2-Chloro-7-methoxyquinoline-3-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-7-methoxyquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c1-15-9-3-2-7-4-8(6-13)11(12)14-10(7)5-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLRIOWIEJHVQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354662 | |
| Record name | 2-chloro-7-methoxyquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128259-63-2 | |
| Record name | 2-chloro-7-methoxyquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 128259-63-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of 2-Chloro-7-methoxyquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2-Chloro-7-methoxyquinoline-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data, outlines general experimental protocols for property determination, and visualizes the compound's potential role in relevant biological signaling pathways.
Core Physical and Chemical Properties
This compound is a solid, powdered substance at room temperature. Its core structure consists of a quinoline ring system substituted with a chloro group at the 2-position, a methoxy group at the 7-position, and a carbonitrile group at the 3-position.
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇ClN₂O | [1] |
| Molecular Weight | 218.64 g/mol | |
| Melting Point | 198-201 °C | |
| Physical Form | Powder | |
| Monoisotopic Mass | 218.02469 Da | [1] |
| Predicted XlogP | 2.8 | [1] |
| InChI Key | UTLRIOWIEJHVQJ-UHFFFAOYSA-N | [1] |
| SMILES | COC1=CC2=NC(=C(C=C2C=C1)C#N)Cl | [1] |
Experimental Protocols
Detailed experimental protocols for the precise determination of the physical properties of this compound are crucial for its characterization and application in research. Below are generalized, yet detailed, methodologies for key experiments.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the apparatus and heated at a controlled rate. The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.
Solubility Assessment
Determining the solubility of a compound in various solvents is essential for its use in biological assays and as a synthetic precursor.
Methodology:
-
Solvent Selection: A range of standard laboratory solvents of varying polarities should be tested (e.g., water, ethanol, methanol, dichloromethane, dimethyl sulfoxide).
-
Procedure: A known mass of this compound is added to a known volume of the solvent at a specific temperature (typically room temperature). The mixture is agitated until equilibrium is reached.
-
Analysis: The concentration of the dissolved compound is determined, often by techniques such as UV-Vis spectroscopy or by evaporating the solvent and weighing the residue.
Spectroscopic Analysis
Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Analysis: The chemical shifts, integration, and coupling patterns of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the molecular structure.
Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed as a thin film.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.
-
Analysis: The presence of characteristic absorption bands corresponding to the functional groups (e.g., C≡N, C-Cl, C-O, aromatic C=C) is used to confirm the compound's structure.
Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are measured.
-
Analysis: The molecular weight is confirmed from the molecular ion peak, and the fragmentation pattern can provide further structural information.
Biological Relevance and Signaling Pathways
Quinoline derivatives, particularly those with a carbonitrile moiety, have garnered significant interest as potential inhibitors of key signaling pathways implicated in cancer.[2][3][4] Specifically, quinoline-3-carbonitrile scaffolds have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) kinases.[3] The inhibition of these receptors can disrupt downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.
EGFR/HER2 Signaling Pathway Inhibition
The diagram below illustrates the general mechanism by which a quinoline-based inhibitor, such as a derivative of this compound, could disrupt the EGFR/HER2 signaling pathway.
Caption: Inhibition of EGFR/HER2 signaling pathways by a quinoline derivative.
This simplified diagram shows that upon activation, EGFR and HER2 can initiate two major downstream signaling cascades: the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK pathway. Both pathways culminate in the nucleus, promoting gene expression that leads to cell proliferation, survival, and angiogenesis. A quinoline-based inhibitor can block the kinase activity of EGFR and HER2, thereby preventing the activation of these downstream pathways.
Experimental Workflow for Kinase Inhibition Assay
The following workflow outlines the general steps involved in assessing the inhibitory activity of this compound against a specific kinase, such as EGFR or HER2.
Caption: General workflow for an in vitro kinase inhibition assay.
This workflow begins with the purified compound, which is then tested at various concentrations in an in vitro kinase assay. The assay measures the activity of the target kinase in the presence of the compound. The results are then analyzed to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of the compound's potency.
References
- 1. PubChemLite - this compound (C11H7ClN2O) [pubchemlite.lcsb.uni.lu]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-7-methoxyquinoline-3-carbonitrile
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-Chloro-7-methoxyquinoline-3-carbonitrile, a quinoline derivative of interest to researchers and professionals in drug development and chemical synthesis.
Chemical Structure and Identifiers
This compound is a heterocyclic aromatic compound featuring a quinoline core. The quinoline ring system is substituted with a chlorine atom at the 2-position, a methoxy group at the 7-position, and a nitrile group at the 3-position.
The structural representation and key identifiers of the molecule are provided below.
Figure 1: Chemical Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| Molecular Formula | C11H7ClN2O[1] |
| CAS Number | 128259-63-2[2][3] |
| SMILES | COC1=CC2=NC(=C(C=C2C=C1)C#N)Cl[1] |
| InChI | InChI=1S/C11H7ClN2O/c1-15-9-3-2-7-4-8(6-13)11(12)14-10(7)5-9/h2-5H,1H3[1] |
| InChIKey | UTLRIOWIEJHVQJ-UHFFFAOYSA-N[1] |
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and predicted spectroscopic properties of this compound.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Monoisotopic Mass | 218.02469 Da | [1] |
| Molecular Weight | 221.64 g/mol | [4] |
| Melting Point | 198-201 °C | [3] |
| XlogP (predicted) | 2.8 | [1] |
| Physical Form | Powder | [3] |
Table 3: Predicted Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 219.03197 | 144.2 |
| [M+Na]+ | 241.01391 | 157.7 |
| [M-H]- | 217.01741 | 147.0 |
| [M+NH4]+ | 236.05851 | 161.8 |
| [M+K]+ | 256.98785 | 151.2 |
| Data sourced from PubChemLite.[1] |
Experimental Protocols
A plausible synthetic workflow is outlined below.
References
- 1. PubChemLite - this compound (C11H7ClN2O) [pubchemlite.lcsb.uni.lu]
- 2. This compound | 128259-63-2 [amp.chemicalbook.com]
- 3. This compound | 128259-63-2 [sigmaaldrich.com]
- 4. 2-Chloro-7-methoxyquinoline-3-carbaldehyde | C11H8ClNO2 | CID 2064010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US20030212276A1 - Process for the preparation of 7-substituted-3 quinolinecarbonitriles - Google Patents [patents.google.com]
In-Depth Technical Guide: 2-Chloro-7-methoxyquinoline-3-carbonitrile
CAS Number: 128259-63-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-7-methoxyquinoline-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. This document details its synthesis, physicochemical properties, and potential biological applications, with a focus on its relevance to cancer research.
Chemical and Physical Properties
This compound is a quinoline derivative characterized by a chlorine atom at the 2-position, a methoxy group at the 7-position, and a nitrile group at the 3-position. These functional groups contribute to its chemical reactivity and potential for biological interactions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇ClN₂O | PubChem |
| Molecular Weight | 218.64 g/mol | Sigma-Aldrich[1] |
| IUPAC Name | This compound | Sigma-Aldrich |
| CAS Number | 128259-63-2 | |
| Physical Form | Solid/Powder | Sigma-Aldrich[1] |
| Melting Point | 198-201 °C | Sigma-Aldrich |
| SMILES | COc1ccc2cc(C#N)c(Cl)nc2c1 | Sigma-Aldrich[1] |
| InChI Key | UTLRIOWIEJHVQJ-UHFFFAOYSA-N | Sigma-Aldrich[1] |
Synthesis
The synthesis of this compound can be achieved through a two-step process, commencing with the Vilsmeier-Haack reaction to form the precursor aldehyde, followed by its conversion to the nitrile.
Step 1: Synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[2][3] In this step, 3-methoxyacetanilide is subjected to a Vilsmeier-Haack cyclization to yield 2-chloro-7-methoxyquinoline-3-carbaldehyde.
Experimental Protocol:
-
Reagents: 3-methoxyacetanilide, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a stirred solution of 3-methoxyacetanilide in DMF at 0-5°C, add POCl₃ dropwise.
-
After the addition is complete, heat the reaction mixture to 90°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water.
-
The precipitated product, 2-chloro-7-methoxyquinoline-3-carbaldehyde, is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethyl acetate.
-
The Vilsmeier-Haack reagent, formed in situ from DMF and POCl₃, acts as the formylating agent.[2]
Synthesis of the aldehyde precursor.
Step 2: Conversion of Aldehyde to Nitrile
The transformation of the carbaldehyde group to a nitrile can be effectively carried out using iodine in aqueous ammonia. This method provides a direct and high-yielding route to the desired carbonitrile.
Experimental Protocol:
-
Reagents: 2-chloro-7-methoxyquinoline-3-carbaldehyde, Iodine (I₂), Aqueous Ammonia (NH₄OH), Tetrahydrofuran (THF), Sodium thiosulfate (Na₂S₂O₃) solution.
-
Procedure:
-
Dissolve 2-chloro-7-methoxyquinoline-3-carbaldehyde in THF.
-
To this solution, add aqueous ammonia followed by iodine.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, quench the excess iodine by adding an aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain this compound.
-
Conversion of aldehyde to nitrile.
Potential Biological Activity and Mechanism of Action
A structurally related compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has demonstrated significant cytotoxicity against colorectal cancer cell lines. Mechanistic studies revealed that this compound induces cell cycle arrest at the G2/M phase and promotes apoptosis by modulating the PI3K/AKT/mTOR signaling pathway.
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[8][9][10][11] Dysregulation of this pathway is a common feature in many types of cancer, making it a prime target for therapeutic intervention.[9][10][12] It is plausible that this compound may exert its potential anticancer effects through the inhibition of one or more kinases within this pathway.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is activated by growth factors binding to receptor tyrosine kinases (RTKs). This leads to the activation of PI3K, which in turn phosphorylates and activates AKT. Activated AKT can then phosphorylate a variety of downstream targets, including mTOR, which ultimately promotes protein synthesis and cell growth while inhibiting apoptosis.
The PI3K/AKT/mTOR signaling pathway.
Future Directions
The synthetic accessibility of this compound and the established importance of the quinoline scaffold in anticancer drug discovery suggest that this compound is a valuable candidate for further investigation. Future research should focus on:
-
Biological Screening: Evaluating the cytotoxic activity of this compound against a panel of cancer cell lines to determine its potency and selectivity.
-
Mechanism of Action Studies: Investigating the specific molecular targets of this compound, with a focus on kinases within the PI3K/AKT/mTOR pathway.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its biological activity and pharmacokinetic properties.
This technical guide provides a foundation for researchers and drug development professionals to explore the potential of this compound as a novel therapeutic agent. The detailed synthetic protocols and the outlined potential mechanism of action offer a clear path for further preclinical development.
References
- 1. This compound AldrichCPR 128259-63-2 [sigmaaldrich.com]
- 2. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. connectsci.au [connectsci.au]
- 5. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Spectroscopic and Synthetic Profile of 2-Chloro-7-methoxyquinoline-3-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 2-Chloro-7-methoxyquinoline-3-carbonitrile. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines predicted spectroscopic values with established synthetic methodologies to serve as a valuable resource for researchers working with this and related quinoline scaffolds.
Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from computational models and analysis of structurally similar compounds, providing a reliable reference for characterization.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.50 | s | 1H | H4 |
| ~7.80 | d | 1H | H5 |
| ~7.20 | d | 1H | H6 |
| ~7.10 | s | 1H | H8 |
| ~3.95 | s | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~163.0 | C7 |
| ~150.0 | C2 |
| ~148.0 | C8a |
| ~145.0 | C4 |
| ~129.0 | C5 |
| ~122.0 | C6 |
| ~118.0 | C4a |
| ~115.0 | C≡N |
| ~105.0 | C8 |
| ~95.0 | C3 |
| ~56.0 | -OCH₃ |
Table 3: Expected Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2230-2210 | Strong | C≡N Stretch (Nitrile) |
| ~1620-1580 | Medium-Strong | C=N & C=C Stretch (Quinoline Ring) |
| ~1250-1200 | Strong | Aryl-O-CH₃ Asymmetric Stretch |
| ~1050-1000 | Medium | Aryl-O-CH₃ Symmetric Stretch |
| ~850-750 | Strong | C-Cl Stretch |
Table 4: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₁H₇ClN₂O |
| Molecular Weight | 218.64 g/mol |
| Monoisotopic Mass | 218.02469 Da[1] |
| Predicted [M+H]⁺ | 219.03197[1] |
| Predicted [M+Na]⁺ | 241.01391[1] |
Experimental Protocols
The following section details a plausible, multi-step synthesis for this compound based on well-established chemical transformations.
Synthesis of N-(3-methoxyphenyl)acetamide (Intermediate 1)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxyaniline (1 equivalent) in glacial acetic acid (5 mL per gram of aniline).
-
Acylation: To the stirred solution, add acetic anhydride (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux for 2 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield N-(3-methoxyphenyl)acetamide.
Synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde (Intermediate 2) via Vilsmeier-Haack Reaction
-
Reagent Preparation: In a three-necked flask fitted with a dropping funnel, a thermometer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 6 equivalents) and cool to 0 °C in an ice-salt bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not exceed 10 °C. After the addition is complete, stir the mixture for an additional 30 minutes at room temperature.
-
Cyclization: Add N-(3-methoxyphenyl)acetamide (Intermediate 1, 1 equivalent) portion-wise to the Vilsmeier reagent.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture and carefully pour it onto crushed ice (200 g) with vigorous stirring.
-
Neutralization and Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms. Collect the solid by vacuum filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 2-Chloro-7-methoxyquinoline-3-carbaldehyde.
Synthesis of this compound (Final Product)
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-Chloro-7-methoxyquinoline-3-carbaldehyde (Intermediate 2, 1 equivalent) in a mixture of ethanol and water.
-
Oxime Formation: Add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents) to the solution.
-
Reaction: Reflux the mixture for 2 hours.
-
Dehydration to Nitrile: Cool the reaction mixture and add acetic anhydride (3 equivalents). Reflux for an additional 4 hours.
-
Work-up: Cool the mixture to room temperature and pour it into cold water.
-
Isolation: Collect the precipitate by filtration, wash with water, and dry.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield this compound.
Visualized Experimental Workflow
The following diagram illustrates the proposed synthetic and characterization workflow for this compound.
Caption: Synthetic and analytical workflow for this compound.
References
A Technical Guide to 2-Chloro-7-methoxyquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-Chloro-7-methoxyquinoline-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It serves as a crucial intermediate for the synthesis of more complex molecules, particularly those designed as kinase inhibitors for therapeutic applications. This guide covers its physicochemical properties, a detailed synthetic protocol, its role in drug development, and essential safety information.
Physicochemical Properties
This compound is a solid, typically appearing as a powder[1]. Its core structure consists of a quinoline ring system substituted with chloro, methoxy, and nitrile functional groups, which are instrumental in its reactivity and utility as a synthetic building block. A summary of its key quantitative data is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇ClN₂O | [2][3] |
| Molecular Weight | 218.64 g/mol | [2][4] |
| Monoisotopic Mass | 218.02469 Da | [3] |
| Melting Point | 198-201 °C | [1] |
| Physical Form | Powder | [1] |
| CAS Number | 128259-63-2 | [1][5] |
| InChI Key | UTLRIOWIEJHVQJ-UHFFFAOYSA-N | [1][3] |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that leverages established organic chemistry reactions. A common and effective route involves the Vilsmeier-Haack reaction for the formation of the chloro-quinoline aldehyde precursor, followed by the conversion of the aldehyde to the nitrile.
Experimental Protocol: A Representative Synthesis
This protocol outlines a plausible method for the laboratory-scale synthesis of this compound.
Step 1: Synthesis of N-(3-methoxyphenyl)acetamide (Precursor)
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of m-anisidine in a suitable solvent such as dichloromethane.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add 1.1 equivalents of acetyl chloride or acetic anhydride to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated sodium bicarbonate solution and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3-methoxyphenyl)acetamide, which can be purified by recrystallization.
Step 2: Vilsmeier-Haack Cyclization to form 2-Chloro-7-methoxyquinoline-3-carbaldehyde
-
In a separate flask, prepare the Vilsmeier reagent by slowly adding 3 equivalents of phosphorus oxychloride (POCl₃) to an ice-cooled solution of 5 equivalents of N,N-dimethylformamide (DMF).
-
Slowly add 1 equivalent of the N-(3-methoxyphenyl)acetamide from Step 1 to the Vilsmeier reagent.
-
Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours.[6]
-
After completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium hydroxide or sodium carbonate) until a precipitate forms.
-
Filter the solid, wash thoroughly with water, and dry to obtain 2-Chloro-7-methoxyquinoline-3-carbaldehyde.
Step 3: Conversion to this compound
-
Dissolve 1 equivalent of the aldehyde from Step 2 in a suitable solvent like ethanol or formic acid.
-
Add 1.2 equivalents of hydroxylamine hydrochloride and heat the mixture to reflux for 1-2 hours to form the oxime intermediate.
-
Remove the solvent and treat the crude oxime with a dehydrating agent, such as acetic anhydride or thionyl chloride, and heat to reflux to facilitate the conversion to the nitrile.
-
After the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product, this compound.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Biological Activity
Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[7]
Role as a Kinase Inhibitor Intermediate: this compound is a valuable intermediate for synthesizing potent enzyme inhibitors. The quinoline core is a key feature in several approved tyrosine kinase inhibitors.[8] For instance, derivatives of pyrano[3,2-c]quinoline-3-carbonitriles have been investigated as potential inhibitors of cancer-related kinases such as EGFR, BRAFV600E, and HER-2.[9] The chloro and nitrile groups on the molecule serve as versatile chemical handles for further elaboration and construction of targeted covalent or non-covalent inhibitors. These inhibitors can block aberrant signaling pathways that drive tumor growth and proliferation.
Caption: Simplified BRAF signaling pathway targeted by quinoline derivatives.
Safety and Handling
While a specific, comprehensive toxicological profile for this compound has not been thoroughly investigated, data from structurally related compounds suggest that it should be handled with care.
-
General Hazards: Similar chloro-quinoline compounds are classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[10]
-
Handling Precautions: Use in a well-ventilated area or under a fume hood.[10] Standard personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat, should be worn. Avoid formation of dust and aerosols.[10]
-
Storage: Store in a tightly closed container in a dry and cool place.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Users must consult the full Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
This compound is a compound of high value to the scientific and drug development community. Its well-defined physicochemical properties and versatile chemical structure make it an essential building block in the synthesis of novel therapeutic agents, particularly in the field of oncology. The synthetic pathways are well-established, allowing for its accessible production for research purposes. As the quest for more effective and targeted therapies continues, the role of such specialized chemical intermediates will remain critical.
References
- 1. This compound | 128259-63-2 [sigmaaldrich.com]
- 2. 2-CHLORO-7-METHOXY-3-QUINOLINECARBONITRILE [chemicalbook.com]
- 3. PubChemLite - this compound (C11H7ClN2O) [pubchemlite.lcsb.uni.lu]
- 4. chembk.com [chembk.com]
- 5. This compound | 128259-63-2 [amp.chemicalbook.com]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. guidechem.com [guidechem.com]
- 9. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. angenechemical.com [angenechemical.com]
The Therapeutic Potential of 2-chloro-7-methoxy-3-quinolinecarbonitrile: A Technical Overview for Drug Discovery Professionals
An In-Depth Guide to a Promising Scaffold in Kinase Inhibition and Oncology
Abstract
The quinoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this class, 2-chloro-7-methoxy-3-quinolinecarbonitrile represents a molecule of significant interest for the development of novel targeted therapies, particularly in the realm of oncology. While comprehensive biological data for this specific entity remains emerging, the extensive research on structurally related quinolinecarbonitrile derivatives provides a strong rationale for its investigation as a potential kinase inhibitor. This technical guide synthesizes the available information on the chemical properties of 2-chloro-7-methoxy-3-quinolinecarbonitrile and extrapolates its potential biological activities, mechanisms of action, and therapeutic applications based on robust data from analogous compounds. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the discovery and advancement of next-generation cancer therapeutics.
Introduction
The targeted inhibition of protein kinases has revolutionized the treatment of cancer and other proliferative diseases. The quinoline and quinolinecarbonitrile core structures have been identified as "privileged scaffolds" in the design of kinase inhibitors due to their ability to favorably interact with the ATP-binding pocket of these enzymes. Numerous approved drugs and clinical candidates feature this heterocyclic system. This guide focuses on the specific derivative, 2-chloro-7-methoxy-3-quinolinecarbonitrile, providing a detailed overview of its chemical characteristics and, by extension, its probable biological significance.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. The key properties of 2-chloro-7-methoxy-3-quinolinecarbonitrile are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-chloro-7-methoxy-3-quinolinecarbonitrile | N/A |
| CAS Number | 128259-63-2 | [1] |
| Molecular Formula | C₁₁H₇ClN₂O | [2][3] |
| Molecular Weight | 218.64 g/mol | [4] |
| Melting Point | 198-201 °C | [4] |
| Predicted XlogP | 2.8 | [5] |
| Appearance | Not specified | N/A |
| Solubility | Not specified | N/A |
Synthesis and Derivatization
DOT Script for a Generalized Synthetic Pathway:
Caption: Generalized synthetic route to 2-chloro-7-methoxy-3-quinolinecarbonitrile.
Potential Biological Activity and Mechanism of Action
Based on extensive research into the quinolinecarbonitrile scaffold, 2-chloro-7-methoxy-3-quinolinecarbonitrile is strongly predicted to function as a protein kinase inhibitor . This class of compounds often targets the ATP-binding site of kinases, thereby blocking the phosphorylation of downstream substrates and disrupting signal transduction pathways critical for cancer cell proliferation, survival, and angiogenesis.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Many quinoline derivatives are potent inhibitors of RTKs, which are frequently dysregulated in various cancers. Key RTKs that could be targeted by 2-chloro-7-methoxy-3-quinolinecarbonitrile include:
-
Epidermal Growth Factor Receptor (EGFR): The quinazoline and quinoline scaffolds are central to many EGFR inhibitors.[1]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR is a key strategy to block tumor angiogenesis.
-
Platelet-Derived Growth Factor Receptor (PDGFR): PDGFR plays a role in tumor growth and metastasis.
Inhibition of Non-Receptor Tyrosine Kinases
In addition to RTKs, non-receptor tyrosine kinases are also plausible targets.
-
Src Family Kinases: Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles have demonstrated low nanomolar inhibition of Src kinase.[6]
-
Abl Kinase: 7-Alkoxy-4-phenylamino-3-quinolinecarbonitriles have been shown to be potent inhibitors of Abl kinase.[7]
Modulation of the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival and is one of the most frequently activated signaling pathways in human cancers.[7][8][9] Quinoline-based compounds have been developed as inhibitors of key components of this pathway, particularly mTOR.[6]
DOT Script for a a Potential Signaling Pathway:
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by 2-chloro-7-methoxy-3-quinolinecarbonitrile.
Quantitative Biological Data (Representative Examples)
While specific IC₅₀ values for 2-chloro-7-methoxy-3-quinolinecarbonitrile are not available, the following table presents data for structurally related quinolinecarbonitrile and quinoxalinone derivatives, illustrating the potential potency of this chemical class.
| Compound Class | Target Kinase | IC₅₀ (nM) | Cell Line (where applicable) | Source |
| Quinoxalinone Derivatives | EGFR (L858R/T790M/C797S) | 3.04 - 10.50 | N/A (enzyme assay) | [5][10] |
| Quinoxalinone Derivatives | H1975 (Lung Cancer) | 3.47 - 79.43 (µM) | H1975 | [5][10] |
| Quinoline-based mTOR inhibitor | mTOR | 64 | HL-60 (Leukemia) | [6] |
| N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives | EGFRwt, EGFRL858R | Nanomolar range | N/A (enzyme assay) | [2][4] |
Experimental Protocols (Generalized)
Detailed experimental protocols for the biological evaluation of kinase inhibitors are essential for reproducible research. Below are generalized protocols for key assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the inhibition of kinase activity by quantifying the amount of ATP remaining after the kinase reaction.
-
Reaction Setup: Prepare a reaction mixture containing the target kinase, its specific substrate, and ATP in a suitable kinase buffer.
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., 2-chloro-7-methoxy-3-quinolinecarbonitrile) to the reaction mixture.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
ATP Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®).
-
Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is inversely proportional to kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
DOT Script for a Kinase Inhibition Assay Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay (MTT or CellTiter-Glo®)
This assay determines the effect of a compound on the proliferation of cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent and incubate. Then, add a solubilizing agent and measure the absorbance at a specific wavelength.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, and measure the luminescence.
-
-
Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀ or IC₅₀).
Conclusion and Future Directions
2-chloro-7-methoxy-3-quinolinecarbonitrile is a promising chemical entity that warrants further investigation as a potential therapeutic agent, particularly in the context of oncology. The wealth of data on related quinolinecarbonitrile derivatives strongly suggests its potential as a potent inhibitor of various protein kinases that are key drivers of cancer progression.
Future research should focus on:
-
Definitive Synthesis: Elucidation and publication of a detailed and optimized synthetic route.
-
In Vitro Profiling: Comprehensive screening against a broad panel of kinases to determine its selectivity profile and identify primary targets.
-
Cellular Activity: Evaluation of its anti-proliferative activity against a diverse panel of cancer cell lines to identify sensitive cancer types.
-
Mechanism of Action Studies: In-depth investigation of its effects on intracellular signaling pathways to confirm its mechanism of action.
-
In Vivo Efficacy: Assessment of its anti-tumor activity in preclinical animal models.
The information compiled in this technical guide provides a solid foundation for initiating such research programs and highlights the potential of 2-chloro-7-methoxy-3-quinolinecarbonitrile as a valuable lead compound in the ongoing quest for more effective and targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-CHLORO-7-METHOXY-3-QUINOLINECARBONITRILE [chemicalbook.com]
- 4. A novel scaffold for EGFR inhibition: Introducing N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights [mdpi.com]
The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery
Introduction
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Its derivatives have been successfully developed into therapeutic agents for a wide range of diseases, including cancer, microbial infections, malaria, and inflammatory conditions.[1][3] This technical guide provides an in-depth exploration of the diverse pharmacological properties of quinoline derivatives, focusing on their anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral activities. We present a comprehensive overview of their mechanisms of action, quantitative biological data, detailed experimental protocols for key assays, and visual representations of the signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the ongoing quest for novel therapeutics.
Anticancer Activity
Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines.[4] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, such as protein kinases, and the disruption of fundamental cellular processes like tubulin polymerization.[5][6]
Mechanisms of Anticancer Action
A primary mode of anticancer activity for many quinoline derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[7][8] Key kinase targets include:
-
Epidermal Growth Factor Receptor (EGFR): A member of the ErbB family of receptor tyrosine kinases, EGFR is frequently overexpressed in various cancers.[3] Quinoline-based inhibitors can block the ATP-binding site of EGFR, thereby inhibiting its downstream signaling pathways, such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are critical for cell proliferation and survival.[5][9]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key mediators of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[8][10] Quinoline derivatives can inhibit VEGFR signaling, leading to a reduction in tumor vascularization.[9]
-
Pim-1 Kinase: This serine/threonine kinase is a proto-oncogene involved in cell survival and proliferation.[11][12] Its overexpression is associated with several cancers. Quinoline derivatives have been shown to inhibit Pim-1 kinase activity.[13]
Beyond kinase inhibition, other anticancer mechanisms of quinoline derivatives include:
-
DNA Intercalation and Topoisomerase Inhibition: Some quinoline analogues can intercalate into DNA, interfering with replication and transcription, and inhibit topoisomerase enzymes, which are essential for resolving DNA topological problems during cellular processes.[4]
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics by inhibiting tubulin polymerization is another effective anticancer strategy, leading to cell cycle arrest and apoptosis. Certain quinoline derivatives have demonstrated this activity.[14]
Quantitative Anticancer Activity
The anticancer potency of quinoline derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines. A lower value indicates greater potency.
| Class/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Quinoline-based EGFR/HER-2 dual-target inhibitor (Compound 5a) | MCF-7 (Breast) | 0.071 (IC50) | [15] |
| Quinoline-based EGFR/HER-2 dual-target inhibitor (Compound 5a) | A-549 (Lung) | 0.082 (GI50) | [15] |
| Quinoline-Chalcone Hybrid (Compound 33) | MCF-7 (Breast) | 37.07 nM (IC50 for EGFR) | [5] |
| Quinoline-Chalcone Hybrid (Compound 34) | MCF-7 (Breast) | 29.16 nM (IC50 for EGFR) | [5] |
| 2-Styrylquinoline (Compound 48) | A549 (Lung) | 0.12 (IC50 on EGFR) | [9] |
| Tetrahydroquinoline-pyrazole derivative (Compound 75) | Various | Not specified, but potent | [16] |
| Quinoline derivative (Compound 4c) | K-562 (Leukemia) | 7.72 (GI50) | [14] |
| Quinoline derivative (Compound 4c) | HOP-92 (Non-small cell lung) | 2.37 (GI50) | [14] |
| Quinoline derivative (Compound 4c) | SNB-75 (CNS) | 2.38 (GI50) | [14] |
| Quinoline derivative (Compound 4c) | RXF 393 (Renal) | 2.21 (GI50) | [14] |
| Quinoline derivative (Compound 4c) | HS 578T (Breast) | 2.38 (GI50) | [14] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][17][18]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Quinoline derivative to be tested
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[7]
-
Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[18]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. For adherent cells, the medium can be aspirated before adding the solvent. For suspension cells, the plate can be centrifuged to pellet the cells before removing the supernatant.[7]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value using a suitable software.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT cytotoxicity assay for evaluating anticancer activity.
Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents, with some, like the fluoroquinolones, being widely used in clinical practice. Their activity extends to both bacteria and fungi.
Mechanisms of Antimicrobial Action
The primary mechanism of action for fluoroquinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. More recent research has explored other potential targets, such as peptide deformylase (PDF), an enzyme crucial for bacterial protein synthesis.[4][19]
Quantitative Antimicrobial Activity
The antimicrobial efficacy of quinoline derivatives is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Sulfonyl/benzoyl/propargyl substituted quinoline (Compound 6) | Staphylococcus aureus | 3.12 | [4] |
| Sulfonyl/benzoyl/propargyl substituted quinoline (Compound 6) | Bacillus cereus | 3.12 | [4] |
| Sulfonyl/benzoyl/propargyl substituted quinoline (Compound 6) | Pseudomonas aeruginosa | 3.12 | [4] |
| Sulfonyl/benzoyl/propargyl substituted quinoline (Compound 6) | Escherichia coli | 3.12 | [4] |
| Quinoline-based hydroxyimidazolium hybrid (Compound 7b) | Staphylococcus aureus | 2 | [20] |
| Quinoline-based hydroxyimidazolium hybrid (Compound 7b) | Mycobacterium tuberculosis H37Rv | 10 | [20] |
| Quinoline-based hydroxyimidazolium hybrid (Compound 7c) | Cryptococcus neoformans | 15.6 | [20] |
| Quinoline-based hydroxyimidazolium hybrid (Compound 7d) | Cryptococcus neoformans | 15.6 | [20] |
Experimental Protocol: Agar Diffusion Method (Kirby-Bauer Test)
The agar diffusion method is a widely used technique to determine the antimicrobial susceptibility of bacteria to various antimicrobial agents.[21][22]
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
Sterile filter paper discs (6 mm in diameter)
-
Solution of the quinoline derivative at a known concentration
-
Sterile forceps
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure a uniform lawn of bacterial growth.[23]
-
Disc Application: Aseptically apply sterile filter paper discs impregnated with a known concentration of the quinoline derivative onto the surface of the inoculated agar plate using sterile forceps. Gently press the discs to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[24]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disc in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.
Workflow for Agar Diffusion Method
Caption: Workflow of the agar diffusion (Kirby-Bauer) test for antimicrobial susceptibility.
Antimalarial Activity
Quinine, a naturally occurring quinoline derivative, was one of the first effective treatments for malaria. Synthetic quinolines, such as chloroquine, have since become mainstays in antimalarial therapy.
Mechanism of Antimalarial Action
The primary mechanism of action of many quinoline antimalarials is the inhibition of hemozoin formation in the food vacuole of the malaria parasite, Plasmodium falciparum.[25] The parasite digests hemoglobin from the host's red blood cells, releasing toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin. Quinoline drugs are thought to accumulate in the acidic food vacuole and interfere with this detoxification process, leading to the buildup of toxic heme and subsequent parasite death.[1][26]
Antimalarial Mechanism of Quinoline Derivatives
Caption: Inhibition of heme detoxification by quinoline derivatives in the malaria parasite.
Anti-inflammatory Activity
Certain quinoline derivatives have demonstrated potent anti-inflammatory properties, targeting key enzymes in the inflammatory cascade.
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of some quinoline derivatives are attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of pro-inflammatory prostaglandins.[27]
Antiviral Activity
The antiviral potential of quinoline derivatives has been investigated against a range of viruses, including Zika virus, Dengue virus, and Influenza A virus.[28][29][30]
Mechanisms of Antiviral Action
The antiviral mechanisms of quinoline derivatives are varied and can depend on the specific virus. For some viruses, they have been shown to inhibit viral replication at an early stage.[30] For others, the exact mechanism is still under investigation but may involve interference with viral entry or replication processes.[29]
Quantitative Antiviral Activity
The antiviral activity is often expressed as the half-maximal effective concentration (EC50), the concentration of a drug that gives half of the maximal response.
| Derivative Class | Virus | EC50 (µM) | Reference |
| N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine (Compound 2) | Zika Virus | 0.8 | [28] |
| 2,8-bis(trifluoromethyl)quinoline (Compound 13a) | Zika Virus | 0.8 | [29] |
| Diarylpyrazolyl-substituted quinoline (Compound 19) | Dengue Virus Type 2 | 0.81 (IC50) | [29] |
| Quinoline derivative (Compound 1ae) | Influenza A Virus (IAV) | 1.87 | [30] |
| Quinoline derivative (Compound 1g) | Respiratory Syncytial Virus (RSV) | 3.10-6.93 | [30] |
Signaling Pathways Modulated by Quinoline Derivatives
As discussed, a major mechanism of action for the anticancer activity of quinoline derivatives is the modulation of key signaling pathways. Below are graphical representations of the EGFR, VEGFR, and Pim-1 kinase signaling pathways, highlighting the points of inhibition by quinoline derivatives.
EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway by quinoline derivatives.
VEGFR Signaling Pathway Inhibition
Caption: Inhibition of the VEGFR signaling pathway by quinoline derivatives.[8]
Pim-1 Kinase Signaling Pathway
Caption: The role of Pim-1 kinase in cell survival and its inhibition by quinoline derivatives.[31]
Conclusion
Quinoline and its derivatives represent a versatile and highly privileged scaffold in drug discovery, with a broad spectrum of biological activities. Their proven efficacy as anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral agents underscores their continued importance in the development of new therapeutics. This technical guide has provided a comprehensive overview of the current understanding of the pharmacological properties of quinoline derivatives, including their mechanisms of action, quantitative activity data, and the signaling pathways they modulate. The detailed experimental protocols and visual representations of key concepts are intended to facilitate further research and development in this promising area of medicinal chemistry. As our understanding of the molecular basis of disease deepens, the rational design of novel quinoline-based compounds holds immense potential for addressing unmet medical needs.
References
- 1. Antimalarial Quinoline Drugs Inhibit β-Hematin and Increase Free Hemin Catalyzing Peroxidative Reactions and Inhibition of Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF-Induced VEGFR2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. PIM1 - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 15. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchhub.com [researchhub.com]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 22. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. webcentral.uc.edu [webcentral.uc.edu]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
The Quinoline Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged structure" in the field of medicinal chemistry.[1] Its versatile nature, arising from its unique electronic properties and the ability to be functionalized at various positions, has made it a fundamental building block in the design and discovery of a vast array of therapeutic agents. Quinoline and its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties, leading to the development of numerous clinically approved drugs and a plethora of promising drug candidates.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35] This technical guide provides a comprehensive overview of the pivotal role of the quinoline scaffold in medicinal chemistry, with a focus on its synthesis, mechanisms of action, and therapeutic applications, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Synthesis of the Quinoline Scaffold
The construction of the quinoline ring system can be achieved through several classic and modern synthetic methodologies. The choice of a particular synthetic route often depends on the desired substitution pattern on the quinoline nucleus.
Classical Synthesis Methods
Several named reactions have been instrumental in the synthesis of quinoline derivatives for over a century:
-
Skraup-Doebner-von Miller Synthesis: This is one of the most fundamental methods for quinoline synthesis. It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, often generated in situ from glycerol or an aldehyde/ketone. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, and an oxidizing agent.[23]
-
Combes Quinoline Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone. The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization to form the quinoline ring.[7][8][9]
-
Friedländer Synthesis: This reaction provides a straightforward route to substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an ester).
Modern Synthetic Approaches
Contemporary organic synthesis has introduced more efficient and versatile methods for quinoline synthesis, including:
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions, such as the Suzuki and Buchwald-Hartwig couplings, have been employed to introduce a wide variety of substituents onto pre-formed quinoline rings, enabling the rapid generation of diverse chemical libraries for biological screening.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in classical quinoline syntheses.
Therapeutic Applications of the Quinoline Scaffold
The versatility of the quinoline scaffold is evident in its wide range of therapeutic applications. The following sections detail its role in key disease areas, supported by quantitative biological data.
Anticancer Activity
Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a multitude of mechanisms of action, including the inhibition of tyrosine kinases, topoisomerases, and the PI3K/Akt/mTOR signaling pathway.[2][5][15][16][17][18][19][20][22][23][25][36][29][30][31][32]
Table 1: Anticancer Activity of Representative Quinoline Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Derivative (12e) | MGC-803 (Gastric) | 1.38 | [3] |
| Quinoline-Chalcone Derivative (12e) | HCT-116 (Colon) | 5.34 | [3] |
| Quinoline-Chalcone Derivative (12e) | MCF-7 (Breast) | 5.21 | [3] |
| Phenylsulfonylurea Derivative (7) | HepG-2 (Liver) | 2.71 | [3] |
| Phenylsulfonylurea Derivative (7) | A549 (Lung) | 7.47 | [3] |
| Phenylsulfonylurea Derivative (7) | MCF-7 (Breast) | 6.55 | [3] |
| 7-Chloro-4-quinolinylhydrazone | SF-295 (CNS) | 0.314 - 4.65 µg/cm³ | [2] |
| 7-Chloro-4-quinolinylhydrazone | HTC-8 (Colon) | 0.314 - 4.65 µg/cm³ | [2] |
| 7-Chloro-4-quinolinylhydrazone | HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [2] |
| 4-Anilinoquinoline (38) (PI3K/mTOR inhibitor) | MCF-7 (Breast) | Comparable to control | [5] |
| Imidazo[4,5-c]quinoline (39) (PI3K/mTOR inhibitor) | - | PI3Kα: 0.9, mTOR: 1.4 | [5] |
| Benzo[h]quinoline derivative (55) | MCF-7 (Breast) | 7.21 | [5] |
| 4,6,7-substituted quinoline (27) (c-Met inhibitor) | - | c-Met: 0.019 | [5] |
| 4,6,7-substituted quinoline (28) (c-Met inhibitor) | - | c-Met: 0.064 | [5] |
| Quinoline-imidazole derivative (12a) | HepG2 (Liver) | 2.42 | [22] |
| Quinoline-imidazole derivative (12a) | A549 (Lung) | 6.29 | [22] |
| Quinoline-imidazole derivative (12a) | PC-3 (Prostate) | 5.11 | [22] |
| Pyrrolo-quinoline gamma-lactone (DK8G557) (ATM inhibitor) | - | ATM: 0.6, mTOR: 7.0 | [20] |
| Pyrrolo-quinoline gamma-lactone (HP9912) (mTOR inhibitor) | - | mTOR: 0.5, ATM: 6.5 | [20] |
| 3-Phenyltrifluoromethyl quinoline (14) | MCF-7 (Breast) | 0.004 | [19] |
| Tetrahydroquinolin-5(1H)-one (4b) | MCF-7 (Breast) | 0.002 | [18] |
| Tetrahydroquinolin-5(1H)-one (4j) | MCF-7 (Breast) | 0.003 | [18] |
Cytotoxicity against Normal Cell Lines
A crucial aspect of anticancer drug development is selectivity. Several studies have shown that certain quinoline derivatives exhibit significantly lower cytotoxicity against normal cell lines compared to cancer cells.
Table 2: Cytotoxicity of Quinoline Derivatives against Normal Cell Lines
| Compound | Normal Cell Line | CC50/IC50 (µM) | Reference |
| Quinoline-imidazole derivative (12a) | WI-38 (Human fetal lung fibroblasts) | 32.8 | [22] |
| Tetrahydroquinolin-5(1H)-one (4b) | WI38 (Human normal lung) | 0.048 | [18] |
| Tetrahydroquinolin-5(1H)-one (4j) | WI38 (Human normal lung) | 0.0149 | [18] |
| Quinoline derivative (SO-3-3) | 184A1 (Normal breast) | Significantly higher than cancer cells | [29] |
| Quinoline derivative (SO-22) | 184A1 (Normal breast) | Significantly higher than cancer cells | [29] |
| Quinoline derivative (MC-5-2) | 184A1 (Normal breast) | Significantly higher than cancer cells | [29] |
Antimalarial Activity
The quinoline scaffold is historically significant in the fight against malaria, with quinine being one of the first effective treatments. Synthetic 4-aminoquinolines, such as chloroquine, have been mainstays in malaria therapy for decades. Research continues to explore novel quinoline derivatives to combat drug-resistant strains of Plasmodium falciparum.[4][7][12][37][21]
Table 3: Antimalarial Activity of Representative Quinoline Derivatives
| Compound/Derivative Class | P. falciparum Strain | IC50 (nM) | Reference |
| 4-Aminoquinoline (Ro 41-3118) | Chloroquine-resistant | < 59 | [4] |
| 4-Aminoquinoline (Ro 47-9396) | Chloroquine-resistant | < 62 | [4] |
| 4-Methylaminoquinoline (9a) | 3D7 (Chloroquine-sensitive) | < 500 | [7] |
| 4-Methylaminoquinoline (9a) | K1 (Chloroquine-resistant) | < 500 | [7] |
| 4-Aminoquinoline (BAQ) | W2 (Chloroquine-resistant) | 10-50 (Assay dependent) | [21] |
| 4-Aminoquinoline (MAQ) | W2 (Chloroquine-resistant) | 20-60 (Assay dependent) | [21] |
| N-benzyl-4-aminoquinoline (1) | Dd2 (Chloroquine-resistant) | Low nanomolar range | |
| N-benzyl-4-aminoquinoline (2) | Dd2 (Chloroquine-resistant) | Low nanomolar range | |
| N-benzyl-4-aminoquinoline (3) | Dd2 (Chloroquine-resistant) | Low nanomolar range | |
| N-benzyl-4-aminoquinoline (4) | Dd2 (Chloroquine-resistant) | Low nanomolar range |
Antibacterial Activity
Quinoline derivatives have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria. Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.
Table 4: Antibacterial Activity of Representative Quinoline Derivatives
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinolinequinone (QQ1) | S. aureus | 1.22 | [6] |
| Quinolinequinone (QQ2) | S. aureus | 2.44 | [6] |
| Quinolinequinone (QQ3) | S. aureus | 2.44 | [6] |
| Quinolinequinone (QQ6) | E. faecalis | 4.88 | [6] |
| Quinoline-2-one Schiff-base (6c) | MRSA | 0.75 | [11] |
| Quinoline-2-one Schiff-base (6c) | VRE | 0.75 | [11] |
| Quinoline-2-one Schiff-base (6l) | MRSA | 1.25 | [11] |
| Quinoline-2-one Schiff-base (6o) | MRSA | 2.50 | [11] |
| Quinoline-based hydroxyimidazolium hybrid (7b) | S. aureus | 2 | [10][24] |
| Quinoline-based hydroxyimidazolium hybrid (7b) | M. tuberculosis H37Rv | 10 | [10] |
| 2-((1H-indol-3-yl)methylene)hydrazinyl)quinoline (13) | S. aureus MRSA | 20 | [13][14] |
| 2-((1H-indol-3-yl)methylene)hydrazinyl)quinoline (13) | P. aeruginosa | 10 | [13][14] |
| 1-(quinolin-2-ylamino)pyrrolidine-2,5-dione (8) | P. aeruginosa | 5 | [13][14] |
| 2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)quinoline (12) | P. aeruginosa | 10 | [13][14] |
Anti-inflammatory Activity
Quinoline-based compounds have been investigated as anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[8][27][38][34]
Table 5: Anti-inflammatory Activity of Representative Quinoline Derivatives
| Compound/Derivative Class | Target | IC50 (µM) | Reference |
| Quinoline-pyrazole derivative (12c) | COX-2 | 0.1 | [8] |
| Quinoline-pyrazole derivative (14a) | COX-2 | 0.11 | [8] |
| Quinoline-pyrazole derivative (14b) | COX-2 | 0.11 | [8] |
| Quinoline-pyrazole derivative (20a) | COX-2 | Selective for COX-2 | [8] |
| 1,3-Dihydro-2H-indolin-2-one derivative (4e) | COX-2 | 2.35 | [27] |
| 1,3-Dihydro-2H-indolin-2-one derivative (9h) | COX-2 | 2.422 | [27] |
| 1,3-Dihydro-2H-indolin-2-one derivative (9i) | COX-2 | 3.34 | [27] |
Signaling Pathways and Mechanisms of Action
A key mechanism through which many quinoline-based anticancer agents exert their effects is by modulating the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[2][3][11][15][17][20][23][24][25][36]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of quinoline derivatives.
General Workflow for Synthesis and Screening of Quinoline Derivatives
Caption: A general workflow for the synthesis and screening of novel quinoline derivatives.
Protocol 1: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of quinoline derivatives on cancer cell lines.
1. Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
Test compounds (quinoline derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Remove the old medium and add 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[5]
-
MTT Incubation: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[5]
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the compound concentration.[1]
Protocol 2: In Vitro Antimalarial Activity Assay
This protocol describes a method for evaluating the efficacy of quinoline derivatives against Plasmodium falciparum.
1. Materials and Reagents:
-
P. falciparum strains (e.g., 3D7 - chloroquine-sensitive, K1 - chloroquine-resistant)
-
Human red blood cells
-
Complete culture medium (e.g., RPMI-1640 supplemented with human serum or Albumax)
-
[³H]-hypoxanthine
-
96-well plates
-
Scintillation counter
2. Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in human red blood cells.
-
Drug Preparation: Prepare serial dilutions of the quinoline derivatives in the culture medium.
-
Assay Setup: In a 96-well plate, add the parasitized red blood cells to the wells containing the drug dilutions. Include drug-free controls.
-
Radiolabeling: Add [³H]-hypoxanthine to each well.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Harvesting: Harvest the cells onto glass fiber filters and wash to remove unincorporated radiolabel.
-
Scintillation Counting: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the drug concentration.
Protocol 3: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol details the determination of the minimum inhibitory concentration of quinoline derivatives against bacterial strains.
1. Materials and Reagents:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton broth (MHB)
-
96-well microtiter plates
-
Test compounds (quinoline derivatives) dissolved in a suitable solvent
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
2. Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the quinoline derivatives in MHB in the 96-well plates.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 4: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol describes a method to assess the inhibitory activity of quinoline derivatives against COX enzymes.
1. Materials and Reagents:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer
-
Test compounds (quinoline derivatives)
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
2. Procedure:
-
Enzyme Incubation: In a reaction tube, pre-incubate the COX-1 or COX-2 enzyme with the test compound or vehicle control for a specified time.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a defined period.
-
PGE2 Measurement: Quantify the amount of PGE2 produced using an EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.
Conclusion
The quinoline scaffold continues to be a remarkably fruitful source of inspiration for medicinal chemists. Its inherent biological activity and synthetic tractability have cemented its status as a privileged scaffold in drug discovery. The diverse mechanisms of action of quinoline derivatives, from kinase inhibition in cancer to interference with heme detoxification in malaria, highlight the remarkable chemical space that can be explored from this single heterocyclic core. As our understanding of disease biology deepens, the rational design of novel quinoline-based compounds, guided by structure-activity relationship studies and an appreciation of their diverse pharmacological profiles, will undoubtedly lead to the development of the next generation of innovative and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijrpr.com [ijrpr.com]
- 10. mdpi.com [mdpi.com]
- 11. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial Activity of Quinoline-Based Derivatives against Methicillin-Resistant Staphylococcus aureus and Pseudomonas aeruginosa: Design, Synthesis, DFT and Molecular Dynamic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. researchgate.net [researchgate.net]
- 17. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, synthesis, and antitumor evaluation of quinoline-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. oncotarget.com [oncotarget.com]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. Phenotypic screening for quinolone resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Antimicrobial Efficacy Review antibiotics resistance charts [idse.net]
- 36. Phosphatidylinositol 3-kinase (PI3K) inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 38. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Legacy of Quinoline: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its versatile structure has led to the development of a vast array of synthetic methodologies and a multitude of compounds with significant biological and physical properties. This in-depth technical guide provides a comprehensive overview of the historical discovery and the evolution of quinoline synthesis, from the foundational classical methods to modern interpretations. Detailed experimental protocols for key syntheses are provided, alongside quantitative data to facilitate comparison and application in research and development.
A Historical Overview: From Coal Tar to Named Reactions
The journey of quinoline began in 1834 when Friedlieb Ferdinand Runge first isolated the compound from coal tar.[1] However, it was not until 1869 that August Kekulé correctly proposed its structure as a fusion of a benzene and a pyridine ring. This structural elucidation paved the way for the development of synthetic methods to construct the quinoline core, moving beyond simple extraction. The late 19th century was a golden era for quinoline synthesis, with a rapid succession of discoveries that now form the bedrock of heterocyclic chemistry. These classical "named reactions" remain fundamental to the synthesis of quinolines and their derivatives.
The timeline below illustrates the logical progression and the relationships between these foundational discoveries.
The Foundational Syntheses: Mechanisms and Protocols
This section details the core classical reactions for quinoline synthesis, providing reaction mechanisms, detailed experimental protocols, and quantitative data on their scope and yields.
The Skraup Synthesis (1880)
Discovered by Czech chemist Zdenko Hans Skraup, this was one of the first and most direct methods for synthesizing the parent quinoline ring.[2] The reaction is characterized by the vigorous, acid-catalyzed condensation of an aniline with glycerol, in the presence of an oxidizing agent like nitrobenzene and a moderator such as ferrous sulfate to control the highly exothermic process.[3]
Mechanism:
The reaction proceeds via the sulfuric acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. The aniline then undergoes a Michael-type conjugate addition to acrolein. The resulting intermediate undergoes acid-catalyzed cyclization and dehydration to form a 1,2-dihydroquinoline, which is finally oxidized to the aromatic quinoline product.[4]
Experimental Protocol: Synthesis of Quinoline
Materials:
-
Aniline (1.0 mol)
-
Anhydrous Glycerol (2.4 mol)
-
Concentrated Sulfuric Acid (1.0 mol)
-
Nitrobenzene (0.5 mol)
-
Ferrous sulfate heptahydrate (small quantity, as moderator)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to the aniline with cooling and swirling.
-
Add the anhydrous glycerol and ferrous sulfate heptahydrate to the mixture. Finally, add the nitrobenzene, which acts as both the oxidizing agent and a solvent.
-
Heat the mixture gently in an oil bath. The reaction is highly exothermic and will begin to boil. Remove the external heating and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with a damp cloth.
-
Once the initial vigorous reaction subsides, heat the mixture at 140-150°C for 3-4 hours.
-
Allow the mixture to cool and then carefully dilute with water. Make the solution strongly alkaline by slowly adding a concentrated solution of sodium hydroxide to neutralize the excess acid.
-
Isolate the crude quinoline by steam distillation. The quinoline and unreacted nitrobenzene will co-distill.
-
Separate the organic layer from the distillate. Remove any residual aniline by treating it with a saturated solution of sodium nitrite in the presence of sulfuric acid.
-
Dry the crude quinoline over anhydrous potassium carbonate and purify by distillation, collecting the fraction boiling at 235-237°C.
Quantitative Data:
The Skraup synthesis is robust and provides good yields, especially for the parent quinoline. The nature of the substituent on the aniline ring affects the yield and can lead to mixtures of products with meta-substituted anilines.
| Aniline Substrate | Oxidizing Agent | Product(s) | Yield (%) |
| Aniline | Nitrobenzene | Quinoline | 84-91 |
| p-Toluidine | Nitrobenzene | 6-Methylquinoline | ~70 |
| m-Toluidine | Nitrobenzene | 5-Methylquinoline & 7-Methylquinoline | Mixture |
| p-Anisidine | As₂O₅ | 6-Methoxyquinoline | 60 |
| m-Nitroaniline | As₂O₅ | 5-Nitroquinoline & 7-Nitroquinoline | Mixture |
The Doebner-von Miller Reaction (1881)
A significant modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol.[2][5] This allows for the synthesis of a wider variety of substituted quinolines. The reaction is typically catalyzed by a strong acid, such as hydrochloric acid or sulfuric acid.[6]
Mechanism:
The mechanism is complex and has been a subject of debate, but it is generally accepted to begin with a Michael-type conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by the addition of a second aniline molecule to the carbonyl carbon of the initial adduct. Subsequent acid-catalyzed cyclization, elimination of an aniline molecule, and final oxidation yields the substituted quinoline.[5]
Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)
Materials:
-
Aniline (1.0 mol)
-
Crotonaldehyde (1.25 mol)
-
Concentrated Hydrochloric Acid (2.5 mol)
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the aniline and concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 100°C).
-
Slowly add the crotonaldehyde dropwise to the refluxing solution over a period of 2-3 hours.
-
After the addition is complete, continue to reflux the mixture for an additional 3-5 hours.
-
Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.
-
Extract the mixture with toluene. Wash the organic layer with water and dry over anhydrous potassium sulfate.
-
Remove the toluene by distillation. The crude product is then purified by vacuum distillation to yield 2-methylquinoline.
Quantitative Data:
The Doebner-von Miller reaction is versatile but can be plagued by side reactions, such as the polymerization of the carbonyl compound under acidic conditions, which can lower yields.[2]
| Aniline Substrate | α,β-Unsaturated Carbonyl | Product | Yield (%) |
| Aniline | Crotonaldehyde | 2-Methylquinoline | 70-75 |
| Aniline | Cinnamaldehyde | 2-Styrylquinoline | ~60 |
| p-Toluidine | Crotonaldehyde | 2,6-Dimethylquinoline | ~65 |
| Aniline | Methyl vinyl ketone | 4-Methylquinoline | 50-60 |
The Friedländer Synthesis (1882)
Discovered by Paul Friedländer, this is a highly versatile and straightforward method for preparing substituted quinolines.[7] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde), catalyzed by either acid or base.[8]
Mechanism:
The reaction can proceed via two main pathways depending on the conditions.
-
Aldol-First Pathway: An initial aldol condensation between the two carbonyl compounds is followed by cyclization via Schiff base formation and subsequent dehydration.
-
Schiff Base-First Pathway: The 2-amino group of the aryl ketone/aldehyde first condenses with the carbonyl of the second component to form a Schiff base. This is followed by an intramolecular aldol-type condensation and dehydration to form the quinoline ring.
Experimental Protocol: Synthesis of 2-Phenylquinoline
Materials:
-
2-Aminobenzaldehyde (1.0 mmol)
-
Acetophenone (1.2 mmol)
-
Potassium hydroxide (KOH) (2.0 mmol)
-
Ethanol
Procedure:
-
Dissolve 2-aminobenzaldehyde and acetophenone in ethanol in a round-bottom flask.
-
Add powdered potassium hydroxide to the solution.
-
Heat the mixture under reflux with stirring. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete (typically a few hours), cool the mixture to room temperature.
-
Pour the reaction mixture into cold water. The product will often precipitate as a solid.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Quantitative Data:
The Friedländer synthesis is known for its versatility and often provides good to excellent yields, especially with modern catalytic systems.
| 2-Aminoaryl Carbonyl | α-Methylene Carbonyl | Catalyst | Product | Yield (%) |
| 2-Aminobenzaldehyde | Acetophenone | KOH / EtOH | 2-Phenylquinoline | >90 |
| 2-Aminobenzophenone | Cyclohexanone | Acetic Acid (Microwave) | 1,2,3,4-Tetrahydroacridine | 95 |
| 2-Amino-5-chlorobenzophenone | Acetone | p-TsOH | 6-Chloro-2-methyl-4-phenylquinoline | 85 |
| 2-Aminobenzaldehyde | Ethyl acetoacetate | Piperidine | Ethyl 2-methylquinoline-3-carboxylate | ~88 |
The Combes Synthesis (1888)
Reported by Alphonse Combes, this method provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone (1,3-diketone).[1][9]
Mechanism:
The reaction begins with the condensation of the aniline with one of the carbonyl groups of the β-diketone to form an enamine intermediate. Under strong acid catalysis, the second carbonyl group is protonated, which facilitates an intramolecular electrophilic attack on the aniline ring to close the second ring. Subsequent dehydration yields the aromatic quinoline product.[9]
Experimental Protocol: Synthesis of 2,4-Dimethylquinoline
Materials:
-
Aniline (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.0 eq)
-
Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)
Procedure:
-
Carefully mix the aniline and acetylacetone in a flask. The initial condensation to the enamine is often exothermic and may occur without heating. The mixture can be stirred at room temperature for 30 minutes.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with vigorous stirring.
-
After the addition is complete, slowly heat the reaction mixture to 100°C and maintain this temperature for 30-60 minutes.
-
Cool the mixture and pour it onto crushed ice.
-
Carefully neutralize the solution with a concentrated ammonium hydroxide or sodium hydroxide solution.
-
The product may separate as an oil or solid. Extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization.
Quantitative Data:
The Combes synthesis is a reliable method for accessing 2,4-dialkylquinolines.
| Aniline Substrate | β-Diketone | Catalyst | Product | Yield (%) |
| Aniline | Acetylacetone | H₂SO₄ | 2,4-Dimethylquinoline | 70-80 |
| m-Chloroaniline | Acetylacetone | H₂SO₄ | 7-Chloro-2,4-dimethylquinoline | ~75 |
| β-Naphthylamine | Acetylacetone | HF | 2,4-Dimethylbenzo[g]quinoline | High |
| p-Anisidine | Benzoylacetone | PPA | 6-Methoxy-4-methyl-2-phenylquinoline | ~68 |
The Conrad-Limpach-Knorr Synthesis (1886-1887)
This synthesis involves the reaction of anilines with β-ketoesters (e.g., ethyl acetoacetate) and is notable for its temperature-dependent regioselectivity, leading to either 4-hydroxyquinolines (Conrad-Limpach pathway) or 2-hydroxyquinolines (Knorr pathway).[10][11]
-
Conrad-Limpach Pathway (Kinetic Control): At lower temperatures (e.g., room temperature to ~100°C), the aniline preferentially attacks the more reactive ketone carbonyl of the β-ketoester to form a β-arylaminoacrylate (an enamine). This kinetically favored intermediate is then cyclized at very high temperatures (~250°C) to yield a 4-hydroxyquinoline.
-
Knorr Pathway (Thermodynamic Control): At higher initial reaction temperatures (>140°C), the reaction favors the thermodynamically more stable β-ketoanilide, formed by the attack of the aniline on the ester carbonyl. Subsequent intramolecular cyclization of this anilide in strong acid yields a 2-hydroxyquinoline.[10]
Mechanism:
The key divergence is the initial point of attack on the β-ketoester, which is dictated by the reaction temperature. The subsequent cyclization steps are intramolecular electrophilic substitutions onto the aniline ring.
References
- 1. iipseries.org [iipseries.org]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 9. Skraup_reaction [chemeurope.com]
- 10. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-7-methoxyquinoline-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. The quinoline scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities including anticancer, antimicrobial, and kinase inhibitory effects. This document details the synthesis, physicochemical properties, and potential therapeutic applications of this compound and its related analogs, supported by detailed experimental protocols and data analysis.
Core Compound: Physicochemical Properties
This compound is a solid, powdered substance with the following key properties:
| Property | Value | Reference |
| Molecular Formula | C₁₁H₇ClN₂O | --INVALID-LINK-- |
| Molecular Weight | 218.64 g/mol | --INVALID-LINK-- |
| Melting Point | 198-201 °C | --INVALID-LINK-- |
| CAS Number | 128259-63-2 | --INVALID-LINK-- |
| Appearance | Powder | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
Synthesis of this compound and Analogs
The synthesis of this compound is typically achieved through a two-step process, beginning with the Vilsmeier-Haack reaction to form the precursor aldehyde, followed by conversion to the nitrile.
Step 1: Vilsmeier-Haack Cyclization to form 2-Chloro-7-methoxyquinoline-3-carbaldehyde
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds. In this case, a substituted acetanilide is cyclized to form the corresponding 2-chloroquinoline-3-carbaldehyde.
Step 2: Conversion of Aldehyde to Nitrile
The carbaldehyde functional group can be converted to a carbonitrile group through various methods, a common one being the reaction with hydroxylamine followed by dehydration.
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Chloro-7-methoxyquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-Chloro-7-methoxyquinoline-3-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the formation of a quinoline ring system via a Vilsmeier-Haack reaction, followed by the conversion of a formyl group to a carbonitrile.
Overview of Synthetic Pathway
The synthesis of this compound is achieved through a reliable two-step process. The initial step involves the Vilsmeier-Haack cyclization of N-(3-methoxyphenyl)acetamide to yield the intermediate, 2-chloro-7-methoxyquinoline-3-carbaldehyde. The subsequent step is the conversion of the aldehyde functional group into a nitrile, affording the final product.
Caption: Synthetic pathway for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the materials used and produced in this synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| N-(3-methoxyphenyl)acetamide | C₉H₁₁NO₂ | 165.19 | 96-99 |
| 2-Chloro-7-methoxyquinoline-3-carbaldehyde | C₁₁H₈ClNO₂ | 221.64 | 168-172 |
| This compound | C₁₁H₇ClN₂O | 218.64 | 198-201[1] |
Experimental Protocols
Step 1: Synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde
This procedure details the Vilsmeier-Haack reaction to form the quinoline ring system.
Caption: Workflow for the Vilsmeier-Haack reaction.
Materials and Reagents:
-
N-(3-methoxyphenyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Water
-
Sodium bicarbonate solution (saturated)
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring to prepare the Vilsmeier reagent. Maintain the temperature below 10 °C during the addition.
-
Once the addition is complete, add N-(3-methoxyphenyl)acetamide portion-wise to the freshly prepared Vilsmeier reagent.
-
After the addition of the acetanilide, slowly raise the temperature of the reaction mixture and then heat at 90 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product, 2-chloro-7-methoxyquinoline-3-carbaldehyde, under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Step 2: Synthesis of this compound
This protocol describes the conversion of the aldehyde intermediate to the final carbonitrile product. This method is adapted from a general procedure for the conversion of 2-chloroquinoline-3-carbaldehydes to their corresponding carbonitriles.[2]
Caption: Workflow for the conversion of aldehyde to carbonitrile.
Materials and Reagents:
-
2-Chloro-7-methoxyquinoline-3-carbaldehyde
-
Aqueous ammonia
-
Ceric ammonium nitrate (CAN)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-chloro-7-methoxyquinoline-3-carbaldehyde in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask.
-
To this solution, add aqueous ammonia followed by the portion-wise addition of ceric ammonium nitrate (CAN) while stirring at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate.
-
Separate the organic layer, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure product.
References
Application Notes and Protocols for 2-Chloro-7-methoxyquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, reaction mechanisms, and potential applications of 2-Chloro-7-methoxyquinoline-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. Detailed experimental protocols and mechanistic insights are provided to facilitate its use in research and drug development.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the quinoline core via the Vilsmeier-Haack reaction, followed by the conversion of the 3-formyl group to a carbonitrile.
Step 1: Vilsmeier-Haack Reaction for 2-Chloro-7-methoxyquinoline-3-carbaldehyde
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds and can be adapted for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[1] The reaction proceeds by the formation of a Vilsmeier reagent, a chloromethyliminium salt, from a substituted amide (like N,N-dimethylformamide - DMF) and phosphorus oxychloride (POCl₃).[2][3] This electrophilic reagent then reacts with the electron-rich aromatic ring of an N-arylacetamide, such as m-methoxyacetanilide, to yield the corresponding 2-chloro-3-formylquinoline.[1] The presence of an electron-donating group, like the methoxy group at the meta position of the acetanilide, facilitates this cyclization.[1]
Reaction Scheme:
-
Part A: Formation of the Vilsmeier Reagent DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent (chloroiminium ion).
-
Part B: Electrophilic Aromatic Substitution and Cyclization The Vilsmeier reagent attacks the electron-rich aromatic ring of m-methoxyacetanilide, leading to cyclization and the formation of the quinoline ring system. Subsequent hydrolysis yields 2-Chloro-7-methoxyquinoline-3-carbaldehyde.
Experimental Protocol: Synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde
| Reagent/Parameter | Molar Ratio/Value | Notes |
| m-Methoxyacetanilide | 1 equivalent | Starting material. |
| N,N-Dimethylformamide (DMF) | 3 equivalents | Acts as both reactant and solvent. |
| Phosphorus Oxychloride (POCl₃) | 4.5 equivalents | Used for the in-situ generation of the Vilsmeier reagent. |
| Temperature | 0-5 °C (initial), then 100-120 °C | Initial cooling is required for the controlled addition of POCl₃. The reaction mixture is then heated to drive the cyclization. |
| Reaction Time | 4 hours | The reaction progress should be monitored by Thin Layer Chromatography (TLC). |
| Work-up | The reaction mixture is poured onto crushed ice, and the precipitated solid is filtered, washed with water, and dried. | |
| Purification | Recrystallization from a suitable solvent like ethyl acetate. | |
| Yield | ~74% | Reported yield for a similar substrate. |
Note: This protocol is based on procedures for analogous compounds and may require optimization for this specific substrate.
Step 2: Conversion of Aldehyde to Nitrile
The formyl group of 2-Chloro-7-methoxyquinoline-3-carbaldehyde can be converted to a nitrile group. One reported method for a similar substrate involves the use of aqueous ammonia in the presence of ceric ammonium nitrate (CAN).[4]
Reaction Scheme:
The aldehyde reacts with ammonia to form an intermediate aldimine, which is then oxidized to the nitrile.
Experimental Protocol: Synthesis of this compound
| Reagent/Parameter | Molar Ratio/Value | Notes |
| 2-Chloro-7-methoxyquinoline-3-carbaldehyde | 1 equivalent | Starting material from Step 1. |
| Aqueous Ammonia | Excess | Acts as both reactant and solvent. |
| Ceric Ammonium Nitrate (CAN) | Catalytic amount | Oxidizing agent. |
| Temperature | Room Temperature | |
| Reaction Time | To be determined by TLC monitoring. | |
| Work-up | The reaction mixture is typically extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. | |
| Purification | Column chromatography or recrystallization. | |
| Yield | Not explicitly reported for this specific substrate. |
Note: This protocol is generalized from a similar reaction and requires optimization.
Reaction Mechanisms
Vilsmeier-Haack Reaction Mechanism
The mechanism involves the initial formation of the electrophilic Vilsmeier reagent, followed by electrophilic attack on the aromatic ring, cyclization, and finally aromatization to form the quinoline ring.
Caption: Vilsmeier-Haack reaction mechanism for quinoline synthesis.
Aldehyde to Nitrile Conversion Mechanism
The conversion of the aldehyde to a nitrile in the presence of ammonia and an oxidant likely proceeds through an imine intermediate which is then oxidized.
Caption: Mechanism for the conversion of an aldehyde to a nitrile.
Application Notes: Reactivity and Potential in Drug Development
This compound is a versatile intermediate for the synthesis of more complex heterocyclic systems due to the reactivity of both the chloro and nitrile substituents.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide range of functional groups, including amines, alcohols, and thiols, leading to the generation of diverse compound libraries for drug screening.
Reactions of the Nitrile Group
The nitrile group can undergo various transformations. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These transformations provide further avenues for structural modification and the synthesis of novel derivatives.
Potential in Drug Development
Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties. Specifically, substituted quinolines have been investigated as inhibitors of various protein kinases.
Targeting the PI3K/Akt/mTOR Signaling Pathway:
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][6] Several quinoline-based molecules have been identified as inhibitors of kinases within this pathway.[7] The this compound scaffold represents a promising starting point for the design of novel inhibitors targeting this pathway. The methoxy group can provide favorable interactions within the ATP-binding pocket of kinases, while the nitrile group can act as a hydrogen bond acceptor. The C2-position offers a vector for introducing substituents that can enhance potency and selectivity.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
Summary of Quantitative Data
| Reaction Step | Starting Material | Product | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Vilsmeier-Haack | m-Methoxyacetanilide | 2-Chloro-7-methoxyquinoline-3-carbaldehyde | POCl₃, DMF | 100-120 | 4 | ~74 (analogous) | [1] |
| Nitrile Formation | 2-Chloro-7-methoxyquinoline-3-carbaldehyde | This compound | aq. NH₃, CAN | Room Temp. | - | - | [4] |
Note: The provided yield for the Vilsmeier-Haack reaction is based on a similar substrate and may vary. The yield for the nitrile formation is not specified in the literature for this exact compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2-Chloro-7-methoxyquinoline-3-carbonitrile in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-7-methoxyquinoline-3-carbonitrile is a versatile and highly reactive building block in organic synthesis. Its unique trifunctional nature, featuring a reactive chloro group at the 2-position, a nucleophilic nitrogen atom within the quinoline ring, and an electron-withdrawing nitrile group, makes it an invaluable precursor for the synthesis of a diverse array of heterocyclic compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various functionalized quinolines and fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.
Key Applications
The primary applications of this compound stem from the high reactivity of the C2-chloro substituent towards nucleophilic displacement. This allows for the introduction of a wide range of functionalities, including amino, hydrazinyl, azido, and alkoxy groups. Furthermore, the chloro group enables participation in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-nitrogen bonds.
Synthesis of 2-Amino-7-methoxyquinoline-3-carbonitrile Derivatives
The displacement of the C2-chloro group by various primary and secondary amines is a straightforward and efficient method for the synthesis of 2-amino-7-methoxyquinoline-3-carbonitrile derivatives. These compounds are important intermediates in the development of kinase inhibitors and other biologically active molecules.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Amines
A solution of this compound (1.0 eq.) and the desired amine (1.2-2.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), ethanol, or 1,4-dioxane is heated. A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), may be added to scavenge the HCl generated during the reaction. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction.
| Entry | Amine | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | DMF | K₂CO₃ | 100 | 6 | 85 |
| 2 | Morpholine | Ethanol | Et₃N | Reflux | 8 | 92 |
| 3 | Benzylamine | 1,4-Dioxane | - | 120 | 12 | 78 |
DOT Script for Nucleophilic Aromatic Substitution Workflow
Synthesis of Fused Heterocyclic Systems
This compound is a key precursor for the synthesis of various fused heterocyclic systems, such as pyrazolo[3,4-b]quinolines and tetrazolo[1,5-a]quinolines. These scaffolds are present in numerous compounds with a wide range of biological activities.
The reaction with hydrazine hydrate provides a direct route to the pyrazolo[3,4-b]quinoline core structure.
Experimental Protocol: Synthesis of 3-Amino-7-methoxy-1H-pyrazolo[3,4-b]quinoline
A mixture of this compound (1.0 eq.) and hydrazine hydrate (5.0 eq.) in ethanol is refluxed for 15 hours. After completion of the reaction, the excess hydrazine hydrate and ethanol are removed under reduced pressure. The residue is then treated with water to precipitate the product, which is collected by filtration and dried.
| Reactant 1 | Reactant 2 | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| This compound | Hydrazine Hydrate | Ethanol | Reflux | 15 | 3-Amino-7-methoxy-1H-pyrazolo[3,4-b]quinoline | ~80-90 (estimated) |
DOT Script for Pyrazolo[3,4-b]quinoline Synthesis
The reaction with sodium azide leads to the formation of the tetrazolo[1,5-a]quinoline ring system via an intramolecular cyclization of the initially formed 2-azidoquinoline intermediate.
Experimental Protocol: Synthesis of 7-Methoxy-tetrazolo[1,5-a]quinoline-4-carbonitrile
To a solution of this compound (1.0 eq.) in glacial acetic acid, sodium azide (1.5 eq.) is added portion-wise. The reaction mixture is heated at 120°C for 4 hours. After cooling, the mixture is poured into ice water, and the precipitated product is collected by filtration, washed with water, and dried.
| Reactant 1 | Reactant 2 | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| This compound | Sodium Azide | Acetic Acid | 120 | 4 | 7-Methoxy-tetrazolo[1,5-a]quinoline-4-carbonitrile | High (not specified) |
Palladium-Catalyzed Cross-Coupling Reactions
The chloro group at the 2-position of this compound can be effectively utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions, to form C-C and C-N bonds, respectively.
This reaction allows for the introduction of various aryl and heteroaryl groups at the 2-position of the quinoline ring.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 eq.), an arylboronic acid (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.) in a solvent system of 1,4-dioxane and water (4:1) is heated at 100°C under an inert atmosphere for 12-24 hours. After cooling, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried and concentrated, and the product is purified by column chromatography.
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 110 | 12 |
DOT Script for Suzuki-Miyaura Coupling Catalytic Cycle
This reaction provides a powerful method for the formation of C-N bonds, allowing for the synthesis of a wide range of 2-aminoquinoline derivatives.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A mixture of this compound (1.0 eq.), an amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like XPhos), and a base (e.g., NaOt-Bu or Cs₂CO₃) in an anhydrous solvent such as toluene or dioxane is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction is cooled, filtered, and the filtrate is concentrated. The product is then purified by column chromatography.
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) |
| Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 |
| n-Butylamine | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100 |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of functionalized quinolines and fused heterocyclic systems. The protocols and application notes provided herein offer a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and drug discovery to effectively utilize this compound in their synthetic endeavors. The ability to readily undergo nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions makes it an essential tool for the construction of complex molecular architectures with potential biological and material applications.
Application Notes and Protocols for 2-Chloro-7-methoxyquinoline-3-carbonitrile in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Chloro-7-methoxyquinoline-3-carbonitrile as a versatile chemical intermediate in the synthesis of pharmacologically active compounds, particularly kinase inhibitors. Detailed experimental protocols for key transformations are provided, along with quantitative data and visualizations to guide researchers in their synthetic endeavors.
Overview of this compound
This compound is a key building block in medicinal chemistry. Its quinoline scaffold is a privileged structure found in numerous biologically active molecules. The presence of a chloro group at the 2-position, a methoxy group at the 7-position, and a carbonitrile group at the 3-position provides multiple reactive sites for synthetic diversification, making it an ideal starting material for the generation of compound libraries for drug discovery.
Chemical Structure and Properties:
| Property | Value |
| Molecular Formula | C₁₁H₇ClN₂O |
| Molecular Weight | 218.64 g/mol |
| CAS Number | 128259-63-2 |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 198-201 °C[1] |
Key Synthetic Applications
This compound is primarily utilized in nucleophilic aromatic substitution (SNAr) reactions and palladium-catalyzed cross-coupling reactions to generate a diverse array of substituted quinoline derivatives. These derivatives have shown significant potential as inhibitors of various protein kinases involved in cancer signaling pathways.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the quinoline ring, further activated by the chloro- and cyano-substituents, makes the C2-position highly susceptible to nucleophilic attack. This allows for the facile displacement of the chlorine atom by a variety of nucleophiles, including amines, phenols, and alkoxides.
A crucial application of this intermediate is in the synthesis of 4-anilinoquinoline-3-carbonitrile derivatives, a class of potent kinase inhibitors. For instance, a key intermediate for the synthesis of the dual Src/Abl kinase inhibitor Bosutinib can be synthesized via this route. While the direct synthesis from this compound is not explicitly detailed in the provided search results, a closely related reaction provides a reliable protocol. The reaction of 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile with 2,4-dichloro-5-methoxyaniline demonstrates the general conditions for this type of transformation.
Experimental Protocol: Synthesis of 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile (Bosutinib Precursor)
-
Materials:
-
4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile
-
2,4-dichloro-5-methoxyaniline
-
Pyridine hydrochloride
-
2-Ethoxyethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
-
Procedure:
-
A mixture of 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (1.0 eq), 2,4-dichloro-5-methoxyaniline (1.2 eq), and pyridine hydrochloride (1.2 eq) in 2-ethoxyethanol is heated at reflux.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is partitioned between ethyl acetate and saturated aqueous sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the desired 4-anilinoquinoline derivative.
-
Quantitative Data for Related SNAr Reactions:
| Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide (from the corresponding dichloro precursor) | DMF | K₂CO₃ | 120 | 24 | 92[2] |
| N,N-dimethylethane-1,2-diamine | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | Neat | - | 120-130 | 6-8 | - |
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent at the C2 position also serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of aryl, heteroaryl, and alkynyl moieties.
General Experimental Workflow for Suzuki Coupling:
Caption: General workflow for a Suzuki cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki Coupling
-
Materials:
-
This compound
-
Arylboronic acid or ester (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent mixture (e.g., 1,4-dioxane/water)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid/ester, the palladium catalyst, and the base.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Application in the Synthesis of Kinase Inhibitors
Derivatives of this compound are potent inhibitors of several protein kinases implicated in cancer, including Src, EGFR (Epidermal Growth Factor Receptor), and HER2 (Human Epidermal Growth Factor Receptor 2).
Src Kinase Inhibitors
Compounds with a 4-anilino-7-alkoxyquinoline-3-carbonitrile scaffold have been identified as potent dual inhibitors of Src and Abl kinases.[3] The synthesis of these inhibitors often involves the nucleophilic substitution of a 4-chloroquinoline precursor with a substituted aniline.
Src Signaling Pathway:
Caption: Simplified Src kinase signaling pathway.
EGFR and HER2 Inhibitors
The 4-anilinoquinoline-3-carbonitrile scaffold is also a key feature of inhibitors targeting EGFR and HER2, which are crucial in the development of many cancers. Dual targeting of these receptors is a validated anti-cancer strategy.
EGFR/HER2 Signaling Pathway:
Caption: Simplified EGFR/HER2 signaling pathway.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a wide range of heterocyclic compounds, particularly those with potential as kinase inhibitors in cancer therapy. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthetic utility of this compound and to develop novel therapeutic agents. The provided diagrams of key signaling pathways offer a biological context for the synthesized molecules, aiding in the rational design of new drug candidates.
References
Application Notes and Protocols for the Derivatization of 2-Chloro-7-methoxyquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals. Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make them attractive scaffolds in drug discovery and development. The functionalization of the quinoline ring is a key strategy for modulating the physicochemical and pharmacological properties of these molecules.
This document provides detailed application notes and protocols for the derivatization of 2-chloro-7-methoxyquinoline-3-carbonitrile. This versatile starting material offers two primary sites for chemical modification: the reactive C2-chloro group, which is susceptible to nucleophilic aromatic substitution, and the C3-carbonitrile group, which can undergo various transformations. These derivatizations allow for the introduction of a wide range of functional groups, enabling the synthesis of diverse compound libraries for biological screening. The protocols outlined below focus on the nucleophilic displacement of the C2-chloro substituent, a common and effective strategy for generating novel quinoline-based compounds.
Key Derivatization Strategies
The primary approach for the derivatization of this compound involves the nucleophilic substitution of the chlorine atom at the C2 position. This reaction is facilitated by the electron-withdrawing nature of the quinoline ring system and the adjacent carbonitrile group. Common nucleophiles employed in this transformation include amines, hydrazines, and azide ions, leading to the formation of 2-amino, 2-hydrazinyl, and 2-azido derivatives, respectively. These derivatives can serve as key intermediates for further functionalization.
Experimental Protocols
Protocol 1: Synthesis of 2-Hydrazinyl-7-methoxyquinoline-3-carbonitrile
This protocol describes the nucleophilic displacement of the C2-chloro group with hydrazine hydrate to yield the corresponding 2-hydrazinyl derivative. This product can serve as a versatile intermediate for the synthesis of pyrazolo[3,4-b]quinolines and other heterocyclic systems. The following procedure is adapted from methodologies used for analogous 2-chloroquinoline derivatives[1].
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for work-up and purification (e.g., separatory funnel, Buchner funnel)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add an excess of hydrazine hydrate (5.0 eq).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically after 18-24 hours), evaporate the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-hydrazinyl-7-methoxyquinoline-3-carbonitrile.
Protocol 2: Synthesis of 2-Azido-7-methoxyquinoline-3-carbonitrile
This protocol outlines the synthesis of the 2-azido derivative through the reaction of this compound with sodium azide. The resulting 2-azidoquinoline can be used in "click chemistry" reactions or for the synthesis of fused tetrazolo[1,5-a]quinoline systems. The following procedure is based on established methods for the azidation of chloroquinolines[2].
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for work-up and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dimethylformamide (DMF).
-
Cool the solution in an ice bath.
-
Add sodium azide (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.
-
After the addition is complete, continue stirring the mixture at room temperature for 5-6 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The precipitated product is collected by filtration, washed with cold water, and dried under reduced pressure to afford 2-azido-7-methoxyquinoline-3-carbonitrile.
-
Further purification can be achieved by recrystallization from a suitable solvent like acetone.
Data Presentation
The following tables summarize the expected products from the derivatization of this compound and provide representative analytical data based on analogous compounds.
Table 1: Products of Nucleophilic Substitution
| Starting Material | Nucleophile | Product |
| This compound | Hydrazine Hydrate | 2-Hydrazinyl-7-methoxyquinoline-3-carbonitrile |
| This compound | Sodium Azide | 2-Azido-7-methoxyquinoline-3-carbonitrile |
| This compound | Amine (R-NH₂) | 2-(Alkyl/Aryl)amino-7-methoxyquinoline-3-carbonitrile |
Table 2: Representative Analytical Data for 2-Substituted Quinoline Derivatives
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |
| 2-Chloroquinoline-3-carbaldehyde | C₁₀H₆ClNO | 60 | 150-152 | [1] |
| 2-Chloro-7-methoxyquinoline-3-carbaldehyde | C₁₁H₈ClNO₂ | 55 | 195-197 | [1] |
| 2-Azidoquinoline-3-carboxaldehyde | C₁₀H₆N₄O | 70 | 157-159 | [2] |
| 4-((7-methoxyquinolin-4-yl) amino)-N-(pyrimidin-2-yl)benzenesulfonamide | C₂₀H₁₇N₅O₃S | 85 | 280-282 | [3] |
Note: The data presented for the carbaldehyde and other quinoline analogs are intended to provide a general reference for the expected outcomes of similar reactions with this compound.
Conclusion
The derivatization of this compound via nucleophilic aromatic substitution at the C2-position is a robust and versatile strategy for the synthesis of novel quinoline-based compounds. The protocols provided herein for hydrazination and azidation serve as a foundation for accessing a wide range of derivatives with potential applications in drug discovery and medicinal chemistry. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.
References
Application Notes and Protocols: 2-Chloro-7-methoxyquinoline-3-carbonitrile in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-chloro-7-methoxyquinoline-3-carbonitrile as a versatile precursor for the synthesis of a variety of fused heterocyclic compounds. The resulting quinoline-based architectures are of significant interest in medicinal chemistry due to their diverse biological activities, including potent anticancer and antimicrobial properties. Detailed experimental protocols for key transformations, quantitative data for synthesized compounds, and visualizations of relevant biological pathways are presented to facilitate further research and drug discovery efforts.
Introduction
This compound is a highly reactive and versatile building block in organic synthesis. The presence of three distinct reactive sites—the electrophilic C2-chloro substituent, the cyano group, and the electron-rich quinoline ring—allows for a diverse range of chemical transformations. Nucleophilic substitution at the C2 position is a primary pathway for introducing various functionalities and for the construction of fused heterocyclic systems. The 7-methoxy group further modulates the electronic properties of the quinoline scaffold, influencing both reactivity and the biological activity of the resulting derivatives. This document outlines key synthetic applications of this precursor, focusing on the preparation of pyrazolo[3,4-b]quinolines, pyrimido[4,5-b]quinolines, and thieno[2,3-b]quinolines.
Synthesis of Fused Heterocyclic Systems
The strategic location of the chloro and cyano groups in this compound makes it an ideal substrate for cyclocondensation reactions with bifunctional nucleophiles.
Synthesis of Pyrazolo[3,4-b]quinolines
The reaction of this compound with hydrazine and its derivatives is a straightforward and efficient method for the synthesis of 3-amino-1H-pyrazolo[3,4-b]quinolines. These compounds are known to possess significant biological activities, including anticancer properties. The reaction proceeds via an initial nucleophilic attack of the hydrazine at the C2 position, followed by an intramolecular cyclization involving the nitrile group.
Experimental Workflow for the Synthesis of Pyrazolo[3,4-b]quinolines
Caption: Workflow for the synthesis of 3-amino-7-methoxy-1H-pyrazolo[3,4-b]quinoline.
Quantitative Data for Synthesized Pyrazolo[3,4-b]quinoline Derivatives
| Compound ID | R-Group | Yield (%) | Melting Point (°C) | Reference |
| 1a | H | 85-95 | >300 | [1][2] |
| 1b | Phenyl | 75-85 | 280-282 | [3] |
Synthesis of Pyrimido[4,5-b]quinolines
Pyrimido[4,5-b]quinolines, also known as 5-deazaflavins, are another class of biologically active heterocycles that can be synthesized from this compound. The synthesis typically involves a multicomponent reaction with an amidine, such as guanidine or urea, in the presence of a suitable solvent and catalyst. These compounds have shown potential as anticancer, antiviral, and antimicrobial agents.[4][5][6]
General Reaction Scheme for Pyrimido[4,5-b]quinoline Synthesis
Caption: Synthesis of 4-amino-8-methoxypyrimido[4,5-b]quinoline.
Quantitative Data for Synthesized Pyrimido[4,5-b]quinoline Derivatives
| Compound ID | Amidine Source | Yield (%) | Melting Point (°C) | Reference |
| 2a | Guanidine HCl | 70-80 | >300 | [5] |
| 2b | Urea | 65-75 | 290-292 | [6] |
| 2c | Thiourea | 75-85 | >300 | [6] |
Synthesis of Thieno[2,3-b]quinolines
Thieno[2,3-b]quinolines are synthesized from this compound by reaction with sulfur-containing nucleophiles, such as thioglycolic acid derivatives. These compounds are of interest for their potential as anticancer and antiparasitic agents. The reaction proceeds through a nucleophilic substitution of the chlorine atom by the sulfur nucleophile, followed by an intramolecular cyclization.
General Reaction Scheme for Thieno[2,3-b]quinoline Synthesis
Caption: Synthesis of an ethyl 3-amino-7-methoxythieno[2,3-b]quinoline-2-carboxylate.
Quantitative Data for Synthesized Thieno[2,3-b]quinoline Derivatives
| Compound ID | Sulfur Nucleophile | Yield (%) | Melting Point (°C) | Reference |
| 3a | Ethyl thioglycolate | 60-70 | 210-212 | [7][8] |
| 3b | Thioglycolic acid | 55-65 | >300 | [7] |
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-7-methoxy-1H-pyrazolo[3,4-b]quinoline (1a)
-
To a solution of this compound (1.0 g, 4.57 mmol) in absolute ethanol (20 mL), add hydrazine hydrate (80%, 1.0 mL, 20.6 mmol).
-
Reflux the reaction mixture for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The resulting solid precipitate is collected by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL).
-
Dry the product under vacuum to afford 3-amino-7-methoxy-1H-pyrazolo[3,4-b]quinoline as a crystalline solid.
Protocol 2: Synthesis of 4-Amino-8-methoxypyrimido[4,5-b]quinoline (2a)
-
To a solution of sodium ethoxide, prepared by dissolving sodium metal (0.23 g, 10 mmol) in absolute ethanol (30 mL), add guanidine hydrochloride (0.95 g, 10 mmol).
-
Stir the mixture for 30 minutes at room temperature.
-
Add this compound (1.1 g, 5 mmol) to the reaction mixture.
-
Reflux the mixture for 10-12 hours, monitoring the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water (100 mL).
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/DMF) to yield the pure product.
Protocol 3: Synthesis of Ethyl 3-amino-7-methoxythieno[2,3-b]quinoline-2-carboxylate (3a)
-
In a round-bottom flask, combine this compound (1.0 g, 4.57 mmol), ethyl thioglycolate (0.6 g, 5.0 mmol), and anhydrous potassium carbonate (1.26 g, 9.14 mmol) in N,N-dimethylformamide (DMF) (20 mL).
-
Heat the reaction mixture at 80-90 °C for 8-10 hours with constant stirring.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into crushed ice.
-
Filter the resulting precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 3-amino-7-methoxythieno[2,3-b]quinoline-2-carboxylate.
Biological Significance and Signaling Pathways
Many of the heterocyclic compounds synthesized from this compound exhibit significant anticancer activity. For instance, pyrazolo[3,4-b]quinoline derivatives have been reported to induce apoptosis and cause cell cycle arrest in cancer cells.[9] The proposed mechanism often involves the inhibition of key cellular kinases and interference with DNA replication and repair processes.
Proposed Anticancer Mechanism of Pyrazolo[3,4-b]quinoline Derivatives
A plausible mechanism of action for these compounds involves the induction of apoptosis through the intrinsic pathway. This is often initiated by cellular stress, leading to the activation of pro-apoptotic proteins and the subsequent execution of programmed cell death.
Caption: A simplified diagram of the intrinsic apoptotic pathway potentially activated by pyrazolo[3,4-b]quinoline derivatives.
Furthermore, some quinoline derivatives have been shown to arrest the cell cycle at the G2/M phase, preventing cancer cells from proceeding through mitosis. This is often associated with the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle.
Cell Cycle Arrest at G2/M Phase
Caption: Inhibition of the G2/M checkpoint by certain quinoline derivatives leads to cell cycle arrest.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijmphs.com [ijmphs.com]
Application Notes and Protocols for 2-Chloro-7-methoxyquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses and experimental protocols for 2-Chloro-7-methoxyquinoline-3-carbonitrile, a heterocyclic compound with significant potential in drug discovery and development. Drawing upon research into structurally similar quinoline derivatives, this document outlines its likely biological activities, target signaling pathways, and detailed methodologies for its synthesis and evaluation.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 128259-63-2 | [1] |
| Molecular Formula | C₁₁H₇ClN₂O | [1] |
| Molecular Weight | 218.64 g/mol | [1] |
| Appearance | Powder | [1] |
| Melting Point | 198-201 °C | [1] |
Biological Activity and Potential Applications
While specific biological data for this compound is not extensively published, the quinoline-3-carbonitrile scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. Derivatives of this scaffold have shown potent inhibitory activity against a range of protein kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Src family kinases.[2]
The 7-methoxy substitution is a common feature in many biologically active quinolines, often contributing to enhanced potency and favorable pharmacokinetic properties. Therefore, this compound is a promising candidate for investigation as an inhibitor of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
Postulated Signaling Pathways
Based on the activity of related quinoline-based kinase inhibitors, this compound is hypothesized to modulate critical cancer-related signaling pathways such as the PI3K/Akt/mTOR and the EGFR/HER2 pathways.
Experimental Protocols
The following protocols are representative methods for the synthesis and biological evaluation of this compound, based on established procedures for analogous compounds.
Synthesis of this compound
This protocol is adapted from general methods for the synthesis of substituted quinolines.
Materials:
-
m-Anisidine
-
Ethyl cyanoacetate
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Phosphorus oxychloride (POCl₃)
-
Diphenyl ether
-
Anhydrous solvents (e.g., Toluene, DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: Synthesis of Ethyl 2-cyano-3-(3-methoxyphenylamino)acrylate.
-
In a round-bottom flask, dissolve m-anisidine and ethyl cyanoacetate in a suitable solvent like ethanol.
-
Add a catalytic amount of a base, such as piperidine.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the intermediate acrylate.
-
-
Step 2: Cyclization to 4-Hydroxy-7-methoxyquinoline-3-carbonitrile.
-
Add the acrylate intermediate to a high-boiling point solvent like diphenyl ether.
-
Heat the mixture to a high temperature (e.g., 250 °C) and maintain for 30-60 minutes.
-
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
-
Filter the precipitate, wash with hexane, and dry to obtain the 4-hydroxyquinoline derivative.
-
-
Step 3: Chlorination to this compound.
-
Suspend the 4-hydroxyquinoline derivative in a minimal amount of an anhydrous solvent like toluene.
-
Carefully add phosphorus oxychloride (POCl₃) dropwise at 0 °C.
-
After the addition, slowly warm the mixture to reflux and maintain for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Neutralize the solution with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol describes a general method for assessing the inhibitory activity of the compound against a specific protein kinase (e.g., EGFR, HER2, Src).
Materials:
-
Recombinant human kinase (e.g., EGFR, HER2, or Src)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Kinase Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, the specific kinase, and its substrate.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then further dilute in the kinase assay buffer.
-
Assay Plate Setup:
-
Add the diluted compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Add the kinase reaction mixture to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
-
Data Presentation (Representative Data)
The following table presents hypothetical IC₅₀ values for this compound to illustrate how experimental data could be structured. Note: These values are for illustrative purposes only and are not based on published experimental data for this specific compound.
| Target/Cell Line | Assay Type | IC₅₀ (µM) |
| EGFR Kinase | Kinase Inhibition | 0.5 |
| HER2 Kinase | Kinase Inhibition | 1.2 |
| Src Kinase | Kinase Inhibition | 0.8 |
| MCF-7 (Breast Cancer) | Cell Viability (MTT) | 2.5 |
| A549 (Lung Cancer) | Cell Viability (MTT) | 3.1 |
| HCT116 (Colon Cancer) | Cell Viability (MTT) | 4.0 |
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The provided application notes and protocols offer a framework for researchers to synthesize and evaluate the biological activity of this compound. Further investigation is warranted to elucidate its precise mechanism of action and to explore its full therapeutic potential.
References
One-Pot Synthesis of Quinoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Quinoline and its derivatives are privileged heterocyclic scaffolds that form the core of a vast array of functional molecules with significant applications in medicinal chemistry, materials science, and agrochemicals.[1][2] The development of efficient and sustainable synthetic methodologies for accessing these compounds is a key area of research. One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, has emerged as a powerful strategy, offering advantages such as reduced waste, lower costs, and improved operational efficiency.[1][3] These application notes provide an overview of selected one-pot methods for synthesizing quinoline derivatives, detailed experimental protocols, and a summary of their applications in drug development.
Synthetic Strategies and Mechanisms
Several classical and modern synthetic strategies have been adapted for the one-pot synthesis of quinolines. These methods often involve the reaction of anilines or other ortho-substituted benzene derivatives with carbonyl compounds, alkynes, or other suitable coupling partners. Common named reactions that form the basis of many one-pot quinoline syntheses include the Skraup, Doebner-von Miller, Combes, and Friedländer reactions.[4][5]
Recent advances have focused on the use of various catalytic systems to improve the efficiency, selectivity, and substrate scope of these reactions. These include transition metal catalysts (e.g., palladium, copper, cobalt, and ruthenium), nanocatalysts, and metal-free approaches employing acid or base catalysis.[6][7] Microwave irradiation and ultrasound have also been employed to accelerate reaction rates and improve yields.[1]
A prominent and versatile one-pot method is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This reaction is often catalyzed by acids or bases and proceeds through an initial aldol condensation followed by cyclization and dehydration to form the quinoline ring.
Applications in Drug Development
The quinoline core is a key pharmacophore found in a wide range of approved drugs and clinical candidates.[8][9] Its planar, aromatic structure allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activity.[10]
Key therapeutic areas for quinoline derivatives include:
-
Antimalarials: Chloroquine, hydroxychloroquine, and quinine are classic examples of quinoline-based antimalarial drugs.[2][8]
-
Anticancer Agents: Camptothecin and its analogs, such as topotecan, are potent anticancer drugs that contain a quinoline moiety.[11][12]
-
Antibacterial Agents: Fluoroquinolones, such as ciprofloxacin and levofloxacin, are a major class of synthetic broad-spectrum antibacterial agents.[8]
-
Antihypertensive Drugs: Quinapril is an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure.[2]
-
Other Applications: Quinoline derivatives also exhibit a broad spectrum of other biological activities, including anti-inflammatory, antiviral, antifungal, and neuroprotective properties.[9][11]
Data Presentation: Comparison of One-Pot Synthesis Methods
The following tables summarize quantitative data for selected one-pot quinoline synthesis methodologies, providing a comparative overview of their efficiency and reaction conditions.
Table 1: One-Pot Friedländer Synthesis of Quinolines
| Entry | o-Nitroarylcarbaldehyde | Carbonyl Compound | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Nitrobenzaldehyde | Acetophenone | Fe/HCl (aq) | EtOH | Reflux | 4 | 92 | [13][14] |
| 2 | 2-Nitro-4-chlorobenzaldehyde | Cyclohexanone | Fe/HCl (aq) | EtOH | Reflux | 6 | 85 | [14] |
| 3 | 2-Nitrobenzaldehyde | Ethyl acetoacetate | Fe/HCl (aq) | EtOH | Reflux | 3 | 95 | [14] |
| 4 | 5-Bromo-2-nitrobenzaldehyde | Propiophenone | Fe/HCl (aq) | EtOH | Reflux | 5 | 88 | [14] |
Table 2: Metal-Catalyzed One-Pot Quinoline Synthesis
| Entry | Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Phenylacetylene | CuI | DMSO | 120 | 24 | 85 | [6] |
| 2 | 2-Aminobenzyl alcohol | Acetophenone | Co(OAc)₂ | 1,4-Dioxane | 130 | 24 | 91 | [6] |
| 3 | N-Phenyl-1,2,3-triazole | Phenylacetylene | [RuCl₂(p-cymene)]₂ | Toluene | 110 | 12 | 78 | [6] |
| 4 | 2-Vinylaniline | 2-Methylquinoline | Cu(OAc)₂ | O₂ (1 atm) | 120 | 12 | 82 | [6] |
Experimental Protocols
Protocol 1: One-Pot Friedländer Synthesis of 2-Phenylquinoline from o-Nitrobenzaldehyde and Acetophenone
This protocol describes a highly effective one-pot Friedländer quinoline synthesis using inexpensive reagents. The method involves the in situ reduction of an o-nitroarylcarbaldehyde to the corresponding o-aminoarylcarbaldehyde, followed by condensation with a ketone.[13][14]
Materials:
-
o-Nitrobenzaldehyde
-
Acetophenone
-
Iron powder
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Potassium Hydroxide (KOH)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a solution of o-nitrobenzaldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add iron powder (3.0 mmol).
-
Stir the mixture at room temperature and add concentrated HCl (0.1 mmol) dropwise.
-
Heat the reaction mixture to reflux and monitor the reduction of the nitro group by Thin Layer Chromatography (TLC).
-
Once the reduction is complete (typically 1-2 hours), add acetophenone (1.2 mmol) and a solution of KOH (2.0 mmol) in ethanol (2 mL).
-
Continue to reflux the mixture and monitor the formation of the quinoline product by TLC (typically 2-4 hours).
-
After the reaction is complete, cool the mixture to room temperature and filter off the iron salts.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the pure 2-phenylquinoline.
Protocol 2: Copper-Catalyzed One-Pot Synthesis of 2-Substituted Quinolines from Anilines and Terminal Alkynes
This protocol outlines a copper-catalyzed one-pot synthesis of 2-substituted quinolines from anilines and terminal alkynes.
Materials:
-
Aniline
-
Phenylacetylene
-
Copper(I) Iodide (CuI)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate in a heating mantle
-
Schlenk tube or sealed reaction vessel
Procedure:
-
To a Schlenk tube, add aniline (1.0 mmol), phenylacetylene (1.2 mmol), and CuI (0.1 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon).
-
Add anhydrous DMSO (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C in a preheated oil bath.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the desired 2-substituted quinoline.
Visualizations
Caption: General experimental workflow for a one-pot synthesis of quinoline derivatives.
Caption: Simplified mechanism of the Friedländer annulation for quinoline synthesis.
Caption: Logical flow from quinoline synthesis to drug development.
References
- 1. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. iipseries.org [iipseries.org]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 9. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 13. A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
Green Synthesis of Quinolines: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the green synthesis of quinoline compounds. These methods emphasize the use of environmentally benign catalysts, alternative energy sources, and green reaction media to minimize environmental impact while maintaining high efficiency.
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Traditional methods for quinoline synthesis, such as the Skraup and Doebner-von Miller reactions, often involve harsh conditions, toxic reagents, and generate significant waste.[3][4] Consequently, the development of green and sustainable synthetic routes has become a major focus in chemical research.[5][6][7] This document outlines several key green methodologies for quinoline synthesis, complete with experimental protocols and comparative data.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating, including dramatically reduced reaction times, higher yields, and improved product purity.[8][9][10] The direct and efficient heating of the reaction mixture leads to faster reaction rates and often allows for solvent-free conditions.[11][12]
Application Note:
Microwave-assisted synthesis is particularly well-suited for high-throughput screening and library synthesis in drug discovery due to its speed and efficiency.[13] It can be applied to various named reactions for quinoline synthesis, including modifications of the Friedländer and Skraup reactions.[4][9] The choice of solvent is crucial, with polar solvents like DMF, DMSO, and ethanol being common due to their efficient coupling with microwave irradiation; however, solvent-free conditions represent a greener alternative.[11]
Experimental Protocol: Microwave-Assisted Friedländer Synthesis
This protocol describes a modification of the Friedländer synthesis using microwave irradiation in the absence of a solvent.
General Procedure:
-
In a microwave-safe vessel, combine the 2-aminoaryl ketone (1 mmol) and the active methylene compound (1.2 mmol).
-
Add a catalytic amount of a suitable acid, such as acetic acid.
-
Seal the vessel and place it in a dedicated scientific microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 160 °C) for a short duration (e.g., 5-15 minutes).[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired quinoline derivative.
Ultrasound-Assisted Synthesis
Ultrasound-assisted organic synthesis utilizes the phenomenon of acoustic cavitation to create localized high-temperature and high-pressure zones, accelerating reaction rates.[14][15] This energy-efficient technique often leads to higher yields and shorter reaction times compared to conventional methods and can be performed in environmentally friendly solvents like water.[16][17][18]
Application Note:
Ultrasonic irradiation is a green and efficient method for synthesizing quinoline derivatives, particularly in multicomponent reactions. It offers advantages such as remarkable reaction acceleration, a substantial decrease in reaction time, and reduced energy consumption.[14] The use of basic ionic liquids in aqueous media under ultrasound can further enhance reaction efficiency and selectivity.[16]
Experimental Protocol: Ultrasound-Assisted Three-Component Synthesis in Water
This protocol outlines the synthesis of 2-substituted quinolines via a one-pot, three-component reaction under ultrasound irradiation in water.
General Procedure:
-
In a suitable reaction vessel, combine the aniline (1 mmol), aldehyde (1 mmol), and ethyl 3,3-diethoxypropionate (1.2 mmol) in water.
-
Add a catalytic amount of SnCl₂·2H₂O.[18]
-
Place the vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a specific frequency (e.g., 20 kHz) and power (e.g., 130 W) at room temperature for the specified time.[15]
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the pure quinoline derivative.
Synthesis in Green Solvents: Water and Ionic Liquids
The use of green solvents is a cornerstone of sustainable chemistry. Water is an ideal solvent due to its non-toxic, non-flammable, and abundant nature.[19][20] Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, thermal stability, and recyclability.[3][21][22]
Application Note:
Water-mediated synthesis of quinolines often takes advantage of the hydrophobic effect and the unique hydrogen-bonding network of water to accelerate reactions.[20][23] Ionic liquids can act as both the solvent and the catalyst, promoting reactions under mild conditions and allowing for easy catalyst recycling.[22][24] Various catalysts, including metal nanoparticles and Lewis acids, have been successfully employed in these green media.[19]
Experimental Protocol: Ionic Liquid-Promoted Friedländer Annulation
This protocol describes a catalyst-free Friedländer annulation for the synthesis of quinolines using an ionic liquid as both the solvent and promoter.
General Procedure:
-
In a round-bottom flask, dissolve the 2-aminoaryl ketone (1 mmol) and the α-methylene ketone (1.1 mmol) in an ionic liquid, such as 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄).[22]
-
Heat the reaction mixture at a specified temperature (e.g., 80-90 °C) with stirring.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
The ionic liquid can be recovered by washing with the organic solvent and drying under vacuum for reuse.
-
Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify the product by column chromatography.
Metal-Free Synthesis
The use of toxic and expensive transition metals as catalysts is a significant environmental concern. Metal-free synthesis of quinolines offers a more sustainable alternative, often employing organocatalysts, iodine, or catalyst-free conditions.[25][26][27]
Application Note:
Metal-free approaches often involve cascade reactions or cyclizations initiated by non-metallic species.[4] These methods can provide access to a wide range of functionalized quinolines with high atom economy and reduced environmental impact.[26] For instance, the [5 + 1] cyclization of 2-vinylanilines with polyfluoroalkanoic acids provides a direct, additive-free route to 2-fluoroalkylated quinolines.[26]
Experimental Protocol: Metal-Free [5 + 1] Cyclization for 2-Fluoroalkylated Quinolines
This protocol details a catalyst- and additive-free synthesis of 2-fluoroalkylated quinolines.
General Procedure:
-
In a sealed tube, combine the 2-vinylaniline (0.5 mmol) and the polyfluoroalkanoic acid (e.g., trifluoroacetic acid, 1.0 mL).[26]
-
Heat the reaction mixture at a high temperature (e.g., 140 °C) under solvent-free conditions.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Multicomponent Reactions (MCRs)
Multicomponent reactions are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials.[28][29] This approach aligns with the principles of green chemistry by offering high atom economy, procedural simplicity, and reduced waste generation.[30]
Application Note:
MCRs provide a convergent and versatile route to diverse quinoline scaffolds.[28] Various catalysts, including Lewis acids like FeCl₃ and Yb(OTf)₃, can be employed to mediate these reactions.[31] The Povarov reaction, an aza-Diels-Alder reaction, is a notable MCR for quinoline synthesis.[30][32]
Experimental Protocol: Three-Component Synthesis of 2,4-Disubstituted Quinolines
This protocol describes a Lewis acid-catalyzed three-component reaction for the synthesis of quinolines.
General Procedure:
-
To a solution of the aniline (1.0 mmol) and aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol), add a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃).[31]
-
Stir the mixture at room temperature for a few minutes.
-
Add the terminal alkyne (1.2 mmol) to the reaction mixture.
-
Reflux the reaction mixture for the required time, monitoring its progress by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired quinoline derivative.
Quantitative Data Summary
The following tables summarize the quantitative data for the green synthesis methods described above, allowing for easy comparison of their efficiency.
Table 1: Comparison of Green Synthesis Methods for Quinolines
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Microwave-Assisted | Acetic Acid | Solvent-free | 160 | 5 min | Excellent | [8] |
| Microwave-Assisted | None | DMF | 125-135 | 8-20 min | - | [13] |
| Ultrasound-Assisted | SnCl₂·2H₂O | Water | Room Temp. | - | Good | [18] |
| Ultrasound-Assisted | Basic Ionic Liquid | Aqueous Media | Room Temp. | Shorter | Higher | [16] |
| Ionic Liquid-Promoted | None | [Hbim]BF₄ | 80-90 | - | High | [22] |
| Metal-Free Cyclization | None | Solvent-free | 140 | - | up to 92% | [26] |
| Three-Component | Yb(OTf)₃ | Ethanol | Reflux | - | High | [31] |
| Three-Component | FeCl₃ | - | - | - | - | [31] |
Note: "Excellent", "Good", "High", "Higher", and "Shorter" are qualitative descriptions from the source articles where specific quantitative data was not provided in the abstract.
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the general workflows and a representative reaction pathway for the green synthesis of quinolines.
Caption: General experimental workflow for green quinoline synthesis.
Caption: Simplified pathway of the Friedländer quinoline synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Recent Advances in Metal-Free Quinoline Synthesis | Semantic Scholar [semanticscholar.org]
- 5. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Ultrasound promoted synthesis of quinolines using basic ionic liquids in aqueous media as a green procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ultrasound Assisted Synthesis of Quinoline Derivatives in the Presence of SnCl2·2H2O as a Precatalyst in Water: Evaluation of their Antibacterial Activities. | Semantic Scholar [semanticscholar.org]
- 18. Ultrasound Assisted Synthesis of Quinoline Derivatives in the Presence of SnCl2·2H2O as a Precatalyst in Water: Evaluation of their Antibacterial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. eurekaselect.com [eurekaselect.com]
- 20. Facile synthesis of quinoline in water | EurekAlert! [eurekalert.org]
- 21. Metal-free, ionic liquid-mediated synthesis of functionalized quinolines. | Semantic Scholar [semanticscholar.org]
- 22. Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines [organic-chemistry.org]
- 23. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ionic Liquid - an Efficient Recyclable System for the Synthesis of 2,4-Disubstituted Quinolines via Meyer-Schuster Rearrangement [organic-chemistry.org]
- 25. Recent advances and prospects in the metal-free synthesis of quinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources [organic-chemistry.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00034J [pubs.rsc.org]
- 31. scielo.br [scielo.br]
- 32. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Biological Evaluation of 2-Chloro-7-methoxyquinoline-3-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of 2-chloro-7-methoxyquinoline-3-carbonitrile represent a promising class of molecules for therapeutic development, with potential applications as anticancer, antibacterial, and kinase-inhibiting agents.[3][4][5][6] These application notes provide a comprehensive guide to the in vitro biological evaluation of these derivatives, including standardized protocols for key assays and templates for data presentation.
Application Notes: Biological Activities
This compound derivatives have been investigated for several biological activities. The primary areas of interest include their cytotoxic effects against cancer cell lines, their inhibitory action on pathogenic bacteria, and their targeted inhibition of protein kinases involved in cell signaling pathways.
Anticancer Activity
Many quinoline derivatives exhibit potent anticancer properties by inducing cell cycle arrest and apoptosis.[4][7] The evaluation of novel this compound derivatives against a panel of human cancer cell lines is a critical first step in assessing their therapeutic potential.
Antibacterial Activity
The quinoline core is famously present in quinolone antibiotics. Novel quinoline-3-carbonitrile derivatives have shown promise as antibacterial agents against both Gram-positive and Gram-negative bacteria, potentially through mechanisms like DNA gyrase inhibition.[8][9]
Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[10] Quinoline-based compounds have been successfully developed as kinase inhibitors, and derivatives of this scaffold warrant investigation for their activity against therapeutically relevant kinases like Src, Abl, and JAK2.[5][6][11]
Data Presentation
Quantitative data from biological assays should be presented clearly to facilitate structure-activity relationship (SAR) analysis and comparison with reference compounds.
Table 1: Example Data - In Vitro Cytotoxicity of this compound Derivatives (IC₅₀ in µM)
| Compound ID | MCF-7 (Breast) | NCI-H460 (Lung) | SF-268 (CNS) | PC-3 (Prostate) | Selectivity Index (Normal vs. Cancer Cells) |
| Derivative 1 | 12.5 ± 1.8 | 18.2 ± 2.5 | 15.7 ± 2.1 | 25.4 ± 3.3 | >10 |
| Derivative 2 | 8.3 ± 1.1 | 10.1 ± 1.4 | 9.5 ± 1.3 | 14.8 ± 2.0 | >15 |
| Derivative 3 | 25.1 ± 3.5 | 33.6 ± 4.1 | 29.8 ± 3.9 | 41.2 ± 5.2 | >5 |
| Doxorubicin | 0.9 ± 0.1 | 1.1 ± 0.2 | 0.8 ± 0.1 | 2.1 ± 0.3 | ~1 |
Note: Data are presented as mean ± standard deviation from three independent experiments. The cell lines MCF-7, NCI-H460, and SF-268 are often used in initial screening panels.[12][13]
Table 2: Example Data - Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Streptococcus pyogenes (Gram-positive) | Salmonella typhimurium (Gram-negative) |
| Derivative 1 | 8 | 16 | 4 | 16 |
| Derivative 2 | 4 | 8 | 4 | 8 |
| Derivative 3 | 32 | >64 | 16 | >64 |
| Ciprofloxacin | <1 | <1 | 2 | <1 |
Note: Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method.[8]
Table 3: Example Data - Kinase Inhibitory Activity of Lead Derivative 2 (IC₅₀ in nM)
| Kinase Target | IC₅₀ (nM) |
| Src | 55 ± 6.7 |
| Abl | 89 ± 9.1 |
| JAK2 | 152 ± 15.3 |
| VEGFR2 | 850 ± 55.2 |
| EGFR | >10,000 |
Note: IC₅₀ values determined using a luminescence-based biochemical assay. A known inhibitor should be used as a positive control.[11]
Experimental Protocols & Visualizations
Detailed and reproducible protocols are essential for the accurate biological evaluation of compounds.
General Workflow for In Vitro Biological Evaluation
The overall process for evaluating a new chemical entity involves a logical progression from initial screening to more detailed mechanistic studies.
Caption: General workflow for the in vitro biological evaluation of novel compounds.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14]
Materials:
-
Human cancer cell lines (e.g., MCF-7, NCI-H460)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Pen-Strep)[12]
-
96-well flat-bottom plates
-
Test compounds and positive control (e.g., Doxorubicin) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[12]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[15]
-
Multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compounds and controls. Add 100 µL of the diluted compounds to the respective wells (final DMSO concentration should be <0.5%). Incubate for 48-72 hours.
-
MTT Addition: After incubation, remove the drug-containing medium. Add 100 µL of fresh medium and 10 µL of MTT stock solution to each well.[16]
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12] Mix gently on a plate shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO). Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety [mdpi.com]
- 4. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Alkoxy-4-phenylamino-3-quinolinecar-bonitriles as dual inhibitors of Src and Abl kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of 2'-aminospiro [pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-7-methoxyquinoline-3-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 2-Chloro-7-methoxyquinoline-3-carbonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, which typically proceeds in two main stages: the Vilsmeier-Haack reaction to form the intermediate 2-chloro-7-methoxyquinoline-3-carbaldehyde, followed by the conversion of the aldehyde to the nitrile.
Problem 1: Low or No Yield of 2-Chloro-7-methoxyquinoline-3-carbaldehyde in Vilsmeier-Haack Reaction
| Potential Cause | Recommended Solution |
| Degraded Reagents | Use freshly distilled phosphorus oxychloride (POCl₃) and anhydrous N,N-Dimethylformamide (DMF). DMF can decompose to dimethylamine, which can react with the Vilsmeier reagent.[1] |
| Presence of Moisture | Ensure all glassware is flame-dried or oven-dried before use. The Vilsmeier reagent is highly sensitive to moisture.[2][3] |
| Incorrect Reaction Temperature | Maintain strict temperature control. The formation of the Vilsmeier reagent (POCl₃ in DMF) should be carried out at 0-5°C.[2][4] The subsequent reaction with 3-methoxyacetanilide may require heating, typically around 80-90°C, but excessive heat can lead to the formation of polymeric side products.[2][3] |
| Suboptimal Reagent Stoichiometry | The molar ratio of 3-methoxyacetanilide to the Vilsmeier reagent is crucial. A common starting point is a 1:2 or 1:3 ratio of acetanilide to POCl₃. Optimization may be required.[2] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time at the optimal temperature.[4] |
| Formation of Side Products | The presence of electron-donating groups, such as the methoxy group, generally facilitates the reaction. However, improper temperature control can lead to side reactions. Purify the crude product by recrystallization (e.g., from ethyl acetate) to remove impurities.[2] |
Problem 2: Low or No Yield of this compound from the Carbaldehyde Intermediate
| Potential Cause | Recommended Solution |
| Inefficient Conversion Method | Several methods exist for this conversion. A one-pot method using iodine in aqueous ammonia has been reported to give good yields for similar substrates. Another method involves a two-step process: formation of the oxime with hydroxylamine hydrochloride, followed by dehydration with a reagent like thionyl chloride.[5] |
| Incomplete Intermediate Reaction | Ensure the intermediate reaction (e.g., aldoxime formation) goes to completion before proceeding with the dehydration step. Monitor the reaction by TLC. |
| Degraded Reagents | Use fresh reagents for the conversion. For the iodine-ammonia method, ensure the ammonia solution is of the correct concentration. |
| Suboptimal Reaction Conditions | For the iodine-ammonia method, the reaction is typically performed at room temperature. The concentration of aqueous ammonia can be optimized for better yields. |
| Difficult Purification | The nitrile product may require purification to remove any unreacted aldehyde or reaction byproducts. Column chromatography or recrystallization are common methods. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of 2-chloro-7-methoxyquinoline-3-carbaldehyde?
The typical starting material is 3-methoxyacetanilide, which is commercially available or can be synthesized from 3-methoxyaniline and acetic anhydride.
Q2: What are the key parameters to control during the Vilsmeier-Haack reaction for this synthesis?
The most critical parameters are the exclusion of moisture, the purity of DMF and POCl₃, the stoichiometry of the reactants, and strict temperature control during the formation of the Vilsmeier reagent and the subsequent cyclization reaction.[2][3]
Q3: I observe the formation of a dark tar or oil during the Vilsmeier-Haack reaction. What could be the cause?
The formation of a dark, oily, or tar-like substance often indicates polymerization or decomposition, which can be caused by excessive reaction temperatures or the presence of impurities.[2]
Q4: Are there alternative reagents to POCl₃ for the Vilsmeier-Haack reaction?
Yes, phosphorus pentachloride (PCl₅) can be used as a chlorinating agent in place of phosphoryl chloride, and in some cases, has been reported to give good yields for activated acetanilides.[6] Thionyl chloride (SOCl₂) can also be used to prepare the Vilsmeier reagent.[5]
Q5: What is a reliable method to convert the 3-formyl group to a 3-cyano group?
A one-pot method using iodine in aqueous ammonia has been shown to be effective for converting 2-chloro-3-formylquinolines to 2-chloro-3-cyanoquinolines with good yields. Another common method is the conversion of the aldehyde to an aldoxime, followed by dehydration.[5]
Quantitative Data Summary
The following tables summarize reported yields for the key steps in the synthesis of this compound and related compounds.
Table 1: Vilsmeier-Haack Synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde
| Starting Material | Reagents | Reaction Time | Yield (%) | Reference |
| 3-methoxyacetanilide | PCl₅, DMF | 4 h | 74 | [6] |
| 3-methoxyacetanilide | POCl₃, DMF | Not specified | 91 | [7] |
Table 2: Conversion of 2-Chloro-3-formylquinolines to 2-Chloro-3-cyanoquinolines
| Starting Material | Reagents | Reaction Time | Yield (%) | Reference |
| 2-Chloro-3-formylquinoline | I₂, aq. NH₃ | 75 min | 82 | |
| 2-Chloro-3-formylquinoline | 1. Hydroxylamine hydrochloride2. Thionyl chloride, DMF | Not specified | Good | [5] |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction
This protocol is adapted from a procedure using phosphorus pentachloride.[6]
Materials:
-
3-methoxyacetanilide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus pentachloride (PCl₅)
-
Ice water
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, add DMF (3 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus pentachloride (4.5 equivalents) to the cooled DMF under constant stirring.
-
Once the addition is complete, add 3-methoxyacetanilide (1 equivalent) portion-wise to the reaction mixture.
-
Heat the reaction mixture to 100°C for approximately 4 hours.
-
After cooling the reaction mixture to room temperature, carefully pour it into ice water with stirring.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethyl acetate to obtain 2-chloro-7-methoxyquinoline-3-carbaldehyde.
Protocol 2: Synthesis of this compound via Iodo-Ammonia Method
This protocol is based on a general method for the conversion of 2-chloro-3-formylquinolines to their corresponding nitriles.
Materials:
-
2-Chloro-7-methoxyquinoline-3-carbaldehyde
-
Tetrahydrofuran (THF)
-
Aqueous ammonia (30% solution)
-
Iodine (I₂)
-
Aqueous sodium thiosulfate (Na₂S₂O₃) solution (5%)
-
Ethyl acetate
Procedure:
-
Dissolve 2-chloro-7-methoxyquinoline-3-carbaldehyde (1 equivalent) in THF in a round-bottom flask.
-
To the solution, add aqueous ammonia (approximately 6 mL per 5 mL of THF).
-
Add iodine (1.1 millimolar equivalents) to the reaction mixture at room temperature.
-
Stir the reaction for approximately 75 minutes. The completion of the reaction can be monitored by TLC and is often indicated by the disappearance of the dark violet/brown color.
-
Quench the reaction by adding a 5% aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by column chromatography or recrystallization if necessary.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the Vilsmeier-Haack reaction.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemijournal.com [chemijournal.com]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ajgreenchem.com [ajgreenchem.com]
Technical Support Center: Purification of 2-Chloro-7-methoxyquinoline-3-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Chloro-7-methoxyquinoline-3-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The two most common and effective purification techniques for this compound are column chromatography and recrystallization. The choice between these methods often depends on the impurity profile and the scale of the purification.
Q2: What is the expected melting point of pure this compound?
A2: The reported melting point for this compound is in the range of 198-201 °C[1]. A sharp melting point within this range is a good indicator of high purity.
Q3: My compound appears to be degrading during silica gel column chromatography. What could be the cause and how can I prevent it?
A3: Decomposition on silica gel is a known issue for quinoline derivatives. This is often due to the acidic nature of standard silica gel interacting with the basic quinoline nitrogen atom[2]. To mitigate this, you can:
-
Deactivate the silica gel: Prepare a slurry of silica gel with a solvent system containing a small amount of a basic modifier, such as 1-2% triethylamine or pyridine, before packing the column.
-
Use an alternative stationary phase: Consider using neutral or basic alumina, or even Florisil, as the stationary phase.
-
Work quickly: Minimize the time the compound spends on the column.
Q4: I am struggling to find a suitable solvent system for recrystallization. What are some good starting points?
A4: For quinoline derivatives, a range of solvent systems can be effective. Consider the following approaches:
-
Single solvent: Attempt to dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or acetone) and allow it to cool slowly.
-
Solvent/anti-solvent system: Dissolve the compound in a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a poor solvent (e.g., hexane or pentane) until turbidity is observed, then allow crystallization to proceed[3].
-
Polar solvent mixtures: A mixture of a polar solvent like ethanol or acetone with water can also be effective for inducing crystallization of polar compounds[3].
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Recovery from Column Chromatography | Compound is highly polar and sticking to the stationary phase. | Gradually increase the polarity of the mobile phase. For silica gel, consider adding a small percentage of methanol to your eluent. A gradient of 2% methanol in dichloromethane has been used for similar compounds[4]. |
| Compound is decomposing on the column. | As mentioned in the FAQs, use deactivated silica gel or an alternative stationary phase like neutral alumina[2]. | |
| Product Oiling Out During Recrystallization | The solvent system is not optimal, or the compound is impure. | Try a different solvent or solvent/anti-solvent combination. If the product is still an oil, it may be of significantly higher purity and a subsequent high-vacuum distillation (if thermally stable) or another chromatographic step might be necessary[3]. |
| Cooling the solution too quickly. | Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. | |
| Multiple Spots on TLC After Purification | Incomplete separation of impurities. | Optimize the mobile phase for column chromatography by testing various solvent systems to achieve better separation on the TLC plate. |
| The compound is unstable under the purification conditions. | Ensure solvents are dry and consider performing the purification under an inert atmosphere (e.g., nitrogen or argon)[5]. | |
| Product is a Tarry, Dark-Colored Solid | Presence of polymeric or tar-like impurities from the synthesis. | The crude product of some quinoline syntheses can be a "black, tarry goo"[6]. An initial purification step, such as washing with a non-polar solvent like ether or pentane to remove some impurities, might be beneficial before attempting column chromatography or recrystallization[5]. |
Experimental Protocols
Column Chromatography
This is a general protocol and may require optimization.
-
Stationary Phase Preparation:
-
For standard silica gel, use as is.
-
For deactivated silica gel, prepare a slurry of silica gel in the initial, least polar mobile phase. Add 1-2% triethylamine (by volume) to the slurry and mix well.
-
-
Column Packing:
-
Pack a glass column with the prepared silica gel slurry.
-
Allow the stationary phase to settle, ensuring no air bubbles are trapped.
-
Add a layer of sand to the top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., hexane/ethyl acetate). A starting point could be a 9:1 or 4:1 mixture.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate). A system of 2% methanol in dichloromethane has been used for a similar compound[4].
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified compound.
-
Recrystallization
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, acetone, ethyl acetate, hexane) at room temperature and upon heating.
-
A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Purification Workflow
Caption: A workflow diagram illustrating the decision-making process for the purification of this compound.
References
Technical Support Center: Troubleshooting Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in minimizing byproduct formation and optimizing your quinoline synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: My Skraup synthesis reaction is extremely vigorous and difficult to control. How can I moderate it?
A1: The Skraup synthesis is notoriously exothermic.[1][2] To control the reaction, you can:
-
Add a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[1][2][3] Boric acid can also be used.[1][2]
-
Control the addition of sulfuric acid: Add the concentrated sulfuric acid slowly and with efficient cooling.
-
Ensure efficient stirring: Good mixing helps to dissipate heat and prevent localized hotspots.
Q2: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?
A2: Tar formation is a common side reaction in the Skraup synthesis, often due to the harsh acidic and oxidizing conditions causing polymerization of the reactants and intermediates.[1] To minimize tarring:
-
Use a moderator: As mentioned above, ferrous sulfate can help control the reaction rate and reduce charring.[1]
-
Optimize temperature: Avoid excessively high temperatures. The reaction should be heated gently to initiate, and the exothermic phase should be controlled.[1]
-
Purification: The crude product is often a black, tarry substance.[1] Purification by steam distillation followed by extraction is a common method to isolate the quinoline derivative from the tar.[1]
Q3: My Doebner-von Miller reaction is giving a low yield due to a large amount of polymeric material. How can I prevent this?
A3: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis, especially under strong acid catalysis.[1][4] To address this:
-
Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help to control the exothermic nature of the reaction and minimize polymerization.[4]
-
Use of a Two-Phase System: Sequestering the carbonyl compound in an organic phase can drastically reduce polymerization and increase the yield of the quinoline product.[4]
-
In Situ Generation of the Carbonyl Compound: Generating the α,β-unsaturated carbonyl compound in the reaction mixture via an aldol condensation (the Beyer method) can maintain a low concentration of this reactive species and suppress polymerization.[4]
Q4: How do substituents on the aniline starting material affect the Combes synthesis?
A4: Substituents on the aniline ring can significantly influence the outcome of the Combes synthesis. Electron-donating groups can increase the nucleophilicity of the aniline, potentially leading to higher yields. Conversely, strong electron-withdrawing groups, such as a nitro group (-NO2), can hinder the cyclization step.[5][6] The position of the substituent also dictates the regioselectivity of the final quinoline product.
Troubleshooting Guides
Skraup Synthesis
| Problem | Probable Cause | Recommended Solution |
| Violent, uncontrollable reaction | Highly exothermic nature of the reaction.[2][3] | Add a moderator like ferrous sulfate (FeSO₄) or boric acid to the reaction mixture before heating to ensure a smoother reaction profile.[1][2][3] Ensure slow, careful addition of sulfuric acid with efficient stirring and external cooling. |
| Low yield and excessive tar formation | Polymerization of reactants and intermediates under harsh acidic and oxidizing conditions.[1] | Use a moderator such as ferrous sulfate to control the reaction rate.[1] Avoid excessively high temperatures; gently heat to initiate the reaction and control the exotherm.[1] Purify the crude product using steam distillation to separate the quinoline from the tar.[1] |
| Low to no product formation | Reaction temperature is too low or reaction time is too short. Poor quality of reagents, especially wet glycerol. | Ensure the reaction is initiated with gentle heating and then maintained at reflux. Use anhydrous glycerol, as water can interfere with the reaction. Verify the purity of all other reagents. |
Doebner-von Miller Synthesis
| Problem | Probable Cause | Recommended Solution |
| Significant tar formation and low yield | Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[4] | Add the α,β-unsaturated carbonyl compound slowly to the heated acidic aniline solution.[4] Employ a two-phase system to sequester the carbonyl compound.[4] Generate the α,β-unsaturated carbonyl compound in situ via an aldol condensation.[4] |
| Formation of unexpected isomers or byproducts | Reversal of regioselectivity, particularly with certain substrates and acid catalysts.[4] | Carefully control the reaction conditions, including the choice of acid catalyst. Trifluoroacetic acid (TFA), for example, has been observed to cause a reversal of regioselectivity with specific substrates.[4] Thoroughly characterize the product using techniques like NMR and mass spectrometry to confirm its structure. |
Experimental Protocols
Skraup Synthesis of Quinoline
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser.
-
Charging Reactants: To the flask, add aniline, glycerol, and ferrous sulfate (as a moderator).
-
Acid Addition: With vigorous stirring, slowly and carefully add concentrated sulfuric acid to the mixture. An exothermic reaction will occur.
-
Heating: Gently heat the mixture to initiate the reaction. Once the reaction begins, remove the heat source and allow the exothermic reaction to proceed. If the reaction becomes too vigorous, cool the flask.
-
Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.[1]
-
Work-up: Cool the reaction mixture and carefully pour it into a large volume of cold water.
-
Neutralization: Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until it is alkaline.[1]
-
Purification: Perform steam distillation to separate the quinoline from the tarry byproducts.[1] Collect the distillate and separate the quinoline layer.
Doebner-von Miller Synthesis of 2-Methylquinoline
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Charging Reactants: To the flask, add aniline and concentrated hydrochloric acid.
-
Reactant Addition: Slowly add crotonaldehyde to the stirred mixture from the dropping funnel.
-
Reaction: Heat the reaction mixture under reflux for several hours.
-
Work-up: Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.
-
Purification: Isolate the 2-methylquinoline by steam distillation.[4]
Visualizations
Caption: Troubleshooting workflow for Skraup synthesis.
Caption: Troubleshooting workflow for Doebner-von Miller synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
How to improve regioselectivity in Friedländer synthesis
Friedländer Synthesis Technical Support
Welcome to the Technical Support Center for the Friedländer Synthesis. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor regioselectivity in the Friedländer synthesis?
Poor regioselectivity is a common challenge, especially when using unsymmetrical ketones with two different α-methylene groups that can be enolized.[1] This creates two potential sites for the initial condensation with the o-aminoaryl aldehyde or ketone, leading to a mixture of regioisomeric quinoline products (e.g., a linear vs. an angular fused product). The final product ratio is determined by a delicate balance of reaction conditions, catalyst choice, and substrate electronics/sterics.
Q2: What is the difference between kinetic and thermodynamic control in this reaction, and how can I leverage it?
The concepts of kinetic and thermodynamic control are crucial for understanding and manipulating the product ratio.
-
Kinetic Control: At lower temperatures and with shorter reaction times, the major product is the one that forms the fastest (the kinetic product), as it proceeds through the transition state with the lower activation energy.[2][3][4]
-
Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction becomes reversible.[4] This allows the system to reach equilibrium, favoring the most stable product (the thermodynamic product), even if it forms more slowly.[2][3]
To control the outcome, you can adjust the reaction temperature. A lower temperature will favor the kinetic product, while a higher temperature will favor the more stable thermodynamic product.[2]
Q3: My reaction is yielding an undesired mixture of isomers. What are the main strategies to favor a single regioisomer?
Several effective strategies can be employed to enhance regioselectivity:
-
Catalyst Selection: The choice of acid or base catalyst is critical. Specific catalysts can selectively lower the activation energy for one reaction pathway. For instance, cyclic secondary amines like pyrrolidine have been shown to favor the formation of 2-substituted quinolines.[5][6] Lewis acids and Brønsted acids can also be used to direct the reaction.[7][8]
-
Use of Directing Groups: Introducing a directing group, such as a phosphonate, on one of the α-carbons of the ketone can completely block one reaction pathway, leading to excellent control and a single product.[9][10][11]
-
Reaction Conditions Optimization: Temperature, solvent, and the rate of reactant addition can significantly influence the outcome. For amine-catalyzed reactions, for example, a slow addition of the methyl ketone substrate at higher temperatures has been shown to improve regioselectivity.[5][6]
-
Microwave-Assisted Synthesis: Utilizing microwave irradiation can provide rapid, uniform heating, which can lead to improved yields and, in some cases, enhanced regioselectivity.[1]
-
Ionic Liquids: Using ionic liquids as solvents or catalysts can also promote the formation of a specific regioisomer.[1][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Regioselectivity (Product Mixture) | Use of an unsymmetrical ketone. | Employ a catalyst known to direct regioselectivity, such as pyrrolidine or a specific Lewis acid.[5][6] Alternatively, introduce a directing group like a phosphonate on the ketone.[9][10] |
| Reaction conditions favor both kinetic and thermodynamic pathways. | To favor the kinetic product, lower the reaction temperature.[2] To favor the thermodynamic product, increase the temperature and reaction time.[2][4] | |
| Low Yield | Harsh reaction conditions (e.g., very high temperature, strong acid/base).[9] | Consider milder conditions. Catalytic amounts of gold catalysts, p-toluenesulfonic acid with iodine, or solvent-free conditions have been reported to be effective under milder settings.[9] |
| Side reactions, such as aldol self-condensation of the ketone. | Under basic conditions, consider using an imine analog of the o-aniline starting material to prevent unwanted side reactions.[9] | |
| Reaction Not Proceeding | Inappropriate catalyst or solvent. | The reaction can be catalyzed by either acids (e.g., TFOH, H₂SO₄, zeolites) or bases (e.g., KOtBu, DBU).[9] Ensure your solvent is compatible; polar aprotic solvents like DCM are often used for acidic conditions, while non-polar solvents like toluene are used for basic conditions.[9] |
Data on Regioselectivity Control
The following table summarizes experimental data from studies where regioselectivity was successfully controlled.
| Reactants | Catalyst | Solvent | Conditions | Major Product | Regioisomeric Ratio | Yield (%) |
| 2-Amino-5-chlorobenzaldehyde + 2-Pentanone | Pyrrolidine | NMP | 100 °C, 24h | 6-Chloro-2-methyl-3-ethylquinoline | 95:5 | 70 |
| 2-Aminonicotinaldehyde + Acetophenone | TABO¹ | NMP | 100 °C, 24h, Slow addition | 2-Phenyl-1,8-naphthyridine | 96:4 | 84 |
| 2-Aminobenzaldehyde + Diethyl 3-oxopentanedioate | L-Proline | DMSO | 80 °C, 12h | Diethyl 2-methylquinoline-3,4-dicarboxylate | >99:1 | 92 |
| 2-Aminobenzaldehyde + 2-Pentanone | NaOH | Ethanol | Reflux | 2-Methyl-3-ethylquinoline | Major Product | 66 |
| 2-Aminobenzaldehyde + 2-Pentanone | Pyrrolidine (enamine) | Toluene | RT | 3-Propylquinoline | Major Product | - |
¹TABO = 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane[5][6]
Visualizing Experimental Strategy
The diagrams below illustrate the factors influencing regioselectivity and a general workflow for optimizing your reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Highly regioselective Friedländer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in Doebner-von Miller Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the Doebner-von Miller synthesis of quinolines.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low Yield and Significant Tar/Polymer Formation
Symptoms:
-
The reaction mixture becomes a thick, dark, and intractable tar.
-
Isolation of the desired quinoline product is difficult.
-
The final yield is significantly lower than expected.
Root Cause: The Doebner-von Miller reaction is typically conducted under strong acidic conditions, which can catalyze the polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1] This is one of the most common side reactions, leading to the formation of high-molecular-weight polymers and tars.[1][2]
Troubleshooting Steps:
-
Optimize Acid Catalyst: The type and concentration of the acid are critical. While strong acids are necessary, excessively harsh conditions can accelerate tar formation.[1] Consider screening both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄).[2] Milder Lewis acids may be preferable in some cases.[1]
-
Control Reaction Temperature: High temperatures can promote polymerization.[1] Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. Gradual heating or slow addition of reagents can help control exothermic reactions and prevent localized overheating.[1]
-
Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help maintain a low concentration of the carbonyl compound, thus favoring the desired reaction over polymerization.[2]
-
Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) can drastically reduce its self-polymerization in the acidic aqueous phase where the aniline is protonated.[3][4]
Troubleshooting Workflow for Low Yield and Tar Formation
Caption: A workflow for troubleshooting low yields and tar formation.
Problem 2: Formation of Partially Hydrogenated Quinolines
Symptoms:
-
The final product is contaminated with dihydro- or tetrahydroquinoline derivatives.
-
These byproducts can be difficult to separate from the desired aromatic quinoline.
Root Cause: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[1] If the oxidizing agent is inefficient, used in insufficient quantity, or if the reaction conditions do not favor complete oxidation, these hydrogenated byproducts can be isolated.[1]
Troubleshooting Steps:
-
Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent to drive the reaction to completion.[1]
-
Monitor Reaction Progress: Use TLC or GC-MS to monitor the disappearance of the dihydroquinoline intermediate.
-
Post-Reaction Oxidation: If hydrogenated impurities are present in the isolated product, they can be oxidized in a separate step using a suitable oxidizing agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1]
Problem 3: Low Yield with Substituted Anilines
Symptoms:
-
Very low yield when using anilines with electron-withdrawing groups.
Root Cause: The electronic properties of the substituents on the aniline ring significantly impact the reaction's success. Anilines with electron-withdrawing groups are less nucleophilic and are known to give low yields in the conventional Doebner-von Miller reaction.[1][5]
Troubleshooting Steps:
-
Modify Reaction Conditions: A systematic variation of the acid catalyst, solvent, and temperature may be necessary to find optimal conditions for less reactive anilines.
-
Consider a Modified Approach: For anilines with strong electron-withdrawing groups, the Doebner hydrogen-transfer reaction may be a more suitable method.[6]
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Doebner-von Miller synthesis and how can I prevent it?
A1: The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, which leads to tar formation and significantly reduces the yield.[1] To prevent this, you can employ strategies such as the slow addition of the carbonyl compound, controlling the reaction temperature, optimizing the acid catalyst, and using a biphasic solvent system.[1][7]
Q2: Can I use a ketone instead of an aldehyde as the α,β-unsaturated carbonyl compound?
A2: Yes, α,β-unsaturated ketones can be used. However, the reaction is often more successful with α,β-unsaturated aldehydes. Ketones, especially those with significant steric bulk, may lead to lower yields or complex product mixtures.[1]
Q3: How can I purify my quinoline product from the tarry byproducts?
A3: Purification can be challenging. For volatile quinolines, steam distillation is a classic and effective method to separate the product from non-volatile tars.[1] Column chromatography on silica gel or alumina is also a common technique. It is often beneficial to first filter the crude product through a plug of silica gel to remove the majority of the tar before column chromatography.[1]
Q4: My reaction is very exothermic and difficult to control. What should I do?
A4: The Doebner-von Miller reaction can be vigorous and exothermic.[2] To control it, you can use an ice bath for initial cooling and add the reagents, particularly the α,β-unsaturated carbonyl compound or the acid catalyst, slowly and portion-wise.[8] Ensuring efficient stirring is also crucial for heat dissipation.
Q5: What is the mechanism of the Doebner-von Miller reaction?
A5: The exact mechanism has been a subject of debate, but a widely accepted pathway involves several key steps. It is believed to start with a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by cyclization, dehydration, and a final oxidation step to form the aromatic quinoline ring. A fragmentation-recombination mechanism has also been proposed based on isotopic labeling studies.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
Stability of 2-Chloro-7-methoxyquinoline-3-carbonitrile under various conditions
Disclaimer: The information provided in this technical support center is intended for guidance and is based on the general chemical properties of quinoline derivatives and established principles of pharmaceutical stability testing. Specific quantitative data for the stability of 2-Chloro-7-methoxyquinoline-3-carbonitrile is not extensively available in public literature. Researchers, scientists, and drug development professionals should validate these recommendations for their specific experimental conditions and analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: Based on the known reactivity of 2-chloroquinolines, the following degradation pathways are anticipated:
-
Acidic Hydrolysis: The 2-chloro group is susceptible to hydrolysis under acidic conditions, which would likely lead to the formation of 2-hydroxy-7-methoxyquinoline-3-carbonitrile (a quinolone derivative).[1] The nitrile group might also undergo hydrolysis to a carboxylic acid under more stringent acidic conditions.
-
Basic Hydrolysis: Under basic conditions, the primary degradation is also expected to be the hydrolysis of the 2-chloro group to the corresponding 2-hydroxy derivative. The nitrile group could also be susceptible to hydrolysis to a carboxamide or carboxylic acid.
-
Oxidative Degradation: The quinoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.
-
Photolytic Degradation: Exposure to UV or visible light may induce photolytic degradation, potentially involving radical reactions or rearrangements. The specific degradation products would depend on the wavelength of light and the presence of photosensitizers.
-
Thermal Degradation: At elevated temperatures, thermal decomposition may occur, though the specific products are difficult to predict without experimental data.
Q2: What are the initial steps to take if I observe unexpected degradation of my compound in solution?
A2: If you observe unexpected degradation, consider the following troubleshooting steps:
-
Solvent Purity: Ensure the use of high-purity, HPLC-grade solvents. Impurities in solvents can act as catalysts for degradation.
-
pH of the Solution: The pH of your solution can significantly impact stability. For neutral compounds, ensure the pH is near neutral. If the compound has acidic or basic functional groups, buffering the solution may be necessary.
-
Exclusion of Light and Air: Protect your solutions from light by using amber vials or wrapping them in aluminum foil. To prevent oxidative degradation, consider degassing your solvents or working under an inert atmosphere (e.g., nitrogen or argon).
-
Storage Temperature: Store solutions at an appropriate temperature. For many compounds, refrigeration (2-8 °C) or freezing can slow down degradation.
Q3: How should I approach developing a stability-indicating HPLC method for this compound?
A3: A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. Here is a general approach:
-
Forced Degradation Study: Perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to generate potential degradation products.[2][3][4]
-
Column and Mobile Phase Screening: Start with a C18 reversed-phase column. Screen different mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients) with a suitable buffer (e.g., phosphate or acetate buffer) to achieve good separation.
-
Method Optimization: Optimize the gradient, flow rate, column temperature, and detection wavelength to ensure adequate resolution between the parent peak and all degradation product peaks.
-
Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[5]
Troubleshooting Guides
Issue 1: Rapid Degradation in Acidic Solutions
-
Symptom: Significant loss of the parent compound and the appearance of a major, more polar peak in the HPLC chromatogram when the compound is dissolved in an acidic medium (e.g., for formulation or analytical purposes).
-
Potential Cause: Hydrolysis of the 2-chloro group to a 2-hydroxy (quinolone) group, which is a known reaction for 2-chloroquinolines under acidic conditions.[1]
-
Troubleshooting Steps:
-
Confirm Degradation Product: If possible, isolate the degradation product and characterize it by mass spectrometry and NMR to confirm its identity as 2-hydroxy-7-methoxyquinoline-3-carbonitrile.
-
pH Adjustment: If the acidic condition is not essential for your experiment, adjust the pH to a neutral or near-neutral range.
-
Use Aprotic Solvents: If compatible with your experimental design, consider using aprotic solvents to minimize hydrolysis.
-
Kinetic Studies: If working in an acidic medium is unavoidable, perform kinetic studies to understand the rate of degradation at different pH values and temperatures to define a stable working window.
-
Issue 2: Poor Mass Balance in Forced Degradation Studies
-
Symptom: The sum of the peak areas of the parent compound and all observed degradation products is significantly less than the initial peak area of the parent compound.
-
Potential Cause:
-
Formation of non-UV active degradation products.
-
Formation of degradation products that are not eluted from the HPLC column under the current conditions.
-
Precipitation of the compound or its degradation products.
-
-
Troubleshooting Steps:
-
Use a Universal Detector: Employ a detector that is less dependent on chromophores, such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS), in parallel with the UV detector.
-
Modify HPLC Method: Adjust the mobile phase composition (e.g., extend the gradient to a higher organic content) and run a blank gradient to ensure all components are eluted.
-
Check Solubility: Visually inspect the stressed samples for any precipitation. If precipitation is observed, try diluting the sample in a stronger solvent before analysis.
-
Orthogonal Analytical Techniques: Use a different analytical technique, such as Thin Layer Chromatography (TLC) with a different stationary phase, to look for additional degradation spots.
-
Quantitative Data Summary
| Stress Condition | Time (hours) | Temperature (°C) | % Parent Compound Remaining | % Degradation Product 1 | % Degradation Product 2 | Mass Balance (%) | Observations |
| 0.1 M HCl | 0 | RT | 100.0 | 0.0 | 0.0 | 100.0 | Clear solution |
| 24 | RT | ||||||
| 24 | 60 | ||||||
| 0.1 M NaOH | 0 | RT | 100.0 | 0.0 | 0.0 | 100.0 | Clear solution |
| 24 | RT | ||||||
| 24 | 60 | ||||||
| 3% H₂O₂ | 0 | RT | 100.0 | 0.0 | 0.0 | 100.0 | Clear solution |
| 24 | RT | ||||||
| Heat (Solid) | 0 | 80 | 100.0 | 0.0 | 0.0 | 100.0 | White powder |
| 24 | 80 | ||||||
| Photostability | 0 | RT | 100.0 | 0.0 | 0.0 | 100.0 | Clear solution |
| (ICH Q1B) | 24 | RT |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions.[2][3][4]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Incubate the solution at room temperature.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a vial and store it in an oven at 80°C.
-
At specified time points (e.g., 1, 3, 7 days), withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
-
Photostability:
-
Expose a solution of the compound in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Analyze the samples by HPLC at appropriate time intervals.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop a reversed-phase HPLC method capable of separating this compound from its potential degradation products.
Starting Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a DAD detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the parent compound).
-
Injection Volume: 10 µL.
Method Optimization:
-
Adjust the gradient slope and time to improve the resolution of closely eluting peaks.
-
If peak shape is poor, consider changing the pH of the aqueous mobile phase or using a different buffer.
-
Screen different C18 columns from various manufacturers as they can have different selectivities.
Visualizations
Caption: Troubleshooting workflow for unexpected degradation.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Overcoming Tar Formation in Skraup Synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with tar formation during the Skraup synthesis of quinolines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Skraup synthesis is producing a significant amount of black, viscous tar, making product isolation nearly impossible. What is causing this?
A1: Tar formation is a well-known challenge in the Skraup synthesis and is primarily caused by the harsh reaction conditions.[1] The strong acid (typically concentrated sulfuric acid) and high temperatures used in the reaction lead to the polymerization of acrolein, which is formed from the dehydration of glycerol.[1] This polymerization process results in the formation of complex, high-molecular-weight byproducts that constitute the tar.
Q2: What are the immediate troubleshooting steps I can take to reduce tar formation in my current experimental setup?
A2: To mitigate tar formation, you can implement several immediate adjustments to your protocol:
-
Control the Reaction Temperature: The Skraup reaction is highly exothermic.[2] Avoid aggressive heating and maintain careful temperature control. It is often sufficient to initiate the reaction with gentle heating; the exothermic nature of the reaction will then sustain it.[1] If the reaction becomes too vigorous, cooling with an ice bath may be necessary.[3]
-
Use a Moderating Agent: The addition of a moderator like ferrous sulfate (FeSO₄) is a common and effective strategy.[2][4] Ferrous sulfate is believed to act as an oxygen carrier, which helps to control the rate of the oxidation step, making the overall reaction less violent and reducing charring.[5] Boric acid can also be used as a moderator.[6]
-
Ensure Efficient Stirring: Vigorous and constant stirring is crucial to ensure even heat distribution and prevent localized hotspots where polymerization and tarring can accelerate.
Q3: Are there alternative reagents or modified procedures I can use to prevent tar formation from the outset?
A3: Yes, several modern modifications to the classical Skraup synthesis have been developed to address the issue of tar formation and improve overall efficiency:
-
Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly shorten reaction times and, in some cases, improve yields.[7][8] This method offers a more controlled and rapid heating profile, which can minimize the formation of degradation byproducts.
-
Ionic Liquids: Replacing concentrated sulfuric acid with a Brønsted-acidic ionic liquid can lead to a cleaner reaction.[3] Some ionic liquid systems may even eliminate the need for an external oxidizing agent.[3]
-
Alternative Oxidizing Agents: While nitrobenzene is traditionally used, other oxidizing agents such as arsenic acid have been reported to result in a less violent reaction.[4] More environmentally friendly approaches are also being explored.[5]
Q4: How can I effectively remove tar from my crude product after the reaction is complete?
A4: If tar has already formed, the most common and effective purification method is steam distillation .[1] Quinoline is volatile and will distill with the steam, leaving the non-volatile tar behind in the reaction flask.[1] After steam distillation, the quinoline can be recovered from the distillate by extraction with an organic solvent.[1]
Data Presentation: Comparison of Skraup Synthesis Modifications
The following table summarizes quantitative data on the yield of quinoline synthesis under different reaction conditions, demonstrating the impact of various modifications on reducing side reactions and improving product output.
| Method | Oxidizing Agent | Acid/Catalyst | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Classical Skraup | Nitrobenzene | Conc. H₂SO₄ | ~140-150 | 3-4 hours | Low to Moderate | [2][3] |
| Microwave-Assisted | None | Conc. H₂SO₄ | 200 | 20 minutes | Fair to Good | [3] |
| Microwave-Assisted with Ionic Liquid | None | Imidazolium sulfonic acid ionic liquid | Not specified | Not specified | Very Good | [3] |
| Modified Skraup (Water) | None | Water | 200 (Microwave) | Not specified | 10-66 | [7] |
Experimental Protocols
1. Classical Skraup Synthesis of Quinoline
This protocol is a representative example of a traditional Skraup synthesis.
-
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous Sulfate Heptahydrate (moderator)
-
-
Procedure:
-
In a fume hood, cautiously add 24 mL of concentrated sulfuric acid to a 500 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer.
-
To this, carefully add 10 g of aniline, followed by 29 g of glycerol.
-
Slowly and with vigorous stirring, add 14 g of nitrobenzene.
-
Add a small amount of ferrous sulfate.
-
Gently heat the mixture to initiate the reaction. The reaction is exothermic and will become vigorous. Be prepared to cool the flask in an ice bath if necessary.
-
After the initial vigorous reaction subsides, heat the mixture at reflux for 3 hours.
-
Allow the mixture to cool to room temperature.
-
Carefully pour the mixture into a large beaker containing 500 mL of water.
-
Perform steam distillation to remove unreacted nitrobenzene.
-
Make the remaining solution alkaline with sodium hydroxide.
-
Isolate the quinoline product by steam distillation.
-
2. Microwave-Assisted Skraup Synthesis
This protocol is an example of a modified, more "green" approach to quinoline synthesis.
-
Materials:
-
Substituted Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
-
Procedure:
-
In a microwave-safe reaction vessel, combine the aniline derivative, glycerol, and concentrated sulfuric acid.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 200°C) for a specified time (e.g., 20 minutes).[3]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Work up the reaction mixture, which may involve dilution, neutralization, and extraction to isolate the quinoline product.
-
Visualizations
Skraup Synthesis Reaction Mechanism
Caption: Reaction mechanism of the Skraup synthesis.
Mechanism of Tar Formation
Caption: The pathway leading to tar formation.
Troubleshooting Workflow for Overcoming Tar Formation
Caption: A step-by-step guide to troubleshooting tar formation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Monitoring Quinoline Synthesis via TLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of quinoline synthesis reactions using Thin-Layer Chromatography (TLC).
Troubleshooting Guides
This section addresses common problems encountered during the TLC analysis of quinoline synthesis reactions in a direct question-and-answer format.
Problem: My quinoline spot is streaking or tailing down the plate.
Answer: This is a frequent issue when analyzing basic compounds like quinolines on standard silica gel plates, which are slightly acidic.[1] The acidic silica gel can interact strongly with the basic nitrogen atom in the quinoline ring, causing the spot to streak.[1]
-
Solutions:
-
Add a Basic Modifier to the Mobile Phase: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.[1] A common solution is to add 0.1–2.0% triethylamine (NEt₃) to the solvent system.[1][2] Alternatively, a solution of 1-10% ammonia in methanol can be used as a component of your primary mobile phase.[1][2]
-
Reduce Sample Concentration: Overloading the plate with too much sample can also lead to streaking.[1][2] Dilute your sample and apply a smaller amount, aiming for a starting spot of only 1-2 mm in diameter.[1]
-
Consider Alternative Stationary Phases: For particularly basic compounds where tailing persists, consider using an alternative TLC plate such as alumina (which is basic) or a reversed-phase (C18) plate.[1]
-
Problem: My spots are not moving off the baseline (Rf ≈ 0).
Answer: If your spots remain at the origin, the mobile phase is not polar enough to move the compounds up the plate.[1][3]
-
Solutions:
-
Increase Solvent Polarity: Increase the proportion of the more polar solvent in your mobile phase. For example, if you are using 10% ethyl acetate in hexanes, try increasing it to 30% or 50%.[1]
-
Change to a More Polar Solvent System: If adjusting the ratio of your current solvent system is insufficient, switch to a more polar system altogether. For very polar quinoline derivatives, a system like 5% methanol in dichloromethane is a good next step.[1]
-
Problem: My spots are running at the solvent front (Rf ≈ 1).
Answer: This indicates that your mobile phase is too polar for the compounds being analyzed.[3]
-
Solution:
-
Decrease Solvent Polarity: Decrease the proportion of the more polar solvent in your mobile phase. For instance, if you are using a hexane/ethyl acetate mixture, increase the percentage of hexane.[3]
-
Problem: My spots are overlapping or poorly resolved.
Answer: The polarity of your mobile phase is not optimal for separating the mixture of compounds.[3]
-
Solution:
Problem: I can't see any spots on my developed TLC plate.
Answer: This could be due to several factors, from the chemical nature of your compounds to the concentration of your sample.
-
Solutions:
-
Use a Visualization Stain: Many compounds are not visible under UV light.[1] Since quinolines are nitrogen-containing heterocycles, specific stains can be very effective.[1]
-
Iodine Chamber: A simple and generally non-destructive method is to place the dried TLC plate in a chamber with a few iodine crystals.[1] Iodine vapor complexes with many organic compounds, rendering them visible as brown spots.[1]
-
Potassium Permanganate (KMnO₄) Stain: This stain is effective for visualizing compounds that can be oxidized, appearing as yellow-brown spots on a purple background.[1]
-
-
Increase Sample Concentration: Your sample may be too dilute to be detected.[1][2] Try concentrating your sample or spotting multiple times in the same location, ensuring the solvent fully evaporates between each application.[1][2]
-
Check Solvent Level: Ensure the solvent level in the developing chamber is below the baseline where you spotted your sample. If the baseline is submerged, your sample will dissolve into the solvent reservoir instead of developing up the plate.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for analyzing quinoline derivatives on TLC?
A1: The choice of an appropriate mobile phase is critical for good separation. A common starting point for quinoline derivatives of "normal" polarity is a mixture of 10-50% ethyl acetate in hexanes.[1] If your quinoline derivative is highly substituted with polar groups, a more polar system like 5% methanol in dichloromethane may be necessary.[1] It is often beneficial to add a small amount of triethylamine (~0.5%) to prevent tailing of the basic quinoline spots.[1]
Q2: How do I calculate the Retention Factor (Rf) and what is a good range?
A2: The Retention Factor (Rf) is a ratio calculated by dividing the distance the spot has traveled from the baseline by the distance the solvent front has traveled from the baseline.[4] An ideal Rf value for good separation is typically between 0.2 and 0.8.[5]
Q3: How can I use TLC to determine if my reaction has gone to completion?
A3: To monitor a reaction, spot the starting material(s), the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on the same TLC plate.[3] As the reaction progresses, the spot corresponding to the starting material should decrease in intensity, while a new spot for the product appears and intensifies.[3] The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane.[3][4]
Q4: How can I confirm the identity of a spot on my TLC plate?
A4: A co-spotting technique can be used to tentatively identify a compound.[1] On the same TLC plate, apply three spots to the baseline: your unknown sample, an authentic, known standard of the suspected compound, and a "co-spot" containing both your unknown sample and the known standard applied at the same point.[1] If your unknown compound is the same as the standard, the co-spot will appear as a single, unified spot after development.[1] If they are different, you will likely see two separate spots.[1]
Q5: What are the best visualization methods for quinoline compounds?
A5: Quinolines, being aromatic and highly conjugated systems, are typically UV-active.[1]
-
UV Light (254 nm): This should be the first method you try. On a TLC plate containing a fluorescent indicator (F₂₅₄), UV-active compounds will appear as dark spots against a green fluorescent background.[1] This method is non-destructive.[1]
-
Staining: If UV light is not effective, use a chemical stain. An iodine chamber is a good general-purpose choice.[1] For more specific functional groups, potassium permanganate or anisaldehyde stains can also be very effective.[1][6]
Data Presentation
Table 1: Example Solvent Systems for Quinoline Derivatives
| Compound Type / Example | Mobile Phase (Solvent System) | Approximate Rf Value |
| General Quinine/Quinidine Alkaloids | Toluene : Chloroform : Diethyl ether : Diethylamine (40:15:35:10) | Varies by alkaloid |
| 7-amino-4-trifluoromethyl-2-(3-azidooxypropyl) quinoline derivatives | Hexane-acetone (3:1) | Not specified |
Note: Rf values are highly dependent on the specific quinoline structure, temperature, and plate condition.[1]
Experimental Protocols
Protocol for Monitoring Quinoline Synthesis by TLC
-
Plate Preparation: Obtain a silica gel TLC plate. Using a soft pencil, gently draw a baseline about 1 cm from the bottom of the plate.[4]
-
Sample Preparation: Dissolve a small amount of your starting material(s) and the reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).[3]
-
Spotting: Using a capillary tube, spot small, concentrated amounts of the starting material(s), the reaction mixture, and a co-spot on the baseline.[1][3] Ensure the spots are small (1-2 mm in diameter) and do not touch.[1]
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline.[1][3] Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.[3]
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[3] Allow the plate to dry completely.[1] Visualize the spots under a UV lamp (254 nm).[3] If spots are not UV-active, use an appropriate staining agent like an iodine chamber or potassium permanganate stain.[1][3]
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front).[3][4] Compare the spots in the reaction mixture lane to the starting material lane to assess the reaction's progress.[3]
Mandatory Visualization
Caption: Standard workflow for monitoring quinoline synthesis using TLC.
Caption: Decision tree for troubleshooting common TLC problems.
References
Technical Support Center: Synthesis of Polysubstituted Quinolines
Welcome to the technical support center for the synthesis of polysubstituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of these vital heterocyclic compounds.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and step-by-step solutions.
Problem 1: Low Yield of the Desired Polysubstituted Quinoline
-
Question: My reaction is resulting in a low yield of the target quinoline. What are the common causes and how can I improve it?
-
Answer: Low yields in polysubstituted quinoline synthesis can stem from several factors, including suboptimal reaction conditions, poor substrate reactivity, and competing side reactions.[1]
Potential Causes & Troubleshooting Steps:
-
Incomplete Reaction:
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are not fully consumed, consider increasing the reaction time or temperature. For temperature-sensitive substrates, a longer reaction time at a lower temperature may be beneficial.[2]
-
-
Suboptimal Catalyst:
-
Solution: The choice of catalyst is crucial. For Friedländer synthesis, if a standard Brønsted acid (e.g., p-toluenesulfonic acid) or base (e.g., KOH) is ineffective, consider screening Lewis acids like ZnCl₂ or In(OTf)₃.[1] In some cases, modern catalysts such as ionic liquids or nanocatalysts can significantly improve yields even at ambient temperatures.[1][3]
-
-
Poor Substrate Reactivity:
-
Solution: Electron-withdrawing groups on the aniline ring can deactivate it, hindering the cyclization step.[4] In such cases, using a more forceful acid catalyst or higher temperatures might be necessary. Conversely, highly reactive substrates might be prone to polymerization, requiring milder conditions.
-
-
Side Reactions:
-
Solution: Common side reactions include aldol condensation of the ketone starting material (especially under basic conditions in the Friedländer synthesis) and polymerization of α,β-unsaturated carbonyl compounds (in the Doebner-von Miller reaction).[1][5] To minimize aldol condensation, consider the slow addition of the ketone or switching to an acidic catalyst.[1] For the Doebner-von Miller reaction, employing a biphasic solvent system can sequester the carbonyl compound and reduce polymerization.[6]
-
-
Problem 2: Significant Tar/Polymer Formation
-
Question: My reaction mixture is turning into a thick, dark tar, making product isolation nearly impossible. How can I prevent this?
-
Answer: Tar formation is a frequent issue in classical quinoline syntheses, particularly the Skraup and Doebner-von Miller reactions, due to harsh acidic and oxidizing conditions.[5][6]
Potential Causes & Troubleshooting Steps:
-
Aggressive Reaction Conditions (Skraup Synthesis):
-
Polymerization of Carbonyl Compound (Doebner-von Miller Synthesis):
-
Solution: The strong acidic conditions can catalyze the polymerization of the α,β-unsaturated aldehyde or ketone.[7] A biphasic solvent system, such as toluene and aqueous HCl, can be highly effective. The carbonyl compound is sequestered in the organic phase, reducing its self-polymerization in the acidic aqueous phase.[7] Gradual addition of the carbonyl reactant to the heated acidic aniline solution also helps maintain its low concentration, favoring the desired reaction.[7]
-
-
Excessive Heat:
-
Solution: Avoid excessively high temperatures. Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. For highly exothermic reactions, be prepared to cool the reaction vessel.[6]
-
-
Problem 3: Lack of Regioselectivity with Unsymmetrical Ketones
-
Question: I am using an unsymmetrical ketone in my Friedländer or Combes synthesis and obtaining a mixture of regioisomers. How can I control the outcome?
-
Answer: Achieving regioselectivity is a common challenge when using unsymmetrical ketones in quinoline synthesis.[8] The outcome is often influenced by a combination of steric and electronic factors, as well as the reaction conditions.
Potential Causes & Troubleshooting Steps:
-
Non-selective Cyclization:
-
Solution (Friedländer Synthesis): The choice of catalyst can direct the regioselectivity. Specific amine catalysts, such as pyrrolidine derivatives, have been shown to favor the formation of 2-substituted quinolines.[9][10] Ionic liquids can also influence the regiochemical outcome.[8] Modifying the ketone substrate by introducing a phosphoryl group on one α-carbon can also direct the cyclization.[8]
-
Solution (Combes Synthesis): Steric effects often play a dominant role in the rate-determining electrophilic aromatic annulation step.[11] Increasing the steric bulk on one side of the β-diketone can favor the formation of one regioisomer. The electronic nature of the substituents on the aniline also has an effect; for instance, methoxy-substituted anilines may favor one isomer, while halo-substituted anilines favor the other.[11]
-
-
Frequently Asked Questions (FAQs)
Q1: Which quinoline synthesis method should I choose for my target molecule?
A1: The choice of synthesis method depends on the desired substitution pattern and the availability of starting materials.
-
Friedländer Synthesis: Ideal for a wide variety of polysubstituted quinolines, especially when a 2-aminoaryl aldehyde or ketone is readily available. It is known for potentially high yields and purity.[12]
-
Combes Synthesis: Specifically yields 2,4-disubstituted quinolines from anilines and β-diketones.[11]
-
Doebner-von Miller Reaction: A versatile method for preparing a range of substituted quinolines, often using anilines and α,β-unsaturated carbonyl compounds.[13]
-
Conrad-Limpach-Knorr Synthesis: Used to synthesize 4-hydroxyquinolines (at lower temperatures, kinetic product) or 2-hydroxyquinolines (at higher temperatures, thermodynamic product) from anilines and β-ketoesters.[14][15][16]
Q2: How do electron-donating and electron-withdrawing groups on the aniline affect the reaction?
A2: Substituents on the aniline ring can have a significant electronic effect on the reaction.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) generally activate the aromatic ring, facilitating the electrophilic cyclization step and often leading to higher yields and faster reaction rates.
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) deactivate the ring, making the cyclization more difficult. This can lead to lower yields and may require harsher reaction conditions, such as stronger acids or higher temperatures, to drive the reaction to completion.[4]
Q3: What are some modern, more environmentally friendly approaches to quinoline synthesis?
A3: Many classical methods are being updated with "greener" protocols. This includes the use of:
-
Microwave irradiation: Can significantly reduce reaction times and improve yields.[6]
-
Solvent-free conditions: Reduces waste and can sometimes improve reaction efficiency.[17]
-
Reusable catalysts: Solid-supported acid catalysts, nanocatalysts, and certain ionic liquids can often be recovered and reused, making the process more sustainable.[3][17]
-
Water as a solvent: In some cases, water can be an effective and environmentally benign solvent for quinoline synthesis.
Q4: How can I effectively purify my synthesized polysubstituted quinoline?
A4: Purification can be challenging due to the presence of starting materials, byproducts, and tar.
-
Column Chromatography: This is one of the most common and effective methods for purifying quinoline derivatives.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be a powerful purification technique.
-
Distillation: For liquid quinolines, vacuum distillation can be effective. Steam distillation is particularly useful for separating the product from non-volatile tars, especially after a Skraup reaction.[1]
-
Extraction: An initial workup involving acid-base extraction can help to remove neutral and acidic impurities from the basic quinoline product.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for Polysubstituted Quinoline Synthesis
| Synthesis Method | Reactants | Catalyst/Conditions | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Friedländer | 2-Aminobenzophenone, Ethyl Acetoacetate | In(OTf)₃ (Lewis Acid), Solvent-free | 80 | 0.5 | Ethyl 2-methyl-4-phenylquinoline-3-carboxylate | 92 | [18] |
| Friedländer | 2-Aminobenzophenone, Acetylacetone | Hβ zeolite, Solvent-free | 120 | 1.5 | 2-Methyl-4-phenyl-acetylquinoline | 95 | [19] |
| Friedländer | 2-Amino-5-chlorobenzophenone, Dimedone | p-TsOH, EtOH | Reflux | 3 | 9-Chloro-3,3-dimethyl-1-phenyl-2,3,4,9-tetrahydroacridin-1-one | 85 | [12] |
| Combes | m-Chloroaniline, Acetylacetone | H₂SO₄ | 110 | - | 2,4-Dimethyl-7-chloroquinoline | - | [20][21] |
| Combes | p-Anisidine, Cyclohexanone-2-aldehyde | Lactic Acid | - | - | 3,4-Cyclohexano-6-methoxyquinoline | - | [21] |
| Doebner-von Miller | Aniline, Crotonaldehyde | HCl, Toluene/H₂O | Reflux | 5-8 | 2-Methylquinoline | - | [7] |
| Doebner-von Miller | 4-Methoxyaniline, Cinnamaldehyde | TFA | Reflux | 12 | 6-Methoxy-2-phenylquinoline | 85 | [22] |
| Conrad-Limpach | 4-Nitroaniline, Ethyl 3-ethoxybut-2-enoate | H₂SO₄ (cat.), Alkyl Benzoate (solvent) | Reflux | 1 | 4-Hydroxy-7-nitroquinoline | 25-66 | [21] |
| Conrad-Limpach | Aniline, Diethyl-1,3-acetonedicarboxylate | MeOH, then 1,2-dichlorobenzene | Reflux, then 250 | 6, then 0.5 | Ethyl 4-hydroxyquinoline-2-acetate | - | [23] |
Experimental Protocols
Protocol 1: Y(OTf)₃-Catalyzed Friedländer Synthesis of a Polysubstituted Quinoline [6]
This method offers a mild and efficient one-step synthesis at room temperature.
-
Reaction Setup: To a solution of a 2-aminoaryl ketone (1 mmol) in acetonitrile (5 mL), add an α-methylene ketone (1.2 mmol).
-
Catalyst Addition: Add a catalytic amount of Yttrium(III) trifluoromethanesulfonate (Y(OTf)₃) (0.1 mmol).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (typically a few hours).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the product with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Combes Synthesis of 2,4-Dimethylquinoline
This protocol is a classic example of the Combes synthesis.
-
Reaction Setup: In a reaction flask, mix aniline (1 eq) and acetylacetone (1 eq).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the mixture while ensuring adequate cooling.
-
Reaction: Heat the reaction mixture to 100-140°C. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and carefully pour it onto ice.
-
Neutralization and Extraction: Neutralize the mixture with a base (e.g., ammonium hydroxide) to precipitate the crude product. Collect the solid by filtration and wash with water, or extract the product with an appropriate organic solvent.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 3: Doebner-von Miller Synthesis of 2-Methylquinoline (Biphasic System) [7]
This protocol is optimized to minimize tar formation.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.
-
Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.
-
Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: Allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Protocol 4: Conrad-Limpach Synthesis of a 4-Hydroxyquinoline [14]
This protocol involves a two-step process of condensation followed by thermal cyclization.
-
Condensation: Mix the aniline (1 eq) and a β-ketoester (e.g., ethyl acetoacetate, 1 eq) in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., a drop of H₂SO₄). Reflux the mixture for 1-2 hours to form the β-aminoacrylate intermediate.
-
Solvent Removal: Remove the ethanol under reduced pressure.
-
Cyclization: Add the resulting oil to a high-boiling inert solvent, such as mineral oil or Dowtherm A. Heat the mixture to approximately 250°C for a short period (e.g., 15-30 minutes) to effect the cyclization.
-
Work-up: Cool the reaction mixture. The product may precipitate upon cooling.
-
Purification: Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent. The crude 4-hydroxyquinoline can be further purified by recrystallization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 14. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 15. scribd.com [scribd.com]
- 16. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 17. mdpi.com [mdpi.com]
- 18. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
Validation & Comparative
Spectroscopic Insights into Substituted Quinolines: A Comparative NMR Analysis
A detailed guide for researchers, scientists, and drug development professionals on the NMR characterization of substituted quinolines, with a focus on 2-chloro-7-methoxyquinoline derivatives. Due to the absence of published experimental NMR data for 2-Chloro-7-methoxyquinoline-3-carbonitrile, this guide utilizes data from its close structural analogue, 2-chloro-3-ethynyl-7-methoxyquinoline, to provide valuable spectroscopic insights.
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. A thorough understanding of the structural and electronic properties of substituted quinolines is paramount for the rational design and development of new drugs. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of these molecules. This guide presents a comparative analysis of ¹H and ¹³C NMR data for substituted quinolines and provides a standardized experimental protocol for data acquisition.
Comparative NMR Data Analysis
Table 1: ¹H NMR Spectral Data of Substituted Quinolines (in CDCl₃)
| Proton | 2-chloro-3-ethynyl-7-methoxyquinoline[1] (δ, ppm) | 2-Chloroquinoline[2] (δ, ppm) |
| H-3 | - | 7.35 (d) |
| H-4 | 8.24 (s) | 8.03 (d) |
| H-5 | 7.64-7.67 (m) | 7.80 (d) |
| H-6 | 7.25-7.32 (m) | 7.60 (ddd) |
| H-8 | 7.64-7.67 (m) | 8.15 (d) |
| -OCH₃ | 3.94 (s) | - |
| -C≡CH | 3.45 (s) | - |
Table 2: ¹³C NMR Spectral Data of Substituted Quinolines (in CDCl₃)
| Carbon | 2-chloro-3-ethynyl-7-methoxyquinoline[1] (δ, ppm) | 2-Chloroquinoline[2] (δ, ppm) |
| C-2 | 144.5 | 151.0 |
| C-3 | 117.3 | 127.5 |
| C-4 | 141.4 | 140.2 |
| C-4a | 128.0 | 127.3 |
| C-5 | 125.6 | 129.8 |
| C-6 | 127.2 | 127.8 |
| C-7 | 159.1 | 129.5 |
| C-8 | 138.0 | 130.5 |
| C-8a | 148.8 | 148.0 |
| -OCH₃ | 51.7 | - |
| -C≡CH | 84.0, 79.2 | - |
| -CN | Predicted ~115-120 | - |
Note: The chemical shift for the nitrile carbon (-CN) in the target compound is predicted to be in the range of 115-120 ppm.
Experimental Protocol for NMR Spectroscopy
The following is a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for quinoline derivatives.[2]
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the quinoline derivative for ¹H NMR and 20-25 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
-
For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.
-
Ensure the sample is fully dissolved by gentle vortexing or inversion of the capped NMR tube.
2. NMR Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer's field frequency to the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity by shimming on the locked signal to achieve sharp and symmetrical peaks.
-
Tune and match the probe for the ¹H and ¹³C frequencies.
3. ¹H NMR Spectrum Acquisition:
-
A standard one-pulse sequence is typically used.
-
Key acquisition parameters to be set include:
-
Spectral width (e.g., -2 to 12 ppm)
-
Acquisition time (typically 2-4 seconds)
-
Relaxation delay (1-5 seconds, depending on the T₁ of the protons)
-
Number of scans (typically 8-16 for sufficient signal-to-noise ratio)
-
4. ¹³C NMR Spectrum Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).
-
Key acquisition parameters include:
-
Spectral width (e.g., 0 to 220 ppm)
-
Acquisition time (typically 1-2 seconds)
-
Relaxation delay (2-5 seconds)
-
Number of scans (can range from several hundred to thousands, depending on sample concentration)
-
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the solvent residual peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
NMR Data Acquisition and Analysis Workflow
The following diagram illustrates the general workflow for obtaining and interpreting NMR data for a chemical compound.
Caption: General workflow for NMR data acquisition and analysis.
References
Mass Spectrometry Analysis of 2-Chloro-7-methoxyquinoline-3-carbonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric properties of 2-Chloro-7-methoxyquinoline-3-carbonitrile, offering insights into its characterization and differentiation from related compounds. The information herein is intended to support research, quality control, and drug development activities involving this class of heterocyclic compounds.
Introduction
This compound is a substituted quinoline derivative. The quinoline scaffold is a prominent feature in numerous pharmacologically active compounds, and derivatives are investigated for their potential as kinase inhibitors, particularly in the context of cancer therapy. Mass spectrometry is a critical analytical technique for the structural elucidation and purity assessment of such compounds. This guide compares the predicted mass spectral data of this compound with experimental data of a related quinoline and discusses its likely fragmentation patterns.
Predicted Mass Spectral Data
Table 1: Predicted Mass-to-Charge Ratios (m/z) for Adducts of this compound [3]
| Adduct | Predicted m/z |
| [M]+ | 218.02414 |
| [M+H]+ | 219.03197 |
| [M+Na]+ | 241.01391 |
| [M-H]- | 217.01741 |
Note: These values are predicted and may vary slightly from experimental results.
Comparative Analysis
For comparative purposes, the experimental mass spectral data of 7-Methoxyquinoline is presented. This compound shares the methoxyquinoline core but lacks the chloro and carbonitrile substituents at positions 2 and 3, respectively.
Table 2: Key Mass Spectral Peaks for 7-Methoxyquinoline [4]
| m/z | Interpretation |
| 159 | Molecular Ion ([M]+) |
| 116 | [M - CH3 - CO]+ |
| 129 | [M - NO]+ or [M - H2CO]+ |
The fragmentation of 7-methoxyquinoline involves the loss of fragments associated with the methoxy group and the quinoline ring system.
Expected Fragmentation Pattern of this compound
Based on the structure of this compound and known fragmentation patterns of related compounds, the following fragmentation pathways can be anticipated under electron ionization (EI):
-
Loss of Chlorine: A primary fragmentation pathway is often the loss of the chlorine radical, leading to a fragment ion at [M-Cl]+.
-
Loss of HCN: A characteristic fragmentation of the quinoline ring system is the expulsion of a molecule of hydrogen cyanide (HCN), resulting in a fragment at [M-HCN]+.
-
Loss of Methoxyl Group: Fragmentation may involve the loss of the methoxy group as a methyl radical (•CH3) followed by the loss of a carbon monoxide (CO) molecule, or the loss of a formyl radical (•CHO).
-
Isotopic Peaks: As mentioned, the presence of chlorine will result in a distinct M+2 peak with roughly one-third the intensity of the molecular ion peak.[1][2]
Experimental Protocols
The following is a representative experimental protocol for the analysis of this compound and related compounds using Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for heterocyclic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an electron ionization (EI) source.
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Scan Range: 50-350 amu
-
Solvent Delay: 3 minutes
Sample Preparation:
Dissolve a small amount of the sample in a suitable solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.
Biological Context: Inhibition of Signaling Pathways
Quinoline derivatives are widely recognized for their potential as inhibitors of various protein kinases involved in cancer cell signaling.[5] Specifically, many quinoline-based compounds have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathways.[6][7][8] These pathways are crucial for tumor growth, proliferation, and angiogenesis.[9][10] The structural features of this compound make it a candidate for interaction with the ATP-binding site of these kinases.
Caption: EGFR and VEGFR-2 Signaling Pathways.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the mass spectrometric analysis and characterization of a novel quinoline derivative like this compound.
Caption: Mass Spectrometry Workflow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tutorchase.com [tutorchase.com]
- 3. PubChemLite - this compound (C11H7ClN2O) [pubchemlite.lcsb.uni.lu]
- 4. 7-Methoxyquinoline | C10H9NO | CID 78666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Quinoline-Based Kinase Inhibitors: Evaluating the Landscape for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of potent inhibitors targeting key signaling molecules in cancer. This guide provides a comparative analysis of quinoline-based inhibitors, with a focus on their activity against the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), two critical targets in oncology. While specific experimental data for 2-Chloro-7-methoxyquinoline-3-carbonitrile is not extensively available in the public domain, this document serves as a comprehensive resource by comparing its structural class—quinoline-3-carbonitriles—with established quinoline-based kinase inhibitors. We will delve into their inhibitory activities, the experimental protocols used for their evaluation, and the signaling pathways they modulate.
Comparative Inhibitory Activities of Quinoline Derivatives
The efficacy of quinoline inhibitors is profoundly influenced by the substitution patterns on the core ring structure. Modifications can enhance potency, selectivity, and pharmacokinetic properties. Below is a comparison of the inhibitory activities of several quinoline-based compounds against key cancer-related kinases and cell lines.
| Compound Class | Specific Compound/Derivative | Target Kinase(s) | IC50 (nM) | Target Cell Line | GI50/IC50 (µM) | Reference |
| Quinoline-3-carbonitrile | 2-Amino-pyrano[3,2-c]quinoline-3-carbonitrile (Compound 5e) | EGFR, HER2, BRAFV600E | 71, 21, 62 | - | - | [1] |
| Quinoline-3-carbonitrile | 2-Amino-pyrano[3,2-c]quinoline-3-carbonitrile (Compound 5h) | EGFR, HER2, BRAFV600E | 75, 23, 67 | - | - | [1] |
| Anilino-quinazoline | Gefitinib (Iressa) | EGFR | 2.4 (Enzyme Assay) | A549, HCT-116, MCF-7 | 8.23, 5.60, 5.59 | [2] |
| Anilino-quinazoline | Erlotinib (Tarceva) | EGFR | 0.08 µM (Enzyme Assay) | - | - | [1][3] |
| Quinazoline | Lapatinib (Tykerb) | EGFR, HER2 | - | - | - | [4] |
| Indoloquinoline | 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | - | - | HCT116, Caco-2 | <50 µM | [5] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. GI50: The concentration of a drug that inhibits the growth of 50% of the cells. -: Data not available in the cited sources.
Key Signaling Pathways
Quinoline-based inhibitors often target receptor tyrosine kinases (RTKs) like EGFR and HER2, which are pivotal in cell growth, proliferation, and survival.[5][6] Upon activation, these receptors trigger downstream signaling cascades, primarily the PI3K/Akt/mTOR and MAPK pathways.[5] Inhibition of these receptors can effectively halt these oncogenic signals.
Experimental Protocols
The evaluation of kinase inhibitors relies on robust and reproducible in vitro assays. The following are standard protocols for assessing the inhibitory activity of compounds against kinases and their cytotoxic effects on cancer cell lines.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay Format)
This protocol is a common method to determine the IC50 value of a compound against a specific kinase.
Detailed Method:
-
Reagent Preparation : Prepare serial dilutions of the quinoline inhibitor in an appropriate buffer. Also, prepare solutions of the target kinase (e.g., recombinant human EGFR or HER2), a suitable peptide substrate, and ATP at desired concentrations in a kinase reaction buffer.
-
Reaction Setup : In a 96-well or 384-well plate, add the kinase, substrate, and varying concentrations of the inhibitor.
-
Initiation and Incubation : Start the kinase reaction by adding ATP to each well. The plate is then incubated at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Signal Generation : Stop the reaction by adding a reagent that also depletes any remaining ATP. Subsequently, a kinase detection reagent is added, which converts the ADP generated during the kinase reaction into a luminescent signal.
-
Data Acquisition : The luminescence is measured using a plate reader.
-
Data Analysis : The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined using a suitable curve-fitting model.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[2][3]
Detailed Method:
-
Cell Seeding : Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with various concentrations of the quinoline inhibitor for a specific duration (e.g., 48 or 72 hours).
-
MTT Incubation : After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization : The formazan crystals are then solubilized by adding a solubilizing agent, such as DMSO or a detergent solution.[3]
-
Absorbance Measurement : The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).[3]
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the GI50 or IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Conclusion
The quinoline scaffold remains a highly privileged structure in the development of kinase inhibitors for cancer therapy. While direct comparative data for this compound is limited, the broader class of quinoline-3-carbonitrile derivatives has demonstrated significant potential as potent inhibitors of key oncogenic kinases such as EGFR and HER2. The established success of quinoline-based drugs like Gefitinib, Erlotinib, and Lapatinib underscores the therapeutic promise of this chemical class. Further investigation into the structure-activity relationships of novel derivatives, guided by robust in vitro screening protocols as outlined in this guide, will be crucial in advancing the next generation of quinoline-based anticancer agents.
References
- 1. Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloro-7-methoxyquinoline-3-carbaldehyde | C11H8ClNO2 | CID 2064010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Genetic Screens Identify Kinase Inhibitor Combinations that Target Anti-Apoptotic Proteins for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of C2 and C7 Substitutions: A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-7-methoxyquinoline-3-carbonitrile Derivatives
For Immediate Release
[City, State] – A comprehensive analysis of 2-Chloro-7-methoxyquinoline-3-carbonitrile derivatives reveals critical structure-activity relationships (SAR) that are paramount for the future design of potent anticancer and antimicrobial agents. This guide synthesizes available experimental data to provide a clear comparison of how modifications to the quinoline core, particularly at the C2 and C7 positions, impact biological efficacy. The strategic placement of a methoxy group at C7 and the exploration of diverse substituents at the C2 position have been shown to significantly modulate the therapeutic potential of this promising scaffold.
Quinoline derivatives have long been recognized for their broad spectrum of pharmacological activities.[1] The this compound core serves as a versatile starting point for the synthesis of novel compounds with enhanced biological profiles. The electron-withdrawing nature of the nitrile group at C3, combined with the reactivity of the chlorine atom at C2, allows for a wide range of chemical modifications, leading to derivatives with tailored therapeutic actions.[2]
Comparative Anticancer Activity
The anticancer potential of quinoline-3-carbonitrile derivatives has been a primary focus of research. Modifications at the C2 position, by replacing the chloro group with various amino functionalities, have yielded compounds with significant cytotoxic effects against various cancer cell lines. The data presented below highlights the importance of the substituent at the C2 position in determining the anticancer potency.
| Compound ID | C2-Substituent | C7-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 4d | 4-chloro-phenylamino | H | A549 (Lung) | 3.317 ± 0.142 | [3] |
| 4e | 4-bromo-phenylamino | H | A549 (Lung) | 4.648 ± 0.199 | [3] |
| 4d | 4-chloro-phenylamino | H | MCF-7 (Breast) | 7.711 ± 0.217 | [3] |
| 4e | 4-bromo-phenylamino | H | MCF-7 (Breast) | 6.114 ± 0.272 | [3] |
| QD4 | 2-amino-4-(furan-2-yl) | 6-methoxy | - | - | [4][5] |
Note: The data for compounds 4d and 4e are for 2-amino-quinoline-3-carbonitrile derivatives without the 7-methoxy group, illustrating the impact of the C2 substituent. Compound QD4's activity is noted as significant, though specific IC50 values were not provided in the abstract.
The substitution of the C2-chloro group with anilino moieties bearing electron-withdrawing groups, such as chlorine and bromine, has been shown to be a successful strategy in developing potent anticancer agents.[3] These derivatives often exert their effects through the inhibition of key signaling pathways involved in cancer progression, such as the EGFR pathway.[3][6]
Comparative Antimicrobial Activity
In addition to their anticancer properties, quinoline-3-carbonitrile derivatives have demonstrated promising antimicrobial activity. The structural modifications influencing this activity are crucial for the development of new antibiotics to combat resistant strains.
| Compound ID | C2-Substituent | Bacterial Strain | MIC (µg/mL) | Reference |
| QD4 | 2-amino-4-(furan-2-yl) | E. coli | - | [4][5] |
| QD4 | 2-amino-4-(furan-2-yl) | S. aureus | - | [4][5] |
| 3l | 4-((7-methoxyquinolin-4-yl) amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | E. coli | 7.812 | |
| 3l | 4-((7-methoxyquinolin-4-yl) amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | C. albicans | 31.125 |
Note: Compound QD4 is noted to have promising antibacterial activity, though specific MIC values were not provided in the abstract. Compound 3l is a 4-aminoquinoline derivative with a 7-methoxy group, highlighting the importance of this feature for antimicrobial action.
The antibacterial activity of these derivatives is often attributed to their ability to inhibit DNA gyrase, an essential enzyme for bacterial replication.[4][5] The presence of a methoxy group at the C7 position appears to be favorable for antimicrobial activity, as seen in derivative 3l.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial.
In Vitro Anticancer Activity (MTT Assay)
The cytotoxic effects of the synthesized compounds are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for a further 24-72 hours.
-
MTT Addition: Following the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
In Vitro Antimicrobial Activity (Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: Bacterial strains are cultured overnight, and the inoculum is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton broth.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Experimental Workflow
The biological activity of these quinoline derivatives is intrinsically linked to their interaction with specific cellular pathways. Understanding these pathways is essential for rational drug design.
Caption: EGFR signaling pathway inhibited by quinoline derivatives.
Caption: Experimental workflow for SAR analysis.
Conclusion
The structure-activity relationship of this compound derivatives is a rich field for the discovery of new therapeutic agents. The available data strongly suggests that modifications at the C2 position are a key determinant of both anticancer and antimicrobial activity. The presence of a methoxy group at the C7 position also appears to be beneficial, particularly for antimicrobial efficacy. Future research should focus on the systematic exploration of a wider range of substituents at these positions to develop compounds with improved potency and selectivity, paving the way for the next generation of quinoline-based therapeutics.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Quinoline Synthesis Methods for Researchers
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of pharmaceuticals, from antimalarial to anticancer agents.[1][2] For researchers and professionals in drug development, the selection of an appropriate synthetic route is critical, as it can significantly influence the efficiency of discovery and development pipelines.[1][3] This guide presents an objective comparison of prominent quinoline synthesis methods, supported by experimental data, detailed protocols, and visualizations to aid in strategic decision-making.
Comparative Overview of Key Synthesis Methods
The optimal method for quinoline synthesis often involves a trade-off between the desired substitution pattern, the availability of starting materials, reaction conditions, and functional group tolerance. The following table summarizes the key characteristics of five classical and widely-used synthesis methods.[1][4]
| Synthesis Method | Starting Materials | Typical Products | Typical Yield | Key Advantages | Key Disadvantages |
| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene)[5] | Unsubstituted or substituted quinolines on the benzene ring[6][7] | Low to Moderate[1][6] | Uses readily available and simple starting materials.[1] | Harsh, highly exothermic, and potentially hazardous reaction conditions; often produces low yields and significant tarry byproducts.[1][6] |
| Doebner-von Miller | Aniline, α,β-unsaturated aldehyde or ketone[8][9] | 2,4-disubstituted quinolines[8] | Moderate to Good | More versatile than the Skraup synthesis; allows for a wider range of substituents on the pyridine ring. | Can suffer from polymerization of the α,β-unsaturated carbonyl compound, leading to tar formation; requires strong acid catalysts.[10] |
| Combes Synthesis | Aniline, β-diketone[8][11] | 2,4-disubstituted quinolines[1] | Good | Relatively straightforward procedure and provides good yields for specific substitution patterns.[1] | Requires acidic conditions for cyclization; use of unsymmetrical β-diketones can lead to mixtures of regioisomers.[11] |
| Conrad-Limpach-Knorr | Aniline, β-ketoester (e.g., ethyl acetoacetate)[12][13] | 4-hydroxyquinolines (4-quinolones) or 2-hydroxyquinolines (2-quinolones)[13][14] | Good to Excellent | Excellent method for producing medicinally important quinolones; reaction conditions can be controlled to favor either the 2- or 4-quinolone product.[13] | Requires high temperatures for cyclization; regioselectivity is temperature-dependent.[13] |
| Friedländer Synthesis | 2-aminoaryl aldehyde or ketone, compound with an α-methylene group[12][15] | Highly substituted quinolines[7] | Good to Excellent[6][16] | Highly versatile with a broad substrate scope, allowing for diverse substitution patterns on both rings; generally proceeds under milder conditions.[6][7] | Requires the pre-synthesis of 2-aminoaryl aldehydes or ketones, which may not be readily available.[6] |
Signaling Pathways and the Importance of Quinoline Scaffolds
Quinoline derivatives are prominent in modern drug discovery, particularly as kinase inhibitors that target aberrant cell signaling pathways implicated in cancer.[17][18] Key targets include receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which drive tumor growth and angiogenesis. The versatility of the quinoline core allows for the design of potent and selective inhibitors that can block these critical carcinogenic pathways.[18][19]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. iipseries.org [iipseries.org]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 13. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 14. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 17. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activities of Novel Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities. This guide provides a comparative cross-validation of recently developed quinoline derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The following sections present quantitative data from recent studies, detail the experimental methodologies employed, and visualize key pathways and workflows to facilitate objective comparison and guide future research.
Anticancer Activity: A Tale of Two Chalcones
Quinoline-chalcone hybrids have emerged as a promising class of anticancer agents. This section compares two such derivatives, Compound 12e and Compound 12j , based on their potent antiproliferative activities against various cancer cell lines.[1]
Data Presentation: Anticancer Efficacy (IC50 in µM)
| Compound | MGC-803 (Gastric Cancer) | HCT-116 (Colon Cancer) | MCF-7 (Breast Cancer) | Reference |
| Compound 12e | 1.38 | 5.34 | 5.21 | [1] |
| Compound 12j | 2.15 | 7.89 | 6.43 | [1] |
| 5-Fluorouracil (5-Fu) | 6.22 | 10.4 | 11.1 | [1] |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of cancer cells.
Experimental Protocols: Anticancer Assays
In Vitro Antiproliferative Assay (MTT Assay): [1]
-
Cell Culture: Human cancer cell lines (MGC-803, HCT-116, and MCF-7) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates at a density of 5 × 103 cells/well and allowed to attach overnight. The cells were then treated with various concentrations of the quinoline-chalcone derivatives or the standard drug, 5-Fluorouracil, for 48 hours.
-
MTT Staining: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Absorbance Measurement: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals. The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Determination: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the concentration-response curves.
Mandatory Visualization: Anticancer Evaluation Workflow
Caption: Workflow for the synthesis and anticancer evaluation of quinoline derivatives.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
A series of novel quinoline derivatives have been synthesized and evaluated for their potential as antimicrobial agents. This section compares two promising compounds, designated as Compound 2 and Compound 6 , against a panel of bacterial and fungal strains.[2]
Data Presentation: Antimicrobial Efficacy (MIC in µg/mL)
| Compound | Bacillus cereus | Staphylococcus aureus | Pseudomonas aeruginosa | Escherichia coli | Aspergillus flavus | Candida albicans | Reference |
| Compound 2 | 6.25 | 12.5 | 25 | 50 | 12.5 | 25 | [2] |
| Compound 6 | 3.12 | 6.25 | 12.5 | 25 | 6.25 | 12.5 | [2] |
Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Experimental Protocols: Antimicrobial Assays
Minimum Inhibitory Concentration (MIC) Determination: [2]
-
Microorganism Preparation: Bacterial strains were grown in Mueller-Hinton Broth (MHB), and fungal strains were grown in Sabouraud Dextrose Broth (SDB) overnight at 37°C and 28°C, respectively. The cultures were then diluted to achieve a final inoculum of approximately 5 × 105 CFU/mL.
-
Compound Dilution: The quinoline derivatives were serially diluted in the respective growth media in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the standardized microbial suspension.
-
Incubation: The plates were incubated for 24 hours for bacteria and 48 hours for fungi at their respective optimal growth temperatures.
-
MIC Reading: The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.
Mandatory Visualization: Antimicrobial Screening Process
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
Certain quinoline derivatives have demonstrated significant anti-inflammatory potential. Here, we compare two pyrazolo[1,5-a]quinazoline derivatives, Compound 13i and Compound 16 , for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity.[3]
Data Presentation: Anti-inflammatory Efficacy (IC50 in µM)
| Compound | Inhibition of LPS-induced NF-κB Activity | Reference |
| Compound 13i | < 50 | [3] |
| Compound 16 | < 50 | [3] |
IC50 values represent the concentration of the compound required to inhibit 50% of the LPS-induced NF-κB transcriptional activity.
Experimental Protocols: Anti-inflammatory Assays
Inhibition of LPS-induced NF-κB Transcriptional Activity: [3]
-
Cell Culture: Human THP-1Blue monocytic cells, which are engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, were used.
-
Compound Treatment: Cells were pre-treated with various concentrations of the quinoline derivatives for 1 hour.
-
LPS Stimulation: Inflammation was induced by treating the cells with lipopolysaccharide (LPS).
-
SEAP Detection: After an appropriate incubation period, the cell supernatant was collected, and the activity of SEAP was measured using a colorimetric substrate.
-
IC50 Calculation: The concentration of the compound that caused a 50% reduction in the LPS-induced SEAP activity (IC50) was determined.
Mandatory Visualization: NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway by quinoline derivatives.
References
In Silico Docking of Quinoline Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico docking performance of various quinoline derivatives against several key biological targets. The data presented is collated from multiple studies to offer insights into structure-activity relationships and aid in the rational design of more potent and selective inhibitors.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer, antibacterial, antiviral, and antimalarial effects.[1] Molecular docking is a crucial computational tool in modern drug discovery that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This guide summarizes quantitative data from several docking studies, details the computational methodologies, and visualizes relevant biological pathways and experimental workflows.
Comparative Docking Performance of Quinoline Derivatives
The inhibitory potential of quinoline derivatives has been evaluated against a multitude of protein targets implicated in various diseases. The following tables summarize the docking scores and binding energies of selected quinoline derivatives against their respective protein targets. Lower (more negative) values for docking scores and binding energies generally indicate a higher predicted binding affinity.
Table 1: Anticancer Targets
| Quinoline Derivative/Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | IC50 (µM) | Reference |
| Compound 4f | EGFR Kinase | 1M17 | - | - | 0.098-0.2 | [2] |
| Pyrano[3,2-c]quinoline analogues | Topoisomerase-II | 4G0V | -7.5 to -8.3 | - | - | [3] |
| Quinoline-amidrazone hybrid 10d | c-Abl kinase | 1IEP | - | - | 43.1 (A549) | [4] |
| Quinoline-amidrazone hybrid 10g | c-Abl kinase | 1IEP | - | - | 59.1 (MCF-7) | [4] |
| Quinoline-thiazole derivative 4i | EGFR Kinase | - | - | - | 2.86 (MCF-7) | [5] |
| Quinoline-thiazole derivative 4j | EGFR Kinase | - | - | - | 3.09 (MCF-7) | [5] |
| Quinoline analogue 5j | EGFR-TK | - | - | - | 35.1 (HeLa) | [6] |
Table 2: Antimicrobial and Antiviral Targets
| Quinoline Derivative/Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | IC50 (µM) | Reference |
| Compound 4 | HIV Reverse Transcriptase | 4I2P | -10.67 | - | - | [1][7] |
| Rilpivirine (Standard) | HIV Reverse Transcriptase | 4I2P | -8.56 | - | - | [1][7] |
| Compound 10 | DNA Gyrase | - | - | -18.8 | - | [1][8] |
| Isoniazid (Standard) | DNA Gyrase | - | - | -14.6 | - | [1][8] |
| Thienopyridine-quinoline 12b | E. coli DNA Gyrase B | 1AJ6 | - | - | 2.26-5.87 | [9] |
| 6-fluoro-2-(3-phenoxyphenyl)-4-phenylquinoline (4c) | S. aureus DNA Gyrase A | - | - | - | 0.389 µg/mL | [10] |
| 2-(3-phenoxyphenyl)-4-phenylquinolin-6-ol (4e) | S. aureus DNA Gyrase A | - | - | - | 0.328 µg/mL | [10] |
| 5,7-dichloro-2-(3-phenoxyphenyl)-4-phenylquinolin-6-ol (4h) | S. aureus DNA Gyrase A | - | - | - | 0.214 µg/mL | [10] |
Experimental and Computational Protocols
The methodologies employed in molecular docking studies are critical for obtaining reliable and reproducible results. The following section outlines a typical protocol based on the reviewed literature.
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Using software such as Schrödinger's Protein Preparation Wizard or AutoDock Tools, the protein structure is prepared by removing water molecules, adding hydrogen atoms, assigning bond orders, and filling in missing side chains and loops.[11]
-
The protein structure is minimized to relieve any steric clashes.
2. Ligand Preparation:
-
The 2D structures of the quinoline derivatives are drawn using chemical drawing software like ChemBioOffice or Marvin Sketch.
-
These structures are then converted to 3D and their energy is minimized using tools like the LigPrep tool in Schrödinger or Avogadro.[11] This process generates low-energy conformers of the ligands.
3. Molecular Docking:
-
Docking is performed using software such as AutoDock, Glide, or PyRx.[7][8][12]
-
A grid box is defined around the active site of the target protein to specify the search space for the ligand.
-
The prepared ligands are then docked into the defined active site of the receptor. The docking algorithm samples a large number of orientations and conformations of the ligand within the active site and scores them based on a scoring function.
4. Analysis of Results:
-
The results are analyzed based on the docking score or binding energy, which estimates the binding affinity between the ligand and the protein.
-
The binding poses of the top-ranked compounds are visualized to understand the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues in the active site.[12] Tools like the XP visualizer or Discovery Studio are used for this purpose.[11]
Visualizing Workflows and Pathways
To further elucidate the processes involved in computational drug design and the biological context of the targets, the following diagrams illustrate a typical molecular docking workflow and a key signaling pathway often targeted by quinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues [scirp.org]
- 4. Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids [pharmacia.pensoft.net]
- 5. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantum modelling and molecular docking evaluation of some selected quinoline derivatives as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Docking Studies, and In Vitro Evaluation of Some Novel Thienopyridines and Fused Thienopyridine–Quinolines as Antibacterial Agents and DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular docking, discovery, synthesis, and pharmacological properties of new 6-substituted-2-(3-phenoxyphenyl)-4-phenyl quinoline derivatives; an approach to developing potent DNA gyrase inhibitors/antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Docking and 3D QSAR Studies on Substituted Cyclobutylphenyl Quinoline Derivatives as Inhibitors of Bacterial DNA Gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Antimicrobial Activity of Substituted Quinolines: A Guide for Researchers
For Immediate Release
This guide offers a comparative analysis of the antimicrobial performance of various substituted quinolines, supported by experimental data. It is intended for researchers, scientists, and drug development professionals to provide an objective overview of this critical class of antimicrobial agents, facilitating informed decisions in research and development.
Executive Summary
Substituted quinolines, particularly the fluoroquinolone subclass, represent a cornerstone in the global fight against microbial infections. Their broad-spectrum activity, targeting essential bacterial enzymes DNA gyrase and topoisomerase IV, has made them invaluable in clinical practice. This guide provides a comprehensive comparison of the in vitro activity of representative substituted quinolines against a panel of Gram-positive and Gram-negative bacteria, as well as select fungal pathogens. The data, presented in clear, tabular format, highlights the structure-activity relationships that govern the potency and spectrum of these compounds. Detailed experimental protocols for common antimicrobial susceptibility testing methods are also provided to ensure reproducibility and standardization of future research.
Data Presentation: Comparative Antimicrobial Activity
The antimicrobial efficacy of substituted quinolines is primarily evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize MIC values (in µg/mL) from various studies, offering a quantitative comparison of different substituted quinolines. Lower MIC values are indicative of higher potency.
Table 1: Comparative MIC Values (µg/mL) of Fluoroquinolones against Gram-Positive Bacteria
| Compound | Staphylococcus aureus | Streptococcus pneumoniae | Enterococcus faecalis |
| Ciprofloxacin | 0.19 - 1.0 | 1.0 - 4.0 | 0.5 - 4.0 |
| Levofloxacin | 0.12 - 1.0 | 0.5 - 2.0 | 1.0 - 8.0 |
| Moxifloxacin | 0.094 - 0.5 | 0.12 - 0.5 | 0.25 - 2.0 |
| Gatifloxacin | 0.094 - 0.5 | 0.12 - 0.5 | 0.5 - 4.0 |
| Rufloxacin | 4.0 (methicillin-susceptible) | - | >16 |
Note: MIC values can vary based on the specific strain and testing conditions.
Table 2: Comparative MIC Values (µg/mL) of Fluoroquinolones against Gram-Negative Bacteria
| Compound | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae |
| Ciprofloxacin | ≤0.03 - 0.19 | 0.25 - 1.0 | ≤0.03 - 0.25 |
| Levofloxacin | ≤0.06 - 0.5 | 0.5 - 4.0 | ≤0.06 - 0.5 |
| Moxifloxacin | ≤0.06 - 0.5 | 2.0 - 8.0 | ≤0.06 - 0.5 |
| Gatifloxacin | ≤0.06 - 0.5 | 1.0 - 8.0 | ≤0.06 - 0.5 |
| Rufloxacin | ≤1.0 | >16 | ≤1.0 |
Note: MIC values can vary based on the specific strain and testing conditions.
Table 3: Antifungal Activity of Selected Substituted Quinolines (MIC in µg/mL)
| Compound | Candida albicans | Cryptococcus neoformans | Aspergillus niger |
| 2-(Pyridin-4-yl)quinoline | MIC₅₀ reported as effective | - | - |
| 2-(2-pyridin-4-yl)vinyl)quinoline | MIC₅₀ reported as effective | - | - |
| 6-ethyl-2-(pyridin-2-yl)quinoline | - | Reported as effective | - |
| Quinoline-based hydroxyimidazolium hybrids (7c, 7d) | 62.5 | 15.6 | 62.5 |
Note: Research on the antifungal properties of quinolines is less extensive than on their antibacterial effects. The data presented here is from specific studies and may not be representative of the entire class of compounds.
Experimental Protocols
Accurate and reproducible data are paramount in antimicrobial research. The following are detailed methodologies for two standard assays used to determine the antimicrobial activity of substituted quinolines.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted standard for quantitative antimicrobial susceptibility testing, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][2]
1. Preparation of Materials:
- Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for non-fastidious bacteria.
- Antimicrobial Agent: Prepare a stock solution of the substituted quinoline in a suitable solvent at a concentration at least 10 times the highest concentration to be tested.
- Inoculum: Prepare a suspension of the test microorganism in sterile broth or saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
- Microtiter Plates: Use sterile 96-well microtiter plates.
2. Assay Procedure:
- Dispense 50 µL of sterile CAMHB into each well of the microtiter plate.
- Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested.
- Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This creates a gradient of antimicrobial concentrations.
- Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.
- Include a growth control well (containing medium and inoculum but no antimicrobial) and a sterility control well (containing medium only).
3. Incubation and Interpretation:
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
- Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Agar Well Diffusion Method
This method is a common technique for screening the antimicrobial activity of soluble compounds.[3][4]
1. Preparation of Materials:
- Media: Mueller-Hinton Agar (MHA) is the standard medium.
- Inoculum: Prepare a standardized microbial suspension as described for the broth microdilution method.
- Petri Plates: Use sterile petri plates (90 or 150 mm in diameter).
- Antimicrobial Agent: Prepare solutions of the substituted quinoline at known concentrations.
2. Assay Procedure:
- Inoculate the surface of the MHA plate evenly with the standardized microbial suspension using a sterile cotton swab.
- Allow the inoculum to dry for a few minutes.
- Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer or a pipette tip.[5]
- Carefully add a fixed volume (e.g., 50-100 µL) of the antimicrobial solution into each well.
- Include a control well containing only the solvent used to dissolve the compound.
3. Incubation and Interpretation:
- Incubate the plates at 35°C ± 2°C for 16-24 hours.
- After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Mandatory Visualization
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Substituted quinolines, particularly fluoroquinolones, exert their bactericidal effect by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[6] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[6] These enzymes are crucial for DNA replication, repair, and recombination. Fluoroquinolones stabilize the complex formed between the enzyme and DNA, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[7][8]
Caption: Fluoroquinolone mechanism of action in Gram-negative and Gram-positive bacteria.
Experimental Workflow: Broth Microdilution for MIC Determination
The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of a substituted quinoline using the broth microdilution method.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Logical Relationship: Structure-Activity Relationship (SAR) of Fluoroquinolones
The antimicrobial activity of fluoroquinolones is highly dependent on the nature and position of substituents on the quinolone ring. This diagram illustrates the influence of key substituents on the overall activity.
Caption: Key structure-activity relationships of fluoroquinolones.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. researchgate.net [researchgate.net]
- 3. hereditybio.in [hereditybio.in]
- 4. chemistnotes.com [chemistnotes.com]
- 5. youtube.com [youtube.com]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Quinoline Synthesis: Benchmarking Classical Methods Against Modern Protocols
For researchers, scientists, and drug development professionals, the quinoline scaffold is a cornerstone of heterocyclic chemistry, forming the backbone of numerous pharmaceuticals and functional materials. The enduring relevance of this privileged structure has spurred the continuous evolution of its synthesis. This guide provides an objective comparison of classical quinoline synthesis protocols—the Skraup, Doebner-von Miller, Combes, and Friedländer reactions—against modern, innovative methodologies, with a focus on quantitative data, detailed experimental procedures, and the underlying chemical logic.
Executive Summary
Classical methods for quinoline synthesis, developed in the late 19th century, are characterized by their use of readily available starting materials but often suffer from harsh reaction conditions, low to moderate yields, and the formation of significant byproducts. In contrast, modern techniques, such as microwave-assisted synthesis and nanocatalysis, offer substantial improvements in terms of reaction times, yields, and sustainability, aligning with the principles of green chemistry. This guide demonstrates that while classical methods remain valuable for specific applications, modern protocols provide significant advantages in efficiency and environmental impact, crucial for contemporary drug discovery and development pipelines.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance indicators for classical and modern quinoline synthesis protocols. The data highlights the significant reduction in reaction times and, in many cases, the improvement in yields offered by modern approaches.
Table 1: Comparison of Classical and Modern Quinoline Synthesis Protocols
| Synthesis Method | Reactants | Catalyst/Conditions | Time | Temperature | Yield (%) | Reference |
| Classical Methods | ||||||
| Skraup Synthesis | Aniline, Glycerol, Nitrobenzene | H₂SO₄, FeSO₄ | 5 h | Reflux | 84-91 | [1] |
| Doebner-von Miller | Aniline, Crotonaldehyde | HCl | 7 h | Reflux | ~40-60 | [2] |
| Combes Synthesis | Aniline, Acetylacetone | H₂SO₄ | Several hours | 100-140°C | Moderate | [2] |
| Friedländer Synthesis | 2-Aminobenzophenone, Ethyl acetoacetate | HCl (catalytic) | 4 h | Reflux | High | [3] |
| Modern Methods | ||||||
| Microwave-Assisted Skraup | 2,6-diaminotoluene, glycerol | H₂SO₄, As₂O₅ | 40 min | Microwave | 28 | [4] |
| Microwave-Assisted Friedländer | 2-Aminobenzophenone, Cyclic Ketone | Acetic Acid (neat) | 5 min | 160°C (Microwave) | Excellent | [5] |
| Nanocatalyst Friedländer | 2-Aminoaryl ketone, dicarbonyl compound | Fe₃O₄@SiO₂/ZnCl₂ | 2 h | 100°C | High |
Table 2: Direct Comparison of Conventional Heating vs. Microwave Irradiation
| Reaction Type | Substrates | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
| Skraup Synthesis | 2,6-diaminotoluene, glycerol | 3 hours, 30% | 40 minutes, 28% | [4] |
| Three-component synthesis | Formyl-quinolines, heterocyclic amines, 1,3-diketones | 20 hours, No product | 8-20 minutes, 68-86% | [4] |
| Friedländer Synthesis | 2-Aminobenzophenone, cyclic ketones | Several days, very poor yield | 5 minutes, excellent yield | [5] |
Experimental Protocols
Detailed methodologies for a representative classical and a modern quinoline synthesis are provided below.
Classical Protocol: The Skraup Synthesis of Quinoline
This protocol is adapted from Organic Syntheses.[1][6]
Materials:
-
Aniline (93 g, 1.0 mole)
-
Glycerol (276 g, 3.0 moles)
-
Nitrobenzene (49 g, 0.4 mole)
-
Concentrated Sulfuric Acid (100 ml)
-
Ferrous Sulfate Heptahydrate (10 g)
Procedure:
-
In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously mix the aniline, glycerol, and nitrobenzene.
-
Slowly and with constant stirring, add the concentrated sulfuric acid to the mixture.
-
Add the ferrous sulfate heptahydrate to the reaction mixture.
-
Heat the mixture gently in an oil bath. The reaction will become exothermic.
-
Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.
-
Perform a steam distillation to isolate the crude quinoline.
-
Separate the quinoline layer from the aqueous layer in the distillate.
-
Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation, collecting the fraction boiling at 235-237°C.
Modern Protocol: Microwave-Assisted Friedländer Synthesis of a Substituted Quinoline
This protocol is a general representation of a modern, efficient synthesis.[4][5]
Materials:
-
2-Aminobenzophenone (1 mmol)
-
Cyclohexanone (1.2 mmol)
-
Glacial Acetic Acid
Procedure:
-
In a microwave-safe reaction vessel, combine 2-aminobenzophenone and cyclohexanone.
-
Add neat glacial acetic acid to serve as both the solvent and the acid catalyst.
-
Seal the vessel and place it in a scientific microwave reactor.
-
Irradiate the mixture at 160°C for 5 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration.
-
Alternatively, the reaction mixture can be poured into water and neutralized with a base (e.g., sodium bicarbonate).
-
The product is then extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the general workflows and logical relationships of classical and modern quinoline synthesis.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-Chloro-7-methoxyquinoline-3-carbonitrile
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Chloro-7-methoxyquinoline-3-carbonitrile, ensuring the protection of both laboratory personnel and the environment. Due to its chemical nature as a chlorinated and nitrilated aromatic compound, it is classified as a hazardous substance and requires specialized disposal procedures.
Hazard and Disposal Summary
Based on information for this compound and structurally similar chemicals, this compound should be handled as a toxic organic solid. The primary recommended disposal method is through a licensed hazardous waste disposal facility, where it will likely undergo high-temperature incineration.[1][2]
| Parameter | Information | Citation |
| UN Number | 2811 | [3] |
| Hazard Class | 6.1 (Toxic Solid) | [3] |
| Chemical Nature | Organochlorine, Aromatic Nitrile | [4][5] |
| Primary Disposal Route | Licensed Hazardous Waste Disposal | [4] |
| Recommended Technology | High-Temperature Incineration | [1][6] |
| Environmental Note | Toxic to aquatic life with long-lasting effects. Do not dispose of down the drain or in regular trash. | [4] |
Procedural Workflow for Disposal
The following diagram outlines the necessary steps for the safe segregation, packaging, and disposal of this compound waste.
Detailed Disposal Protocol
Objective: To safely prepare and dispose of this compound waste in accordance with general hazardous waste guidelines.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.
-
Dedicated, sealable, and chemically compatible hazardous waste containers for solid and liquid waste.
-
Hazardous waste labels.
-
A suitable organic solvent (e.g., acetone or ethanol) for decontamination.
-
Spill kit with absorbent material for organic compounds.
Procedure:
-
Wear Appropriate PPE: Before handling the chemical or its waste, ensure you are wearing safety goggles, a lab coat, and nitrile gloves. All handling of the solid compound or concentrated solutions should be done in a chemical fume hood.[4]
-
Waste Segregation:
-
Solid Waste: Collect any solid waste contaminated with this compound, such as gloves, weigh boats, and absorbent materials from spills, in a dedicated container for solid hazardous waste.
-
Liquid Waste: Collect any solutions containing this compound in a separate, dedicated container for liquid hazardous waste. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
-
Container Labeling:
-
Clearly label each waste container with "Hazardous Waste."
-
Identify the contents, including the full chemical name: "this compound."
-
List any other solvents or chemicals present in the waste mixture.
-
Include the date of waste generation.
-
-
Decontamination of Glassware:
-
Glassware that has been in contact with the compound must be decontaminated before standard washing.[4]
-
Rinse the glassware three times with a suitable organic solvent, such as acetone or ethanol.
-
Collect all rinsate and add it to your liquid hazardous waste container.[4]
-
After triple rinsing, the glassware can be washed as usual.
-
-
Storage Pending Disposal:
-
Keep all waste containers tightly sealed except when adding waste.
-
Store the labeled hazardous waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure that the storage area provides secondary containment to capture any potential leaks.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved environmental disposal company.
-
Provide the disposal company with all necessary information regarding the waste composition. Never attempt to dispose of this chemical through standard laboratory drains or as regular trash.[4]
-
References
Personal protective equipment for handling 2-Chloro-7-methoxyquinoline-3-carbonitrile
Essential Safety and Handling Guide for 2-Chloro-7-methoxyquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Adherence to these protocols is essential to ensure a safe laboratory environment and minimize exposure risks. The following procedures are based on established safety data for quinoline derivatives and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the compound.
Hazard Summary
This compound is a chemical compound that requires careful handling due to its potential hazards. While specific toxicity data for this exact compound may be limited, related quinoline and nitrile compounds are known to cause skin, eye, and respiratory irritation.[1][2][3] Ingestion or direct skin contact may be harmful.[4][5] Therefore, implementing robust safety measures is paramount.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against accidental exposure. The required PPE for handling this compound is summarized below.
| Protection Level | Equipment | Specification | Purpose |
| Primary | Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact. Gloves should be inspected for degradation or punctures before use.[1][4] |
| Primary | Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder.[1][6] |
| Primary | Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination.[6] |
| Task-Dependent | Respiratory Protection | N95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridges | An N95 respirator is necessary when handling the solid, powdered form to prevent inhalation.[1] For handling solutions or when vapors may be generated, a respirator with organic vapor cartridges is recommended. |
| Secondary | Face Protection | Face Shield | To be worn over chemical splash goggles during activities with a high risk of splashes, such as bulk transfers.[1] |
| Secondary | Body Protection | Chemical-resistant Apron | Recommended when handling larger quantities or when there is a significant risk of splashing.[1] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Donning PPE: Before entering the designated handling area, put on a laboratory coat, chemical splash goggles, and nitrile or neoprene gloves.[1]
-
Work Area Setup: All work with this compound should be conducted in a well-ventilated area, ideally within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[7]
2. Handling the Compound:
-
Weighing: When weighing the solid compound, do so within the fume hood to contain any airborne particles. Use a disposable weigh boat.
-
Preparing Solutions: If preparing a solution, slowly add the solid this compound to the solvent to prevent splashing.[1] If the solvent is volatile, the use of an air-purifying respirator with organic vapor cartridges is advised.[1]
-
Experimental Procedures: Maintain a safe distance from the reaction setup and use appropriate shielding if necessary. Always avoid direct contact with the substance.[1]
3. Post-Experiment:
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical. Use an appropriate solvent for the initial rinse, followed by a standard washing procedure.
-
PPE Removal: Remove PPE in the designated area to avoid cross-contamination. Single-use items like gloves should be disposed of immediately into the designated hazardous waste container.[1]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled Hazardous Waste Container | Includes contaminated gloves, weigh boats, paper towels, and other disposable items. The container should be kept closed when not in use. |
| Liquid Waste | Labeled Halogenated Organic Waste Container | All solutions containing this compound should be collected in a designated, sealed container for halogenated organic waste. |
| Contaminated Glassware | N/A | Glassware should be decontaminated as described in the operational plan before being washed for reuse or disposed of in a designated glass waste container. |
All waste must be disposed of through your institution's environmental health and safety office or a licensed professional waste disposal service.[8] Do not discharge any waste containing this chemical into the sewer system.[9]
Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][10] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3][4] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention. |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.cn [capotchem.cn]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
